4-Acetyl-1-methyl-1-cyclohexene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-methylcyclohex-3-en-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-7-3-5-9(6-4-7)8(2)10/h3,9H,4-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBBEYSRFFJETF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20867915 | |
| Record name | 4-Acetyl-1-methylcyclohexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20867915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6090-09-1 | |
| Record name | 4-Acetyl-1-methylcyclohexene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6090-09-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Methyl-3-cyclohexen-1-yl)-ethanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006090091 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanone, 1-(4-methyl-3-cyclohexen-1-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Acetyl-1-methylcyclohexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20867915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-methyl-3-cyclohexen-1-yl)-ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(4-METHYL-3-CYCLOHEXEN-1-YL)-ETHANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7R8GY320M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Acetyl-1-methylcyclohexene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033434 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Unveiling the Chemical Landscape of 4-Acetyl-1-methyl-1-cyclohexene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 4-Acetyl-1-methyl-1-cyclohexene (CAS No: 6090-09-1), an organic compound with significant potential as an intermediate in organic synthesis, particularly in the fragrance and flavoring industries.[1] This document collates critical data on its physical and chemical characteristics, spectroscopic profile, and reactivity. Detailed experimental protocols for key analytical techniques are also presented to facilitate its practical application in a research and development setting.
Chemical and Physical Properties
This compound, also known by its IUPAC name 1-(4-methylcyclohex-3-en-1-yl)ethanone, is a cyclic ketone.[2][3] It is typically a colorless to pale yellow liquid with a distinct odor.[1] The presence of a carbon-carbon double bond within the cyclohexene (B86901) ring and a carbonyl group makes it a versatile chemical entity.[1][4][5]
Structural and General Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₄O | [1][2][6] |
| Molecular Weight | 138.21 g/mol | [2][3][6] |
| IUPAC Name | 1-(4-methylcyclohex-3-en-1-yl)ethanone | [2][3] |
| CAS Number | 6090-09-1 | [3][6] |
| Appearance | Colorless to pale yellow liquid | [1][6] |
| InChI | InChI=1S/C9H14O/c1-7-3-5-9(6-4-7)8(2)10/h3,9H,4-6H2,1-2H3 | [1][2] |
| InChIKey | HOBBEYSRFFJETF-UHFFFAOYSA-N | [1] |
| SMILES | CC1=CCC(C(C)=O)CC1 | [1] |
Physicochemical Data
| Property | Value | Conditions | Source |
| Boiling Point | 189.5 ± 0.0 °C | 760 Torr | [2] |
| Density | 0.9385 g/cm³ | 20 °C | [2] |
| Flash Point | 76.7 ± 0.0 °C | [2] | |
| Topological Polar Surface Area | 17.1 Ų | [2] | |
| Hydrogen Bond Acceptor Count | 1 | [2] | |
| Hydrogen Bond Donor Count | 0 | [2] | |
| Rotatable Bond Count | 1 | [2] | |
| Exact Mass | 138.104465066 g/mol | [2] | |
| Solubility | Moderately soluble in organic solvents, limited solubility in water. | [1] |
Spectroscopic Profile
The structural elucidation of this compound is supported by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data [7]
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 5.31 | s | 1H |
| 2.50-2.39 | m | 1H |
| 2.16-1.84 | m | 6H |
| 2.10 | s | 3H |
| 1.58 | s | 3H |
¹³C NMR (Carbon-13 NMR) Data [7]
| Chemical Shift (δ) ppm |
| 211.99 |
| 133.77 |
| 119.23 |
| 47.20 |
| 29.46 |
| 27.92 |
| 27.02 |
| 24.87 |
| 23.36 |
Mass Spectrometry (MS)
Mass spectrometry, particularly using electron ionization (EI), reveals a characteristic fragmentation pattern.
Key Mass-to-Charge Ratios (m/z) from EI-MS [3]
| m/z | Relative Intensity |
| 95.0 | 99.99 |
| 43.0 | 92.15 |
| 138.0 | 75.66 |
| 123.0 | 44.35 |
| 67.0 | 43.87 |
Chemical Reactivity and Stability
The chemical behavior of this compound is dictated by its functional groups: the alkene and the ketone.
-
Electrophilic Addition: The double bond in the cyclohexene ring is susceptible to electrophilic addition reactions.[1]
-
Ketone Reactions: The acetyl group undergoes typical ketone reactions. It can form derivatives such as semicarbazones and phenylhydrazones. For instance, it forms two semicarbazones with melting points of 149-151°C and 172-191°C, a 4-nitrophenylhydrazone with a melting point of 166-167°C, and a 2,4-dinitrophenylhydrazone with a melting point of 114-115°C.[8]
-
Stability: The compound should be stored in a cool, well-ventilated place away from heat and sources of ignition.[9] It is incompatible with strong oxidizing agents and strong bases.[9]
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural verification.
Methodology:
-
Sample Preparation: A sample of 4-acetyl-1-methylcyclohexene is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), to a suitable concentration.[7]
-
Data Acquisition: The solution is transferred to an NMR tube. The spectra are acquired on a spectrometer, for instance, a 400 MHz instrument.[7]
-
¹H NMR Parameters: The spectral width is set to cover the typical range for organic molecules (e.g., 0-12 ppm).[7]
-
¹³C NMR Parameters: A wider spectral width is utilized (e.g., 0-220 ppm).[7]
-
Data Processing: The acquired free induction decay (FID) is processed using a Fourier transform to generate the final spectrum.[7]
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate the compound from a mixture and obtain its mass spectrum for identification and fragmentation analysis.
Methodology:
-
Sample Injection: A solution of the sample is injected into the gas chromatograph.
-
Chromatographic Separation: The sample is vaporized and separated based on its volatility and interaction with the stationary phase of the GC column.[7]
-
Ionization: The separated components eluting from the GC column enter the mass spectrometer and are ionized, commonly by electron ionization (EI) at 70 eV.[3][7]
-
Mass Analysis: The resulting charged fragments are separated by their mass-to-charge ratio (m/z) using a mass analyzer, such as a quadrupole.[7]
-
Detection: The detector records the abundance of each fragment, generating a mass spectrum.
Visualized Workflow
The following diagram illustrates a typical workflow for the chemical analysis of this compound.
Caption: A flowchart illustrating the typical analytical workflow for this compound.
Safety and Handling
This compound is classified as a skin irritant (Category 2) and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3).[10] It is a combustible liquid and should be kept away from heat, sparks, open flames, and hot surfaces.[9] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this chemical.
Conclusion
This technical guide consolidates the essential chemical properties of this compound, providing a valuable resource for professionals in research and development. The presented data on its physical characteristics, spectroscopic profile, and reactivity, combined with detailed experimental protocols, will aid in its effective utilization and further investigation.
References
- 1. CAS 6090-09-1: 4-Acetyl-1-methylcyclohexene | CymitQuimica [cymitquimica.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 4-Acetyl-1-methylcyclohexene | C9H14O | CID 93019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for 4-Acetyl-1-methylcyclohexene (HMDB0033434) [hmdb.ca]
- 5. Showing Compound 4-Acetyl-1-methylcyclohexene (FDB011472) - FooDB [foodb.ca]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | 6090-09-1 [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. This compound - Safety Data Sheet [chemicalbook.com]
A Comprehensive Technical Guide to 4-Acetyl-1-methyl-1-cyclohexene
This technical guide provides an in-depth overview of 4-Acetyl-1-methyl-1-cyclohexene, a valuable compound for researchers, scientists, and professionals in chemical and drug development. This document collates its chemical identity, physicochemical properties, spectroscopic data, and relevant experimental protocols.
Chemical Identity
This compound is an organic compound with a cyclohexene (B86901) core structure. While the name "this compound" is commonly used, its IUPAC name is 1-(4-methylcyclohex-3-en-1-yl)ethanone.[1][2] The compound is a ketone and is found as a component of essential oils in plants such as Cedrus atlantica (Atlas cedar) wood and orange peels.[3] It is recognized for its role as a flavoring and fragrance agent.[1][3]
CAS Number : 6090-09-1[1][3][4]
Synonyms :
-
1-(4-Methylcyclohex-3-enyl)ethanone[3]
-
4-Acetyl-1-methylcyclohex-1-ene[4]
-
4-Methyl-3-cyclohexen-1-yl methyl ketone[3]
-
Ethanone, 1-(4-methyl-3-cyclohexen-1-yl)-[4]
-
Ketone, methyl 4-methyl-3-cyclohexen-1-yl[4]
Physicochemical and Spectroscopic Data
The following tables summarize the key quantitative data for this compound, providing a valuable resource for identification and characterization.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₄O | [2][4] |
| Molecular Weight | 138.21 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Density | 0.927 g/cm³ | [6] |
| Boiling Point | 189.5 °C (at 760 mmHg) | [6] |
| Flash Point | 76.7 °C | [6] |
| Water Solubility | 811 mg/L at 25 °C (estimated) | [7] |
| logP (o/w) | 2.190 (estimated) | [7] |
| Storage Temperature | 2°C - 8°C | [6] |
Table 2: Spectroscopic Data
| Spectroscopy Type | Data | Source |
| ¹H NMR (400 MHz, CDCl₃) | δ 5.31 (s, 1H), 2.50-2.39 (m, 1H), 2.16-1.84 (m, 6H), 2.10 (s, 3H), 1.58 (s, 3H) | [8] |
| ¹³C NMR (CDCl₃) | δ 211.99, 133.77, 119.23, 47.20, 29.46, 27.92, 27.02, 24.87, 23.36 | [8][9] |
| Mass Spectrometry (EI, 70eV) | m/z (%): 138 (M+, 100), 123 (50), 95 (78), 79 (26), 67 (36), 43 (32) | [1][8] |
| Kovats Retention Index | Standard non-polar: 1105, 1114, 1131.2, 1135, 1137, 1144, 1147 | [1][10][11] |
| Standard polar: 1568, 1570 | [1][10] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are crucial for researchers.
Synthesis Protocol
A representative synthesis involves the reaction of a precursor with a dichloromethane (B109758) and diatomaceous earth suspension.
Materials:
-
Crude mixture of the starting material (CAS 55511-67-6)
-
Dichloromethane (CH₂Cl₂)
-
Diatomaceous earth
Procedure:
-
A suspension is prepared with dichloromethane (e.g., 2.69 g, 7.77 mmol) and diatomaceous earth (e.g., 2.67 g) in a reaction vessel at 0°C.
-
The crude starting material (e.g., 1.48 g) is dissolved in dichloromethane (e.g., 8 mL).
-
The solution of the starting material is added dropwise to the prepared suspension at 0°C.
-
The reaction mixture is then stirred at room temperature for 2 hours.
-
Upon completion, the mixture is filtered through a short pad of diatomaceous earth and a silica gel column.
-
The column is rinsed with dichloromethane to collect the product.
-
When purified starting material (e.g., 543 mg, 3.9 mmol) is used, a high yield of the target product (e.g., 500 mg, 93% yield) can be obtained.
Analytical Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), and transferred to an NMR tube.[8] ¹H and ¹³C NMR spectra are acquired on a 400 MHz spectrometer.[8] The data is processed using a Fourier transform of the free induction decay (FID).[8]
Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the sample is injected into a gas chromatograph for separation. The separated components are then introduced into a mass spectrometer. Electron ionization (EI) at 70 eV is a common method for this compound, which causes fragmentation of the molecule.[1][8] The resulting fragments are analyzed based on their mass-to-charge ratio (m/z) to generate a mass spectrum.[8]
Visualizations
The following diagrams illustrate key workflows related to this compound.
Caption: Synthesis workflow for this compound.
Caption: Analytical workflow for the identification of the compound.
References
- 1. 4-Acetyl-1-methylcyclohexene | C9H14O | CID 93019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. CAS 6090-09-1: 4-Acetyl-1-methylcyclohexene | CymitQuimica [cymitquimica.com]
- 4. 4-Acetyl-1-methylcyclohexene [webbook.nist.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. 1-(4-Methylcyclohex-3-en-1-yl)ethanone | 6090-09-1 | FM141895 [biosynth.com]
- 7. 1-(4-methyl-3-cyclohexen-1-yl) ethanone, 6090-09-1 [thegoodscentscompany.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound(6090-09-1) 13C NMR [m.chemicalbook.com]
- 10. 4-Acetyl-1-methylcyclohexene [webbook.nist.gov]
- 11. 4-Acetyl-1-methylcyclohexene [webbook.nist.gov]
Spectroscopic Profile of 4-Acetyl-1-methyl-1-cyclohexene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the organic compound 4-Acetyl-1-methyl-1-cyclohexene (CAS No: 6090-09-1). The information presented herein is intended to support research, analysis, and development activities by providing key spectral data, detailed experimental methodologies, and a visual representation of the analytical workflow.
Spectroscopic Data
The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 5.31 | s | 1H | Olefinic H |
| 2.50-2.39 | m | 1H | Allylic H |
| 2.16-1.84 | m | 6H | Aliphatic H |
| 2.10 | s | 3H | Acetyl CH₃ |
| 1.58 | s | 3H | Cyclohexene CH₃ |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 211.99 | C=O (Ketone) |
| 133.77 | Quaternary Olefinic C |
| 119.23 | Olefinic CH |
| 47.20 | CH |
| 29.46 | CH₂ |
| 27.92 | CH₂ |
| 27.02 | CH₂ |
| 24.87 | Acetyl CH₃ |
| 23.36 | Cyclohexene CH₃ |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands (Neat)
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~2920 | Strong | C-H Stretch (Aliphatic) |
| ~1710 | Strong | C=O Stretch (Ketone) |
| ~1650 | Medium | C=C Stretch (Olefin) |
Mass Spectrometry (MS)
Table 4: Major Mass Fragments (Electron Ionization, 70 eV)
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |
| 138 | 100 | [M]⁺ (Molecular Ion) |
| 123 | 50 | [M - CH₃]⁺ |
| 95 | 78 | [M - COCH₃]⁺ |
| 67 | 36 | [C₅H₇]⁺ |
| 43 | 32 | [CH₃CO]⁺ |
Experimental Protocols
The following are generalized experimental methodologies for the spectroscopic techniques used to characterize this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of 4-acetyl-1-methylcyclohexene is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), to a concentration of approximately 5-10 mg/mL. The solution is then transferred to a standard 5 mm NMR tube. The spectra are acquired on a 400 MHz NMR spectrometer. For ¹H NMR, the spectral width is typically set from 0 to 12 ppm. For ¹³C NMR, a wider spectral width, from 0 to 220 ppm, is used. The data is acquired by collecting a number of scans to achieve an adequate signal-to-noise ratio, followed by Fourier transformation of the free induction decay (FID). Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy
For a liquid sample such as this compound, the FT-IR spectrum is typically recorded neat (undiluted). A small drop of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin liquid film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly onto the ATR crystal. The spectrum is recorded over the mid-infrared range, typically 4000-400 cm⁻¹. A background spectrum of the clean plates or ATR crystal is taken prior to the sample measurement and subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.
Electron Ionization Mass Spectrometry (EI-MS)
The mass spectrum is obtained using a mass spectrometer equipped with an electron ionization (EI) source. A small amount of the volatile sample is introduced into the instrument, often via a gas chromatograph (GC) for separation from any impurities. In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment. The resulting positively charged ions are then accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating the mass spectrum.
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
An In-depth Technical Guide to 4-Acetyl-1-methyl-1-cyclohexene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetyl-1-methyl-1-cyclohexene is a versatile ketone that serves as a valuable intermediate in organic synthesis. Its cyclohexene (B86901) framework, adorned with both a methyl and an acetyl group, offers a unique combination of steric and electronic properties that make it a target of interest for the synthesis of more complex molecules, including fragrances, flavorings, and potentially, pharmacologically active compounds. This technical guide provides a comprehensive overview of the physical properties, synthesis, and known applications of this compound, with a focus on information relevant to professionals in research and development.
Physical Properties
The physical characteristics of this compound are crucial for its handling, purification, and use in chemical reactions. The key physical properties are summarized in the table below.
| Property | Value | Conditions |
| Boiling Point | 189.5 ± 0.0 °C | 760 Torr[1] |
| Density | 0.9385 g/cm³ | 20 °C[1] |
Experimental Protocols
Determination of Boiling Point
A standard method for determining the boiling point of a liquid organic compound such as this compound involves the use of a distillation apparatus or a micro-boiling point apparatus.
Protocol: Distillation Method
-
Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Sample Preparation: A small volume of this compound is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.
-
Heating: The flask is gently heated in a heating mantle.
-
Data Collection: The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. The temperature at which the vapor and liquid are in equilibrium is the boiling point. The atmospheric pressure should also be recorded and the boiling point corrected to standard pressure if necessary.
Determination of Density
The density of a liquid can be determined using a pycnometer or by simply measuring the mass of a known volume.
Protocol: Mass by Volume Method
-
Volume Measurement: A precise volume of this compound is measured using a calibrated volumetric pipette and transferred to a tared vial.
-
Mass Measurement: The mass of the liquid is determined by weighing the vial containing the sample on an analytical balance.
-
Calculation: The density is calculated by dividing the mass of the liquid by its volume. The temperature at which the measurement is made should be recorded.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Diels-Alder reaction between isoprene (B109036) (2-methyl-1,3-butadiene) and methyl vinyl ketone. This [4+2] cycloaddition reaction is a powerful tool in organic chemistry for the formation of six-membered rings.
Reaction Mechanism and Workflow
The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a single, cyclic transition state. The regioselectivity of the reaction between the asymmetric diene (isoprene) and the asymmetric dienophile (methyl vinyl ketone) favors the formation of the "para" product, this compound, due to electronic and steric factors.
Below is a diagram illustrating the logical workflow for the synthesis of this compound.
Applications in Synthesis
This compound is a valuable intermediate in organic synthesis, primarily in the production of flavor and fragrance compounds. Its characteristic odor makes it a component in some formulations.
While direct applications in drug development are not widely documented in publicly available literature, its structure represents a useful scaffold for further chemical modifications. The ketone functionality can be readily transformed into other functional groups, and the cyclohexene ring can undergo various reactions such as hydrogenation, epoxidation, and dihydroxylation to introduce new stereocenters and functionalities. These transformations could potentially lead to the synthesis of novel bioactive molecules. For instance, the core structure is related to certain sesquiterpenoids, a class of natural products with diverse biological activities.
Below is a conceptual workflow illustrating the potential of this compound as a starting material for the synthesis of more complex molecular architectures.
Conclusion
This compound is a readily accessible and synthetically useful organic compound. Its physical properties are well-defined, and its synthesis via the Diels-Alder reaction is a classic example of a powerful carbon-carbon bond-forming reaction. While its current primary applications lie in the flavor and fragrance industry, its chemical structure holds potential for the development of more complex and potentially bioactive molecules relevant to the pharmaceutical and life sciences sectors. Further research into the derivatization of this compound could unlock new avenues for its application in drug discovery and development.
References
The Occurrence of 4-Acetyl-1-methyl-1-cyclohexene in the Volatile World of Essential Oils: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of 4-Acetyl-1-methyl-1-cyclohexene, a naturally occurring ketone found in a variety of plant essential oils. This document serves as a comprehensive resource, detailing its natural sources, a proposed biosynthetic pathway, and standardized methodologies for its extraction and quantification.
Natural Sources and Abundance
This compound is a monoterpenoid ketone that contributes to the aromatic profile of several plant species. While its presence is noted in various essential oils, quantitative data remains somewhat limited in publicly accessible literature. The compound has been identified in the essential oils of Cedrus atlantica (Atlas Cedarwood), orange peels (Citrus sinensis), Akebia trifoliata, Micromeria cristata subsp. phrygia, and Glaucosciadium cordifolium.[1] One specific study has quantified its concentration in the essential oil of Seseli daucifolium.
A summary of the known natural sources and their reported concentrations of this compound is presented in Table 1.
| Plant Species | Plant Part | Concentration (%) | Reference |
| Seseli daucifolium | Aerial Parts | 0.02 | [2] |
| Cedrus atlantica | Wood | Not Reported | |
| Citrus sinensis (Orange) | Peels | Not Reported | |
| Akebia trifoliata | Not Specified | Not Reported | [3] |
| Micromeria cristata subsp. phrygia | Not Specified | Not Reported | [1] |
| Glaucosciadium cordifolium | Not Specified | Not Reported | [1] |
Table 1: Natural Sources of this compound in Essential Oils.
Proposed Biosynthetic Pathway
The biosynthesis of this compound is believed to be linked to the metabolism of limonene (B3431351), a common monoterpene. It is suggested that this compound is an oxidation product of limonene.[3] The general pathway for terpenoid biosynthesis in plants involves two main routes: the mevalonate (B85504) (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids. These pathways provide the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).
The head-to-tail condensation of IPP and DMAPP forms geranyl pyrophosphate (GPP), the precursor for all monoterpenes. GPP then undergoes cyclization to form limonene. Subsequently, limonene is thought to undergo a series of enzymatic oxidation reactions to yield this compound. While the specific enzymes catalyzing this transformation have not been fully elucidated, it likely involves cytochrome P450 monooxygenases or other oxidoreductases.
Caption: Proposed biosynthetic pathway of this compound from primary metabolites.
Experimental Protocols: Extraction and Quantification
The analysis of this compound in essential oils is primarily achieved through Gas Chromatography-Mass Spectrometry (GC-MS). Below is a detailed, representative protocol for the extraction and quantification of this compound.
Essential Oil Extraction: Hydrodistillation
A common method for extracting essential oils from plant material is hydrodistillation.
Materials:
-
Fresh or dried plant material (e.g., leaves, stems, peels)
-
Clevenger-type apparatus
-
Distilled water
-
Heating mantle
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
Weigh a known amount of the plant material and place it in the round-bottom flask of the Clevenger apparatus.
-
Add distilled water to the flask, ensuring the plant material is fully submerged.
-
Set up the Clevenger apparatus with a condenser and a collection tube.
-
Heat the flask using a heating mantle to initiate boiling. The steam and volatile compounds will rise, condense, and be collected in the collection tube.
-
Continue the distillation for a prescribed period (typically 3-4 hours) until no more oil is collected.
-
Carefully collect the separated essential oil from the collection tube.
-
Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Store the dried essential oil in a sealed, dark glass vial at 4°C until analysis.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the separation, identification, and quantification of volatile compounds in essential oils.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column suitable for essential oil analysis (e.g., HP-5MS, DB-5).
-
Helium as the carrier gas.
Sample Preparation:
-
Prepare a stock solution of the extracted essential oil by dissolving a known weight in a suitable solvent (e.g., hexane, dichloromethane) to a specific concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards of this compound of known concentrations in the same solvent.
GC-MS Parameters (Representative):
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (split mode, e.g., 1:50 split ratio)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 180°C at a rate of 4°C/minute.
-
Ramp to 280°C at a rate of 10°C/minute, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Data Analysis:
-
Identify the this compound peak in the chromatogram of the essential oil sample by comparing its retention time and mass spectrum with that of the authentic standard. The mass spectrum of this compound typically shows characteristic fragments at m/z 138 (M+), 123, 95, 67, and 43.
-
Generate a calibration curve by plotting the peak area of the this compound standards against their respective concentrations.
-
Quantify the amount of this compound in the essential oil sample by interpolating its peak area on the calibration curve.
-
Express the concentration as a percentage of the total essential oil weight.
Caption: Workflow for the extraction and quantification of this compound.
Conclusion
This compound is a minor but significant constituent of several essential oils. This guide provides a foundational understanding of its natural occurrence, a plausible biosynthetic origin, and a detailed protocol for its analysis. Further research is warranted to fully elucidate the enzymatic machinery responsible for its formation in plants and to explore its potential biological activities, which could be of interest to the pharmaceutical and flavor industries. The methodologies outlined herein provide a robust framework for researchers to pursue these investigations.
References
Diels-Alder synthesis of 4-Acetyl-1-methyl-1-cyclohexene mechanism.
An In-depth Technical Guide to the Diels-Alder Synthesis of 4-Acetyl-1-methyl-1-cyclohexene
This technical guide provides a comprehensive overview of the Diels-Alder synthesis of this compound, a classic example of a [4+2] cycloaddition reaction. The synthesis involves the reaction of isoprene (B109036) (2-methyl-1,3-butadiene) with methyl vinyl ketone (MVK). This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering detailed insights into the reaction mechanism, experimental protocols, and factors influencing the reaction's outcome.
Reaction Mechanism
The Diels-Alder reaction is a concerted, pericyclic reaction that involves the formation of a six-membered ring from a conjugated diene and a dienophile.[1][2][3][4] In this specific synthesis, isoprene acts as the diene and methyl vinyl ketone serves as the dienophile.
Regioselectivity
The reaction between an unsymmetrical diene like isoprene and an unsymmetrical dienophile like MVK can potentially yield two regioisomers: this compound ("para") and 3-acetyl-1-methyl-1-cyclohexene ("meta"). The regioselectivity of this reaction is governed by the electronic properties of the substituents on the reactants.[5][6][7]
The methyl group on isoprene is an electron-donating group (EDG), which increases the electron density at C1 and C4 of the diene system, with a more significant effect at C1. The acetyl group on MVK is an electron-withdrawing group (EWG), which decreases the electron density at the β-carbon of the double bond, creating a partial positive charge. The preferred orientation aligns the most nucleophilic carbon of the diene with the most electrophilic carbon of the dienophile.[7] This leads to the predominant formation of the this compound isomer.
Stereochemistry
The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the reactants is retained in the product.[8] While the primary product, this compound, has a stereocenter at the C4 position, the reaction of isoprene with MVK will produce a racemic mixture of the (R) and (S) enantiomers. For cyclic dienes, the "endo rule" typically predicts the major product, where the substituent on the dienophile is oriented towards the developing pi bond of the diene in the transition state.[9][10]
Experimental Protocols
While a specific protocol for this exact synthesis is not widely published in standard literature, a general procedure can be adapted from known Diels-Alder reactions involving similar substrates.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity |
| Isoprene | C₅H₈ | 68.12 | 1.0 eq |
| Methyl vinyl ketone (MVK) | C₄H₆O | 70.09 | 1.1 eq |
| Toluene (B28343) (solvent) | C₇H₈ | 92.14 | ~50 mL |
| Hydroquinone (B1673460) (inhibitor) | C₆H₆O₂ | 110.11 | ~100 mg |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g |
Reaction Procedure
-
Setup: A 100 mL round-bottom flask is equipped with a reflux condenser and a magnetic stir bar. The apparatus is dried in an oven and cooled under a nitrogen atmosphere.
-
Reagent Addition: The flask is charged with toluene (50 mL), isoprene (1.0 eq), and a small amount of hydroquinone to prevent polymerization. Methyl vinyl ketone (1.1 eq) is then added dropwise to the stirred solution.
-
Reaction: The reaction mixture is heated to reflux (approximately 110°C for toluene) and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to isolate the this compound.
-
Characterization: The purity and identity of the product can be confirmed using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Quantitative Data
The yield and rate of the Diels-Alder reaction are influenced by various factors, including temperature, solvent, and the presence of a catalyst.
| Condition | Diene | Dienophile | Catalyst | Yield (%) | Reference |
| Thermal, 25°C | Cyclopentadiene (B3395910) | Methyl vinyl ketone | None | - | [11] |
| Catalyzed, 25°C | Cyclopentadiene | Methyl vinyl ketone | Organotungsten | - | [11] |
| Continuous-flow, H-beta zeolite | Isoprene | Methyl vinyl ketone | H-beta zeolite | Good | [12] |
| Various Solvents | Isoprene | Methyl vinyl ketone | None | Varies | [13] |
Factors Influencing the Reaction
Solvent Effects
The choice of solvent can influence both the rate and the selectivity of the Diels-Alder reaction.[13] Polar solvents can stabilize the polar transition state, potentially increasing the reaction rate. Hydrogen-bonding solvents can coordinate with the carbonyl group of the dienophile, increasing its electrophilicity and enhancing the regioselectivity.[13]
Catalysis
Lewis acids are commonly used to catalyze the Diels-Alder reaction. They coordinate to the carbonyl oxygen of the dienophile, which lowers the energy of the LUMO and increases the reaction rate and selectivity. Zeolites have also been shown to be effective catalysts for this type of transformation under continuous-flow conditions.[12] Additionally, novel organometallic catalysts, such as organotungsten complexes, have been shown to significantly increase the rate of reaction between cyclopentadiene and MVK.[11]
Conclusion
The Diels-Alder synthesis of this compound from isoprene and methyl vinyl ketone is a well-established method for the formation of a substituted cyclohexene (B86901) ring. The reaction proceeds via a concerted mechanism with high regioselectivity, favoring the "para" product due to electronic effects. The reaction conditions, including solvent and the use of a catalyst, can be optimized to improve the reaction rate and yield. This guide provides a foundational understanding of the mechanism and a practical framework for the experimental synthesis and analysis of this important cycloaddition reaction.
References
- 1. Diels-Alder Reaction-For the preparation of cyclohexene | PDF [slideshare.net]
- 2. cerritos.edu [cerritos.edu]
- 3. odinity.com [odinity.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chemtube3d.com [chemtube3d.com]
- 11. Kinetics study and theoretical modeling of the Diels-Alder reactions of cyclopentadiene and cyclohexadiene with methyl vinyl ketone. The effects of a novel organotungsten catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Solvent effects on endo/exo- and regio-selectivities of Diels–Alder reactions of carbonyl-containing dienophiles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Starting Materials for the Synthesis of 4-Acetyl-1-methyl-1-cyclohexene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary starting materials and synthetic routes for the preparation of 4-Acetyl-1-methyl-1-cyclohexene, a valuable intermediate in organic synthesis. The document details the most prominent and efficient methodologies, including the Diels-Alder reaction, Friedel-Crafts acylation, and Robinson annulation. Experimental protocols, quantitative data, and pathway visualizations are provided to facilitate a deeper understanding and practical application of these synthetic strategies.
Key Synthetic Pathways and Starting Materials
The synthesis of this compound can be achieved through several strategic approaches. The choice of starting materials is intrinsically linked to the selected synthetic route. The most well-established methods are the Diels-Alder reaction, offering a direct cycloaddition approach, and the Friedel-Crafts acylation, providing a classic electrophilic substitution pathway. The Robinson annulation presents a powerful but potentially more complex alternative for constructing the cyclohexene (B86901) ring.
Diels-Alder Reaction: A Convergent Approach
The Diels-Alder reaction is a powerful and atom-economical method for the formation of six-membered rings.[1][2] In the context of synthesizing this compound, a [4+2] cycloaddition between a conjugated diene and a dienophile is employed.
The most direct starting materials for this route are:
-
Diene: Isoprene (2-methyl-1,3-butadiene)
-
Dienophile: Methyl vinyl ketone
The reaction proceeds via a concerted pericyclic mechanism, where the diene and dienophile react to form the cyclohexene ring in a single step. This method is highly efficient for constructing the desired carbocyclic framework.
Friedel-Crafts Acylation: An Electrophilic Substitution Strategy
The Friedel-Crafts acylation is a classic method for the introduction of an acyl group onto an aromatic or unsaturated ring system.[3][4][5] This approach utilizes a pre-existing cyclohexene ring and introduces the acetyl group in a subsequent step.
The key starting materials for this synthesis are:
-
Substrate: 1-Methyl-1-cyclohexene
-
Acylating Agent: Acetyl chloride or acetic anhydride (B1165640)
-
Lewis Acid Catalyst: Typically aluminum chloride (AlCl₃)
In this reaction, the Lewis acid activates the acylating agent to form a highly electrophilic acylium ion, which is then attacked by the electron-rich double bond of the 1-methyl-1-cyclohexene.
Robinson Annulation: A Stepwise Ring Formation
The Robinson annulation is a versatile ring-forming reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation to construct a six-membered ring.[6][7] While a powerful tool in organic synthesis, its application to non-fused systems like this compound is less direct than the Diels-Alder reaction.
The plausible starting materials for a Robinson annulation leading to the target molecule would involve:
-
Michael Donor: An enolate derived from a ketone such as acetone.
-
Michael Acceptor: An α,β-unsaturated ketone, which would need to be a more complex derivative of methyl vinyl ketone to yield the desired substitution pattern.
This pathway is generally more suited for the formation of fused ring systems and may require more intricate starting materials and reaction control to achieve the desired product.[6][7]
Tabulated Summary of Synthetic Routes and Starting Materials
| Synthetic Route | Starting Material 1 (and role) | Starting Material 2 (and role) | Key Reagents/Catalysts | General Reaction Conditions | Reported Yield |
| Diels-Alder Reaction | Isoprene (Diene) | Methyl vinyl ketone (Dienophile) | Zeolite catalysts (e.g., H-beta) or thermal conditions.[2] | Continuous-flow or batch reaction, elevated temperatures. | Good productivity reported with zeolite catalysts.[2] |
| Friedel-Crafts Acylation | 1-Methyl-1-cyclohexene (Substrate) | Acetyl chloride or Acetic anhydride (Acylating agent) | Aluminum chloride (AlCl₃) or other Lewis acids.[3][8] | Anhydrous conditions, typically in a non-polar solvent. | Good yields are generally achievable.[8] |
| Robinson Annulation | Acetone (or derivative) (Michael donor) | α,β-unsaturated ketone (Michael acceptor) | Base or acid catalyst.[6][7] | Stepwise or one-pot reaction, often requiring heating. | Varies depending on specific substrates and conditions. |
Experimental Protocols
General Protocol for Diels-Alder Reaction of Isoprene and Methyl Vinyl Ketone
-
Apparatus: A high-pressure reaction vessel or a continuous-flow reactor system.
-
Procedure:
-
Isoprene and methyl vinyl ketone are mixed, often in a suitable solvent.
-
The mixture is heated to the desired reaction temperature. In some protocols, a zeolite catalyst is used to improve efficiency and selectivity.[2]
-
The reaction is monitored for the consumption of starting materials.
-
Upon completion, the reaction mixture is cooled, and the product is isolated and purified, typically by distillation.
-
General Protocol for Friedel-Crafts Acylation of 1-Methyl-1-cyclohexene
-
Apparatus: A round-bottom flask equipped with a dropping funnel, a reflux condenser, and a gas outlet to a trap. The apparatus must be dried to prevent hydrolysis of the Lewis acid.
-
Procedure:
-
Anhydrous aluminum chloride is suspended in a dry, inert solvent (e.g., dichloromethane (B109758) or carbon disulfide) in the reaction flask and cooled in an ice bath.
-
Acetyl chloride is added dropwise to the suspension with stirring.
-
1-Methyl-1-cyclohexene is then added slowly to the reaction mixture.
-
After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours.
-
The reaction is quenched by carefully pouring the mixture over crushed ice and hydrochloric acid.
-
The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, and then dried over an anhydrous drying agent (e.g., magnesium sulfate).
-
The solvent is removed by rotary evaporation, and the crude product is purified by vacuum distillation.[8]
-
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow from the starting materials to the final product for the primary synthetic routes.
Caption: Synthetic pathways to this compound.
This guide has outlined the principal starting materials and synthetic methodologies for preparing this compound. For detailed, quantitative experimental data and specific reaction optimization, consulting the primary literature is recommended. The provided protocols offer a foundational understanding for the practical synthesis of this important chemical intermediate.
References
- 1. westfield.ma.edu [westfield.ma.edu]
- 2. researchgate.net [researchgate.net]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Robinson annulation - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Aliphatic Friedel-Crafts reactions. Part VI. Preparation of βγ-unsaturated ketones by the acetylation of substituted cyclohexenes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Reactivity of the Double Bond in 4-Acetyl-1-methyl-1-cyclohexene
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Acetyl-1-methyl-1-cyclohexene is a substituted cyclohexene (B86901) derivative possessing a trisubstituted double bond and a ketone functionality. The reactivity of this molecule is primarily dictated by the electron-rich carbon-carbon double bond within the cyclohexene ring, making it susceptible to a variety of addition reactions. The presence of the methyl group on the double bond and the acetyl group at the allylic position influences the regioselectivity and stereoselectivity of these reactions. This guide provides a comprehensive overview of the reactivity of the double bond in this compound, detailing common transformations, reaction mechanisms, and generalized experimental protocols. Due to the limited availability of specific experimental data for this exact molecule in published literature, the quantitative data and protocols provided are largely based on studies of structurally similar compounds, such as 1-methylcyclohexene and other substituted cyclohexenes.
Chemical Structure and Properties
This compound is a ketone with the molecular formula C₉H₁₄O.[1][2][3][4] The key structural features influencing its reactivity are the trisubstituted double bond and the acetyl group. The double bond serves as a site of high electron density, making it nucleophilic and prone to attack by electrophiles.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₄O | [1][2][3][4] |
| Molecular Weight | 138.21 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Boiling Point | 69 °C | [6] |
| Density | 0.944 g/mL | [6] |
| Refractive Index | 1.474 | [6] |
Reactivity of the Double Bond: An Overview
The double bond in this compound is the primary site of chemical reactivity, readily undergoing electrophilic addition reactions. The general mechanism involves the attack of an electrophile by the π-electrons of the double bond, leading to the formation of a carbocation intermediate. This intermediate is then attacked by a nucleophile to yield the final addition product. The stability of the carbocation intermediate, influenced by the methyl group, dictates the regioselectivity of the reaction.
Below is a logical workflow for predicting the outcome of an electrophilic addition to the double bond of this compound.
Caption: Predictive workflow for electrophilic addition.
Key Reactions of the Double Bond
Catalytic Hydrogenation
Catalytic hydrogenation of the double bond in this compound results in the formation of 4-acetyl-1-methylcyclohexane. This reaction is typically carried out using a heterogeneous catalyst, such as platinum, palladium, or nickel, in the presence of hydrogen gas. The reaction is generally a syn-addition, with both hydrogen atoms adding to the same face of the double bond.
Table 2: Representative Conditions for Catalytic Hydrogenation of Cyclohexene Derivatives
| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Typical Yield (%) |
| PtO₂ (Adams' catalyst) | Ethanol, Acetic Acid | Room Temperature | 1-4 | >95 |
| Pd/C | Ethanol | Room Temperature | 1-4 | >95 |
| Raney Nickel | Ethanol | Room Temperature | 1-4 | >90 |
Note: Data is based on general procedures for cyclohexene hydrogenation and may vary for this compound.
Experimental Protocol (General for Cyclohexene Derivatives):
-
A solution of the substituted cyclohexene in a suitable solvent (e.g., ethanol) is placed in a hydrogenation vessel.
-
A catalytic amount of the chosen catalyst (e.g., 10% Pd/C) is added to the solution.
-
The vessel is sealed and flushed with hydrogen gas.
-
The reaction mixture is stirred under a hydrogen atmosphere at the desired temperature and pressure until the reaction is complete (monitored by TLC or GC).
-
Upon completion, the catalyst is removed by filtration through a pad of celite.
-
The solvent is removed under reduced pressure to yield the hydrogenated product.
Caption: Experimental workflow for catalytic hydrogenation.
Halogenation
The double bond of this compound readily reacts with halogens such as bromine (Br₂) and chlorine (Cl₂) in an inert solvent to form a vicinal dihalide. The reaction proceeds via a halonium ion intermediate, which is then attacked by the halide ion in an anti-addition fashion.
The reaction of 4-methylcyclohexene (B165706) with bromine has been documented, and a similar mechanism is expected for this compound.[7]
Table 3: Expected Products of Halogenation
| Reagent | Solvent | Expected Major Product |
| Br₂ | CCl₄ or CH₂Cl₂ | trans-1,2-Dibromo-4-acetyl-1-methylcyclohexane |
| Cl₂ | CCl₄ or CH₂Cl₂ | trans-1,2-Dichloro-4-acetyl-1-methylcyclohexane |
Experimental Protocol (General for Bromination of Cyclohexene Derivatives):
-
The cyclohexene derivative is dissolved in an inert solvent like carbon tetrachloride or dichloromethane (B109758) in a flask protected from light.
-
A solution of bromine in the same solvent is added dropwise to the stirred solution at room temperature.
-
The reaction is typically rapid, and the disappearance of the bromine color indicates the completion of the reaction.
-
The solvent is removed under reduced pressure to yield the crude dihalide, which can be purified by recrystallization or chromatography.
References
- 1. 4-Acetyl-1-methylcyclohexene | C9H14O | CID 93019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Acetyl-1-methylcyclohexene [webbook.nist.gov]
- 3. 4-Acetyl-1-methylcyclohexene (CAS 6090-09-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 4-acetyl-1-methylcyclohexene [stenutz.eu]
- 7. Methylcyclohexene Lab Report - 606 Words | Internet Public Library [ipl.org]
An In-depth Technical Guide to the Keto-enol Tautomerization of 4-Acetyl-1-methyl-1-cyclohexene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature lacks specific experimental studies on the keto-enol tautomerization of 4-Acetyl-1-methyl-1-cyclohexene. Consequently, this guide provides a comprehensive framework based on established principles and experimental data for analogous compounds. The experimental protocols and quantitative data presented herein are illustrative and should be adapted for the specific investigation of the target molecule.
Introduction
Keto-enol tautomerism is a fundamental concept in organic chemistry, describing the chemical equilibrium between a keto form (a ketone or an aldehyde) and its corresponding enol form (an alcohol adjacent to a double bond).[1] This equilibrium is highly relevant in various fields, including drug discovery and development, as the different tautomers of a molecule can exhibit distinct physicochemical properties, biological activities, and metabolic pathways. This compound, a ketone with alpha-hydrogens, possesses the structural requirements to undergo keto-enol tautomerization, potentially influencing its reactivity and interactions in biological systems.[2][3] This technical guide outlines the theoretical background, potential experimental approaches, and expected data presentation for the comprehensive study of the keto-enol tautomerization of this compound.
Theoretical Background
The keto-enol tautomerization is a reversible isomerization process involving the migration of a proton and the shifting of bonding electrons.[1] For this compound, two potential enol tautomers can be formed, with the relative stability of the keto and enol forms being influenced by several factors including substitution, conjugation, hydrogen bonding, and solvent effects.[4] Generally, the keto form is thermodynamically more stable for simple ketones.[1]
The equilibrium between the keto and enol forms can be represented as follows:
Caption: Keto-enol equilibrium for this compound.
The position of this equilibrium is quantified by the equilibrium constant (Keq), which is the ratio of the concentration of the enol form to the keto form at equilibrium.
Experimental Protocols for Studying Keto-enol Tautomerism
The most common and powerful techniques for investigating keto-enol tautomerism are Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy. Computational methods also provide valuable insights into the relative stabilities of the tautomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR spectroscopy is a primary tool for both qualitative and quantitative analysis of keto-enol tautomerism. The protons in the keto and enol forms are in different chemical environments and therefore exhibit distinct signals in the NMR spectrum.
Experimental Protocol:
-
Sample Preparation: Prepare solutions of this compound of known concentration in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, D₂O) to investigate solvent effects. Tetramethylsilane (TMS) is typically used as an internal standard.
-
NMR Data Acquisition: Acquire ¹H NMR spectra for each sample at a specific temperature (e.g., 298 K) using a high-resolution NMR spectrometer.
-
Spectral Analysis:
-
Identify and assign the characteristic proton signals for both the keto and enol tautomers. For the keto form of this compound, characteristic signals would include the acetyl methyl protons and the protons on the cyclohexene (B86901) ring. The enol form would show a characteristic vinyl proton signal and a hydroxyl proton signal.
-
Integrate the area under the non-overlapping peaks corresponding to each tautomer.
-
-
Calculation of Equilibrium Constant (Keq): The ratio of the integrals for the enol and keto forms, normalized for the number of protons giving rise to each signal, provides the molar ratio of the tautomers. The equilibrium constant is calculated as:
-
Keq = [Enol] / [Keto]
-
Caption: Workflow for NMR-based determination of keto-enol equilibrium.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to study keto-enol tautomerism due to the different electronic transitions of the keto and enol forms. The enol form, with its conjugated system, typically absorbs at a longer wavelength than the non-conjugated keto form.
Experimental Protocol:
-
Sample Preparation: Prepare dilute solutions of this compound in various solvents of spectroscopic grade.
-
UV-Vis Data Acquisition: Record the UV-Vis absorption spectra of the solutions over a suitable wavelength range (e.g., 200-400 nm).
-
Spectral Analysis:
-
Identify the absorption maxima (λmax) corresponding to the keto and enol tautomers.
-
The concentration of each tautomer can be determined using the Beer-Lambert law (A = εbc), provided the molar absorptivity (ε) of each form is known or can be determined.
-
-
Calculation of Equilibrium Constant (Keq): The ratio of the calculated concentrations of the enol and keto forms gives the equilibrium constant.
Data Presentation
Quantitative data from the study of keto-enol tautomerism should be summarized in clearly structured tables for easy comparison.
Table 1: Hypothetical ¹H NMR Data for Keto-enol Tautomerism of an Analogous Cyclic Ketone in CDCl₃ at 298 K
| Tautomer | Proton | Chemical Shift (δ, ppm) | Integration |
| Keto | -COCH₃ | 2.15 | 3.00 |
| α-CH | 2.50 | 1.00 | |
| Enol | =C-OH | 12.5 (broad) | 1.00 |
| Vinyl-H | 5.50 | 1.00 | |
| =C-CH₃ | 1.90 | 3.00 |
Table 2: Illustrative Equilibrium Constants (Keq) for an Analogous Cyclic Ketone in Various Solvents at 298 K
| Solvent | Dielectric Constant | Keq ([Enol]/[Keto]) | % Enol |
| n-Hexane | 1.88 | 0.50 | 33.3 |
| Chloroform | 4.81 | 0.25 | 20.0 |
| Acetone | 20.7 | 0.10 | 9.1 |
| Methanol | 32.7 | 0.05 | 4.8 |
| Water | 80.1 | < 0.01 | < 1.0 |
Note: The data in these tables are for illustrative purposes for an analogous system and do not represent experimental data for this compound.
Computational Analysis
In the absence of experimental data, computational chemistry provides a powerful tool to predict the relative stabilities of the keto and enol tautomers of this compound.
Methodology:
-
Structure Optimization: The geometries of the keto and both possible enol tautomers are optimized using density functional theory (DFT) methods (e.g., B3LYP with a suitable basis set like 6-31G*).
-
Energy Calculation: The single-point energies of the optimized structures are calculated to determine their relative stabilities. Solvent effects can be incorporated using continuum solvation models (e.g., PCM).
-
Thermodynamic Analysis: From the calculated energies, the Gibbs free energy difference (ΔG) between the tautomers can be determined, from which the theoretical equilibrium constant can be calculated (ΔG = -RT ln Keq).
Caption: Workflow for computational analysis of keto-enol tautomerism.
Conclusion
While direct experimental investigation of the keto-enol tautomerism of this compound is currently absent from the scientific literature, this guide provides a robust framework for such a study. By employing a combination of NMR and UV-Vis spectroscopy, alongside computational modeling, researchers can elucidate the tautomeric equilibrium and understand the factors governing it. Such knowledge is crucial for predicting the chemical behavior and potential biological activity of this compound, thereby aiding in drug development and other scientific endeavors. The provided protocols and data presentation formats offer a standardized approach to investigating this important chemical phenomenon.
References
The Rising Therapeutic Potential of Cyclohexene Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The cyclohexene (B86901) moiety, a six-membered carbocyclic ring with a single double bond, represents a privileged scaffold in medicinal chemistry. Its unique conformational flexibility and the synthetic accessibility of its derivatives have positioned it as a cornerstone for the development of novel therapeutic agents across a wide range of diseases. This technical guide provides a comprehensive overview of the burgeoning biological activities of cyclohexene derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated quantitative data for comparative analysis, and visualizations of key signaling pathways and experimental workflows.
Anticancer Activity of Cyclohexene Derivatives
Cyclohexene derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are diverse, often involving the induction of apoptosis, cell cycle arrest, and the inhibition of key oncogenic signaling pathways.
Quantitative Data Summary: Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected cyclohexene derivatives against various cancer cell lines, with data presented as half-maximal inhibitory concentrations (IC50).
| Derivative Class | Compound | Cancer Cell Line | Assay | IC50 Value (µM) | Reference |
| Polyoxygenated | Zeylenone (B150644) Derivative (CA) | U251 (Glioblastoma) | CCK-8 | 5.161 | [1][2] |
| Polyoxygenated | Zeylenone Derivative (CA) | A172 (Glioblastoma) | CCK-8 | 6.440 | [1] |
| Fused Heterocycle | Compound 3a | A549 (Lung Carcinoma) | Not Specified | 5.988 ± 0.12 | [3] |
| Fused Heterocycle | Compound 8b | HepG-2 (Liver Cancer) | Not Specified | 2.36 ± 0.14 | [4] |
| Fused Heterocycle | Compound 10c | HepG-2 (Liver Cancer) | Not Specified | 1.14 ± 0.063 | [4] |
| Pyrazole Hybrid | Compound 3d | MCF-7 (Breast Cancer) | Sulforhodamine B | 43.4 | [3] |
| Pyrazole Hybrid | Compound 4d | MCF-7 (Breast Cancer) | Sulforhodamine B | 39.0 | [3] |
| Pyrazole Hybrid | Compound 3d | MDA-MB-231 (Breast Cancer) | Sulforhodamine B | 35.9 | [3] |
| Pyrazole Hybrid | Compound 4d | MDA-MB-231 (Breast Cancer) | Sulforhodamine B | 35.1 | [3] |
| Acridine Hybrid | Compound 6 | MCF-7 (Breast Cancer) | Not Specified | 11.7 | [5] |
| Acridine Hybrid | Compound 6 | HepG2 (Liver Cancer) | Not Specified | 0.21 | [5] |
| Acridine Hybrid | Compound 6 | A549 (Lung Cancer) | Not Specified | 1.7 | [5] |
Signaling Pathways in Anticancer Activity
Enhancer of zeste homolog 2 (EZH2), a histone methyltransferase, is often overexpressed in various cancers and plays a crucial role in tumorigenesis by silencing tumor suppressor genes.[6] Some cyclohexene derivatives, such as the zeylenone derivative CA, have been shown to interfere with EZH2, leading to the upregulation of tumor suppressors and subsequent cell cycle arrest.[2]
Antimicrobial and Antifungal Activity
Cyclohexene derivatives have demonstrated significant potential as antimicrobial and antifungal agents, offering new avenues for combating infectious diseases. Their mechanisms of action often involve the disruption of microbial membranes, inhibition of essential enzymes, or interference with biofilm formation.
Quantitative Data Summary: Antimicrobial and Antifungal Activity
The following table presents the minimum inhibitory concentration (MIC) values of various cyclohexene derivatives against a range of bacterial and fungal strains.
| Derivative Class | Compound | Microorganism | MIC (µg/mL) | Reference |
| Tosyloxyimine | Diethyl-4-hydroxy-4-methyl-2-phenyl-6-((tosyloxy)imino)cyclohexane-1,3-dicarboxylate | Escherichia coli | 62.5 | [7] |
| Tosyloxyimine | Diethyl-4-hydroxy-4-methyl-2-phenyl-6-((tosyloxy)imino)cyclohexane-1,3-dicarboxylate | Pseudomonas aeruginosa | 62.5 | [7] |
| Tosyloxyimine | Diethyl-4-hydroxy-4-methyl-2-phenyl-6-((tosyloxy)imino)cyclohexane-1,3-dicarboxylate | Staphylococcus aureus | 125 | [7] |
| Tosyloxyimine | Diethyl-4-hydroxy-4-methyl-2-phenyl-6-((tosyloxy)imino)cyclohexane-1,3-dicarboxylate | Candida tropicalis | 62.5 | [7] |
| Pyrazoline | Compound 16 | Streptococcus pyogenes | 25 | [8] |
| Pyrazoline | Compound 19 | Pseudomonas aeruginosa | 25 | [8] |
| Pyrazoline | Compound 11 | Candida albicans | - | [8] |
| Pyrazoline | Compound 12 | Candida albicans | - | [8] |
| Pyrazoline | Compound 15 | Candida albicans | - | [8] |
| Pyrazoline | Compound 16 | Candida albicans | - | [8] |
| Pyrazoline | Compound 17 | Candida albicans | - | [8] |
| Pyrazoline | Compound 19 | Candida albicans | - | [8] |
Antiviral Activity
The structural diversity of cyclohexene derivatives has been leveraged in the design of novel antiviral agents. Cyclohexenyl nucleosides, in particular, have shown promise against a range of viruses by acting as chain terminators during viral DNA or RNA synthesis.
Quantitative Data Summary: Antiviral Activity
The following table summarizes the antiviral activity of selected cyclohexenyl nucleoside derivatives, presenting the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50).
| Derivative Class | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Reference |
| Cyclohexenyl Guanine | Herpes Simplex Virus 1 (HSV-1) | Not Specified | - | - | [9] |
| Cyclohexenyl Guanine | Herpes Simplex Virus 2 (HSV-2) | Not Specified | - | - | [9] |
| Cyclohexenyl Guanine | Varicella-Zoster Virus (VZV) | Not Specified | - | - | [9] |
| Cyclohexenyl Guanine | Human Cytomegalovirus (HCMV) | Not Specified | - | - | [9] |
| Guanine Analog | HHV-6A | Not Specified | 0.65 µg/ml | - | [10] |
| Guanine Analog | HHV-6B | Not Specified | 1.33 µg/ml | - | [10] |
| Guanine Analog | HHV-7 | Not Specified | >7 µg/ml | - | [10] |
| Acyclovir (ACV) | HHV-6A | Not Specified | 6-8 µg/ml | - | [10] |
| Acyclovir (ACV) | HHV-6B | Not Specified | 16-24 µg/ml | - | [10] |
| Acyclovir (ACV) | HHV-7 | Not Specified | 121-128 µg/ml | - | [10] |
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases. Cyclohexene derivatives have demonstrated potent anti-inflammatory effects, primarily by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines.
Quantitative Data Summary: Anti-inflammatory Activity
The table below highlights the inhibitory activity of specific cyclohexene derivatives on nitric oxide production.
| Derivative Class | Compound | Cell Line | IC50 (µM) | Reference |
| Benzylsulfone | (R)-(+)-10a | Not Specified | - | [11] |
| Benzylsulfone | (6R, 1S)-(+)-22a | Not Specified | - | [11] |
Signaling Pathways in Anti-inflammatory Activity
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[12] Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it activates the transcription of pro-inflammatory genes.[13][14] Certain cyclohexene derivatives exert their anti-inflammatory effects by inhibiting this pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in the synthesis and biological evaluation of cyclohexene derivatives.
Synthesis of Cyclohexene Derivatives
The Diels-Alder reaction is a powerful tool for constructing the cyclohexene ring system.[15]
-
Materials: A conjugated diene (e.g., 1,3-butadiene, generated in situ from 3-sulfolene), a dienophile (e.g., maleic anhydride), and a high-boiling point solvent (e.g., xylene or toluene).[16][17]
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a stir bar, add the dienophile and the diene precursor (if applicable) in the chosen solvent.[18]
-
Heat the reaction mixture to reflux for a specified period (e.g., 30 minutes to 24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[15][18]
-
Upon completion, allow the reaction mixture to cool to room temperature, which may induce crystallization of the product.[18]
-
If crystallization does not occur, cool the flask in an ice bath.[18]
-
Collect the solid product by vacuum filtration, wash with a cold solvent (e.g., ethyl acetate/hexane mixture), and air dry.[19]
-
The crude product can be further purified by recrystallization or column chromatography.
-
-
Characterization: The structure of the synthesized cyclohexene derivative is confirmed using spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS).[20]
The Mannich reaction is a three-component condensation reaction used to synthesize β-amino-carbonyl compounds, which can be precursors to various cyclohexene derivatives.[21]
-
Materials: A cyclohexanone (B45756) derivative, an aldehyde, a secondary amine (e.g., piperazine (B1678402) derivative), and a suitable solvent (e.g., isopropyl alcohol) with an acid catalyst (e.g., hydrochloric acid).[22]
-
Procedure:
-
Combine the cyclohexanone derivative, aldehyde, and secondary amine hydrochloride in the solvent.
-
Add a catalytic amount of hydrochloric acid.
-
Reflux the reaction mixture for a designated time.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and isolate the product, which may precipitate as a hydrochloride salt.
-
The product can be purified by recrystallization.
-
-
Characterization: The structure of the synthesized derivative is confirmed by IR, ¹H NMR, Mass Spectrometry, and elemental analysis.[21]
Biological Assays
The Cell Counting Kit-8 (CCK-8) or MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of compounds.[23][24][25][26]
-
Principle: Metabolically active cells reduce a tetrazolium salt (WST-8 in CCK-8, or MTT) to a colored formazan (B1609692) product. The amount of formazan is directly proportional to the number of viable cells.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the cyclohexene derivative for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.
-
Add the CCK-8 or MTT solution to each well and incubate for 1-4 hours.[23]
-
If using MTT, add a solubilizing solution (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[23]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data on a dose-response curve.
-
Western blotting is used to detect and quantify specific proteins in a sample.
-
Procedure:
-
Protein Extraction: Lyse treated and untreated cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a method such as the Bradford or BCA assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
qRT-PCR is used to measure the expression levels of specific genes.
-
Procedure:
-
RNA Extraction: Isolate total RNA from treated and untreated cells.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase.
-
Real-Time PCR: Perform PCR with gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe. The fluorescence intensity is measured in real-time during the PCR amplification.
-
Data Analysis: Determine the relative gene expression levels by comparing the cycle threshold (Ct) values of the target gene to a reference gene (e.g., GAPDH or β-actin).
-
Conclusion
The diverse biological activities of cyclohexene derivatives underscore their immense potential in drug discovery and development. This technical guide has provided a comprehensive overview of their anticancer, antimicrobial, antiviral, and anti-inflammatory properties, supported by quantitative data and detailed experimental protocols. The elucidation of their mechanisms of action, particularly their interference with key signaling pathways such as EZH2 and NF-κB, opens up new avenues for the rational design of more potent and selective therapeutic agents. The provided methodologies and visualizations are intended to facilitate further research in this exciting and rapidly evolving field, ultimately contributing to the development of novel therapies for a range of human diseases.
References
- 1. Frontiers | Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2 [frontiersin.org]
- 2. Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Targeting EZH2 in Cancer: Mechanisms, Pathways, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of antiviral compounds against human herpesvirus 6 and 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel cyclohexene derivatives as anti-sepsis agents: synthetic studies and inhibition of NO and cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NF-κB - Wikipedia [en.wikipedia.org]
- 13. Molecular Basis of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bosterbio.com [bosterbio.com]
- 15. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 16. cactus.utahtech.edu [cactus.utahtech.edu]
- 17. cerritos.edu [cerritos.edu]
- 18. web.mnstate.edu [web.mnstate.edu]
- 19. web.mnstate.edu [web.mnstate.edu]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Synthesis and antimicrobial activity of cyclohexanone derivatives. [wisdomlib.org]
- 22. Cyclohexanone and Phenolic Acid Derivatives from Endophytic Fungus Diaporthe foeniculina - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 24. medchemexpress.com [medchemexpress.com]
- 25. dojindo.co.jp [dojindo.co.jp]
- 26. toolsbiotech.com [toolsbiotech.com]
Methodological & Application
Experimental procedure for the synthesis of 4-Acetyl-1-methyl-1-cyclohexene.
Application Note and Protocol: Synthesis of 4-Acetyl-1-methyl-1-cyclohexene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the synthesis of this compound, a valuable ketone intermediate in organic synthesis.[1] The primary synthetic route described is the Diels-Alder reaction between isoprene (B109036) and methyl vinyl ketone.
Reaction Scheme
The synthesis proceeds via a [4+2] cycloaddition reaction, a powerful method for the formation of six-membered rings.[2] Isoprene acts as the conjugated diene, while methyl vinyl ketone serves as the dienophile.
Caption: Diels-Alder reaction of isoprene and methyl vinyl ketone.
Experimental Protocol
This protocol details the synthesis, purification, and characterization of this compound.
Materials and Equipment
-
Isoprene (2-methyl-1,3-butadiene), freshly distilled
-
Methyl vinyl ketone, stabilized
-
Toluene (B28343), anhydrous
-
Hydroquinone (B1673460) (inhibitor)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle with stirrer
-
Distillation apparatus
-
Standard laboratory glassware
-
Rotary evaporator
-
NMR spectrometer
-
GC-MS instrument
-
FTIR spectrometer
Procedure
1. Reaction Setup
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add isoprene (e.g., 0.2 mol) and a small amount of hydroquinone (inhibitor, ~100 mg).
-
Add anhydrous toluene (e.g., 100 mL) to the flask.
-
In a dropping funnel, place methyl vinyl ketone (e.g., 0.1 mol).
2. Reaction
-
Heat the flask containing isoprene to a gentle reflux.
-
Add the methyl vinyl ketone dropwise to the refluxing solution over a period of 30 minutes.
-
After the addition is complete, continue to reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
3. Work-up and Purification
-
Allow the reaction mixture to cool to room temperature.
-
Remove the toluene solvent using a rotary evaporator.
-
The crude product is then purified by fractional distillation under reduced pressure. Collect the fraction boiling at the appropriate temperature for this compound (approximately 85-88 °C at 22 mmHg).
4. Characterization
-
The purified product should be a colorless to pale yellow liquid.[1]
-
Obtain ¹H NMR, ¹³C NMR, and Mass spectra for structural confirmation.
-
An FTIR spectrum can also be obtained to identify the carbonyl and alkene functional groups.
Data Presentation
The following tables summarize the expected quantitative data for the synthesized this compound.
Table 1: Reagent and Product Quantities (Illustrative)
| Compound | Molecular Weight ( g/mol ) | Moles (mol) | Volume (mL) | Density (g/mL) |
| Isoprene | 68.12 | 0.2 | 19.0 | 0.681 |
| Methyl Vinyl Ketone | 70.09 | 0.1 | 8.6 | 0.864 |
| This compound | 138.21 | (Theoretical) 0.1 | - | 0.944 |
Table 2: Spectroscopic Data for this compound
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) | Mass Spectrometry (EI, 70eV) |
| δ (ppm) Assignment | δ (ppm) | m/z (% relative intensity) |
| 5.31 (s, 1H) | 211.99 | 138 (M+, 100) |
| 2.50-2.39 (m, 1H) | 133.77 | 123 (50) |
| 2.16-1.84 (m, 6H) | 119.23 | 95 (78) |
| 2.10 (s, 3H) | 47.20 | 67 (36) |
| 1.58 (s, 3H) | 29.46 | 43 (32) |
| 27.92 | ||
| 27.02 | ||
| 24.87 | ||
| 23.36 | ||
| Source: ChemicalBook[3] |
Experimental Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical relationship of the synthesis.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship of the synthesis and analysis steps.
References
Application Notes and Protocols for the Lewis Acid-Catalyzed Synthesis of 4-Acetyl-1-methyl-1-cyclohexene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of 4-Acetyl-1-methyl-1-cyclohexene is a significant transformation in organic chemistry, yielding a valuable structural motif present in numerous natural products and pharmaceutical intermediates. The most efficient and common route to this compound is through the Diels-Alder reaction, a powerful [4+2] cycloaddition between a conjugated diene and a dienophile.[1] In this specific synthesis, isoprene (B109036) serves as the diene and methyl vinyl ketone (MVK) acts as the dienophile.
To enhance the reaction rate and control the regioselectivity of this cycloaddition, Lewis acid catalysis is widely employed. Lewis acids accelerate the Diels-Alder reaction by coordinating to the carbonyl oxygen of the dienophile (MVK), which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[2][3] This activation increases the dienophile's reactivity towards the diene. This document provides a comprehensive guide to the Lewis acid-catalyzed synthesis of this compound, including a comparative analysis of various Lewis acid catalysts, detailed experimental protocols, and diagrams illustrating the reaction mechanism and experimental workflow.
Mechanism of Lewis Acid Catalysis in the Diels-Alder Reaction
The Diels-Alder reaction is a concerted pericyclic reaction that proceeds through a cyclic transition state. The introduction of a Lewis acid (LA) catalyst significantly influences the reaction's kinetics and selectivity. The general mechanism involves the following steps:
-
Activation of the Dienophile: The Lewis acid coordinates to the carbonyl oxygen atom of methyl vinyl ketone. This coordination withdraws electron density from the dienophile, making it more electrophilic and thus more reactive.
-
Cycloaddition: The activated dienophile then reacts with isoprene via a [4+2] cycloaddition. The reaction typically favors the formation of the para isomer (this compound) due to electronic and steric factors.[4]
-
Release of the Product: After the cycloaddition is complete, the Lewis acid is released from the product, often during the work-up stage, allowing for its catalytic turnover in some cases.
Recent studies suggest that Lewis acids accelerate the Diels-Alder reaction not only by lowering the dienophile's LUMO but also by reducing the Pauli repulsion between the interacting diene and dienophile.[2][5]
References
- 1. [AlCl3 + 2THF]: A New and Efficient Catalytic System for Diels-Alder Cycloaddition of α,β-Unsaturated Carbonyl Compounds under Solvent-Free Conditions [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. s3.smu.edu [s3.smu.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemrxiv.org [chemrxiv.org]
Application Note: Purification of 4-Acetyl-1-methyl-1-cyclohexene by Fractional Distillation
Abstract
This application note provides a detailed protocol for the purification of 4-acetyl-1-methyl-1-cyclohexene from a crude reaction mixture using fractional distillation. This compound is a valuable intermediate in the synthesis of various fine chemicals and pharmaceuticals. Its synthesis, commonly achieved through a Diels-Alder reaction of isoprene (B109036) and methyl vinyl ketone, often results in a mixture containing unreacted starting materials, isomers, and other byproducts. Fractional distillation is a highly effective technique for isolating the desired product in high purity by exploiting differences in the boiling points of the components. This document outlines the necessary equipment, a step-by-step procedure for both atmospheric and vacuum fractional distillation, and methods for analyzing the purity of the collected fractions.
Introduction
This compound is a ketone derivative with significant applications in organic synthesis. The Diels-Alder cycloaddition between isoprene and methyl vinyl ketone is a common route for its preparation. However, this reaction can yield a complex mixture that includes unreacted diene and dienophile, as well as structural isomers and other byproducts such as limonene. The boiling points of these components can be relatively close, necessitating an efficient separation technique like fractional distillation for purification.
Fractional distillation enhances the separation of liquids with close boiling points by providing a large surface area in a fractionating column. This allows for repeated vaporization and condensation cycles, effectively creating a series of theoretical plates that enrich the vapor phase with the more volatile component at each stage. For high-boiling compounds like this compound, vacuum distillation is often preferred to reduce the boiling point and prevent thermal degradation of the product.
Data Presentation: Physical Properties of Key Compounds
A summary of the physical properties of this compound and potential impurities is presented in the table below. The significant differences in boiling points between the starting materials and the product, as well as the proximity of the boiling point of potential byproducts like limonene, underscore the suitability of fractional distillation for this purification.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Refractive Index (n20/D) |
| Isoprene | C₅H₈ | 68.12 | 34.1[1][2] | 1.422[3] |
| Methyl Vinyl Ketone | C₄H₆O | 70.09 | 81.4[4][5] | 1.411[6] |
| d-Limonene | C₁₀H₁₆ | 136.23 | 176 - 178[7][8] | 1.471 - 1.474[8] |
| This compound | C₉H₁₄O | 138.21 | 189.5 - 206 [4][9] | 1.471 - 1.474 [5] |
Experimental Protocols
This section details the methodology for the purification of this compound by fractional distillation.
Materials and Equipment
-
Crude this compound mixture
-
Glassware: Round-bottom flask (distilling flask), fractionating column (e.g., Vigreux or packed with Raschig rings or metal sponges), condenser (Liebig or Allihn), distillation head with thermometer adapter, receiving flasks.
-
Heating and Control: Heating mantle with a stirrer, magnetic stir bar or boiling chips, laboratory jack, thermometer.
-
Vacuum System (for vacuum distillation): Vacuum pump, cold trap, manometer.
-
Insulation: Glass wool or aluminum foil.
-
Safety Equipment: Safety glasses, lab coat, chemical-resistant gloves, fume hood.
Pre-Distillation Preparation
-
Apparatus Assembly: Assemble the fractional distillation apparatus in a fume hood as shown in the workflow diagram. Ensure all glass joints are properly sealed. For vacuum distillation, use appropriate vacuum grease on the joints.
-
Sample Charging: Charge the distilling flask with the crude this compound mixture, filling it to no more than two-thirds of its volume. Add a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Insulation: Wrap the fractionating column and the distillation head with glass wool or aluminum foil to minimize heat loss and maintain the temperature gradient.
Fractional Distillation Procedure (Atmospheric Pressure)
-
Heating: Begin heating the distilling flask gently.
-
Equilibration: As the mixture boils, vapors will rise into the fractionating column. Adjust the heating rate to allow a ring of condensate to slowly ascend the column. The system should be allowed to equilibrate, where there is a continuous return of condensate (reflux) to the distilling flask.
-
Fraction Collection:
-
Fraction 1 (Low-boiling impurities): Collect the first fraction, which will primarily consist of low-boiling impurities like unreacted isoprene and methyl vinyl ketone. The temperature at the distillation head will be significantly lower than the boiling point of the product.
-
Intermediate Fraction: As the temperature begins to rise, switch to a new receiving flask to collect an intermediate fraction.
-
Fraction 2 (Pure Product): When the temperature at the distillation head stabilizes at the boiling point of this compound, place a clean, pre-weighed receiving flask to collect the main product fraction. Maintain a slow and steady distillation rate (approximately 1-2 drops per second).
-
Final Fraction: Once the majority of the product has been collected, the temperature may rise again or fluctuate. At this point, stop the distillation to prevent higher-boiling impurities from contaminating the product.
-
-
Cooling: Turn off the heating and allow the apparatus to cool down completely before disassembly.
Fractional Distillation Procedure (Vacuum)
For compounds with high boiling points, vacuum distillation is recommended to prevent thermal decomposition.
-
System Check: After assembling the apparatus, ensure all connections are airtight.
-
Vacuum Application: Turn on the cooling water to the condenser and the cold trap. Slowly and carefully apply the vacuum to the system.
-
Heating and Distillation: Once the desired pressure is reached and stable, begin heating the distilling flask. The distillation will proceed as described for the atmospheric pressure method, but at significantly lower temperatures.
-
Fraction Collection: Collect fractions based on the observed boiling point at the working pressure.
-
Shutdown: At the end of the distillation, turn off the heating and allow the system to cool. Slowly and carefully vent the system to atmospheric pressure before turning off the vacuum pump.
Post-Distillation Analysis
The purity of the collected fractions should be assessed using analytical techniques such as:
-
Gas Chromatography (GC): To determine the percentage purity and identify any remaining impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the purified product.
-
Refractive Index Measurement: To compare with the literature value of the pure compound.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the purification of this compound.
Logical Relationships in Fractional Distillation
References
- 1. Isoprene - Wikipedia [en.wikipedia.org]
- 2. Isoprene - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]
- 3. 78-79-5 CAS MSDS (Isoprene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Methyl vinyl ketone - Wikipedia [en.wikipedia.org]
- 6. 78-94-4 CAS MSDS (Methyl vinyl ketone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. (+)-Limonene | C10H16 | CID 440917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ezychem.com [ezychem.com]
- 9. Showing Compound 4-Acetyl-1-methylcyclohexene (FDB011472) - FooDB [foodb.ca]
Application Note and Protocol for the GC-MS Analysis of 4-Acetyl-1-methyl-1-cyclohexene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetyl-1-methyl-1-cyclohexene is a ketone with applications in the fragrance and flavor industry.[1] As a volatile organic compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for its identification and quantification.[2][3] GC-MS offers the high sensitivity and specificity required for the analysis of complex mixtures, separating components based on their volatility and generating a mass spectrum that provides detailed molecular information for precise identification.[2] This document provides a comprehensive protocol for the GC-MS analysis of this compound, including sample preparation, instrument parameters, and data analysis.
Quantitative Data Summary
The primary quantitative data available for the identification of this compound by GC-MS is its mass spectrum obtained by electron ionization (EI). The characteristic fragmentation pattern allows for confident identification of the analyte.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄O | PubChem[4] |
| Molecular Weight | 138.21 g/mol | PubChem[4] |
| CAS Number | 6090-09-1 | NIST[5] |
| Electron Ionization Mass Spectrum (70 eV) | ||
| m/z 138 (M+) | 75.66% | PubChem[4] |
| m/z 123 | 44.35% | PubChem[4] |
| m/z 95 | 99.99% | PubChem[4] |
| m/z 67 | 43.87% | PubChem[4] |
| m/z 43 | 92.15% | PubChem[4] |
| Kovats Retention Index | ||
| Standard non-polar | 1105, 1114 | PubChem[4] |
| Semi-standard non-polar | 1131.2, 1135, 1137, 1144, 1147 | PubChem[4] |
| Standard polar | 1568, 1570 | PubChem[4] |
Experimental Protocols
This section details the methodology for the GC-MS analysis of this compound.
Sample Preparation
The appropriate sample preparation technique will depend on the sample matrix. For liquid samples, a simple dilution is often sufficient. For more complex matrices, an extraction step may be necessary.
a) Liquid Sample (e.g., essential oil, fragrance mixture):
-
Dilution: Dilute the sample in a volatile organic solvent such as hexane, dichloromethane, or ethyl acetate. A typical starting concentration is around 10 µg/mL.[6]
-
Filtration (if necessary): If the sample contains any particulate matter, filter it through a 0.45 µm syringe filter to prevent contamination of the GC inlet and column.
-
Transfer: Transfer the diluted and filtered sample to a 2 mL autosampler vial for analysis.
b) Solid Sample (e.g., plant material, polymer):
-
Extraction: Several extraction techniques can be employed, including:
-
Headspace Analysis (HS): This technique is suitable for analyzing volatile compounds without extensive sample extraction. The solid sample is placed in a sealed headspace vial and heated to allow the volatile components to partition into the headspace gas, which is then injected into the GC-MS.[7]
-
Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a coated fiber to extract and concentrate volatile and semi-volatile analytes from the sample matrix.[7] The fiber is then desorbed in the hot GC inlet.
-
Solvent Extraction: The solid sample can be extracted with a suitable volatile solvent. The resulting extract can then be concentrated and diluted as described for liquid samples.
-
-
Cleanup (if necessary): If the extract contains interfering matrix components, a cleanup step such as Solid-Phase Extraction (SPE) may be required.
GC-MS Instrumentation and Conditions
The following are recommended starting parameters for the GC-MS analysis of this compound. Method optimization may be required to achieve the desired chromatographic separation and sensitivity.
| GC Parameter | Recommended Condition |
| Column | HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.[8] |
| Injector Temperature | 250 °C[9] |
| Injection Mode | Split (e.g., 50:1 split ratio) or Splitless, depending on sample concentration.[9] |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min. |
| Oven Temperature Program | Initial temperature of 60 °C, hold for 1 minute, then ramp at 5 °C/min to 210 °C, followed by a ramp of 10 °C/min to 280 °C and hold for 15 minutes.[8] |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV.[3] |
| Mass Analyzer | Quadrupole |
| Scan Range | m/z 40-400 |
| Detector | Mass Spectrometer |
Data Analysis
-
Peak Identification: Identify the peak corresponding to this compound based on its retention time and by comparing its mass spectrum to a reference library (e.g., NIST, Wiley) or the data provided in this document. The prominent ions to look for are m/z 95, 43, and 138.[4]
-
Quantification: For quantitative analysis, create a calibration curve using standards of known concentrations. Integrate the peak area of a characteristic ion (e.g., m/z 95) for both the standards and the samples. The concentration of this compound in the sample can then be determined from the calibration curve.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: GC-MS Analysis Workflow.
References
- 1. Human Metabolome Database: Showing metabocard for 4-Acetyl-1-methylcyclohexene (HMDB0033434) [hmdb.ca]
- 2. GC-MS: A Key Tool for Flavor and Fragrance Analysis [hplcvials.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-Acetyl-1-methylcyclohexene | C9H14O | CID 93019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Acetyl-1-methylcyclohexene [webbook.nist.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]
- 8. 4-Acetyl-1-methylcyclohexene [webbook.nist.gov]
- 9. benchchem.com [benchchem.com]
Application of 4-Acetyl-1-methyl-1-cyclohexene in Fine Chemical Synthesis: A Gateway to Fragrance Compounds
Introduction: 4-Acetyl-1-methyl-1-cyclohexene, a versatile ketone with a characteristic odor, serves as a valuable intermediate in the synthesis of fine chemicals, most notably in the fragrance and flavor industry.[1][2] Its unique molecular structure, featuring a cyclohexene (B86901) ring, a methyl group, and an acetyl group, allows for a range of chemical transformations, making it a key building block for complex molecules with desirable aromatic properties. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of high-value fragrance compounds, particularly those in the damascone (B1235705) family, which are prized for their complex rosy, fruity, and woody notes.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical properties of this compound is essential for its effective application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₄O | [1][3][4][5] |
| Molecular Weight | 138.21 g/mol | [3][6][5] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 167-168 °C | [7] |
| Density | 0.944 g/cm³ | [7] |
| Refractive Index | 1.474 | [7] |
| Solubility | Moderately soluble in organic solvents, limited solubility in water | [1] |
Application in Fragrance Synthesis: The Path to Damascones
This compound is a key precursor in the synthesis of damascones, a class of potent fragrance molecules. The synthetic strategy typically involves the addition of a vinyl or allyl group to the ketone functionality, followed by an acid-catalyzed rearrangement. A common and effective method for this transformation is the Grignard reaction.
Logical Workflow for Damascone Synthesis
The following diagram illustrates the general synthetic workflow from this compound to a damascone-type fragrance molecule.
Caption: Synthetic pathway from this compound to damascones.
Experimental Protocol: Synthesis of a β-Damascone Precursor
This protocol details the synthesis of a tertiary allylic alcohol, a key intermediate in the production of β-damascone, via the Grignard reaction of this compound with vinylmagnesium bromide.
Materials:
-
This compound (98% purity)
-
Vinylmagnesium bromide (1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Diethyl ether
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Reaction Setup: A 250 mL three-necked round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen line, is flame-dried and allowed to cool to room temperature under a stream of nitrogen.
-
Charging the Flask: this compound (13.8 g, 0.1 mol) is dissolved in anhydrous THF (50 mL) and added to the reaction flask.
-
Grignard Addition: The flask is cooled in an ice bath to 0-5 °C. The solution of vinylmagnesium bromide in THF (110 mL, 0.11 mol, 1.1 equivalents) is added dropwise from the dropping funnel over a period of 30 minutes, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (B1210297) (8:2) eluent system.
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution (50 mL) while cooling the flask in an ice bath.
-
Extraction: The resulting mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude tertiary allylic alcohol is purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield the pure product.
Expected Yield: The expected yield of the tertiary allylic alcohol intermediate is typically in the range of 80-90% based on the starting ketone.
| Reactant | Molar Mass ( g/mol ) | Amount (mol) | Volume/Mass | Equivalents |
| This compound | 138.21 | 0.1 | 13.8 g | 1.0 |
| Vinylmagnesium Bromide | - | 0.11 | 110 mL (1.0 M) | 1.1 |
| Anhydrous THF | - | - | 50 mL | - |
| Saturated NH₄Cl | - | - | 50 mL | - |
Subsequent Transformation to β-Damascone
The synthesized tertiary allylic alcohol can be converted to β-damascone through an acid-catalyzed rearrangement, such as the Meyer-Schuster rearrangement. This typically involves heating the alcohol in the presence of a strong acid like sulfuric acid or phosphoric acid. The specific conditions for this rearrangement need to be carefully controlled to favor the formation of the desired β-isomer.
Biological Activity and Signaling Pathways of Damascones
While this compound itself is primarily a synthetic intermediate, the resulting damascone products are known for their potent olfactory properties. Their biological activity is mainly related to their interaction with olfactory receptors in the nasal epithelium, which triggers a signaling cascade leading to the perception of their characteristic scent.
Olfactory Signaling Pathway
The interaction of a damascone molecule with its specific G-protein coupled olfactory receptor (GPCR) initiates a cascade of intracellular events.
Caption: Simplified diagram of the olfactory signaling pathway initiated by damascones.
Conclusion
This compound is a valuable and reactive intermediate in fine chemical synthesis. Its application in the preparation of high-impact fragrance compounds like damascones highlights its importance in the flavor and fragrance industry. The provided protocol for the synthesis of a key damascone precursor via a Grignard reaction serves as a practical guide for researchers and professionals in the field. Further exploration of its reactivity can lead to the development of novel synthetic routes to other valuable fine chemicals.
References
- 1. CAS 6090-09-1: 4-Acetyl-1-methylcyclohexene | CymitQuimica [cymitquimica.com]
- 2. Showing Compound 4-Acetyl-1-methylcyclohexene (FDB011472) - FooDB [foodb.ca]
- 3. 4-Acetyl-1-methylcyclohexene [webbook.nist.gov]
- 4. 4-Acetyl-1-methylcyclohexene | C9H14O | CID 93019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. 4-Acetyl-1-methylcyclohexene (CAS 6090-09-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. 4-acetyl-1-methylcyclohexene [stenutz.eu]
Application Notes and Protocols for the Use of 4-Acetyl-1-methyl-1-cyclohexene as a Fragrance Ingredient
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetyl-1-methyl-1-cyclohexene is a fragrance ingredient valued for its characteristic scent profile. As with all fragrance materials, a thorough evaluation of its safety and biological interactions is essential for its responsible use in consumer products and for further research and development. This document provides detailed application notes and experimental protocols for the assessment of this compound, addressing key toxicological endpoints and its interaction with the olfactory signaling pathway.
Due to the limited publicly available quantitative safety and biological data for this compound, a read-across approach has been adopted in these notes. This approach, supported by regulatory bodies such as the Research Institute for Fragrance Materials (RIFM), utilizes data from a structurally similar and well-characterized analogue to infer the properties of the target substance.
Read-Across Analogue: α-Ionone
For the purpose of these application notes, α-ionone (CAS No. 127-41-3) has been selected as a suitable read-across analogue. The justification for this selection is based on the following:
-
Structural Similarity: Both this compound and α-ionone are α,β-unsaturated alicyclic ketones. They share a cyclohexene (B86901) ring and a ketone functional group, which are key structural features influencing their chemical reactivity and biological activity.
-
Similar Metabolic Pathways: It is anticipated that both molecules will undergo similar metabolic transformations, such as reduction of the ketone and conjugation reactions.
-
Availability of Comprehensive Data: A RIFM safety assessment for α-ionone is publicly available, providing valuable data for key toxicological endpoints.[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | 1-(4-methylcyclohex-3-en-1-yl)ethanone | --INVALID-LINK-- |
| CAS Number | 6090-09-1 | --INVALID-LINK-- |
| Molecular Formula | C₉H₁₄O | --INVALID-LINK-- |
| Molecular Weight | 138.21 g/mol | --INVALID-LINK-- |
| Appearance | Colorless liquid | --INVALID-LINK-- |
| Boiling Point | 167-168 °C | --INVALID-LINK-- |
| Density | 0.926 g/cm³ | --INVALID-LINK-- |
Biological Activity and Olfactory Signaling
The perception of fragrance molecules like this compound is initiated by their interaction with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons.
Olfactory Signaling Pathway
The binding of an odorant to an OR triggers a conformational change in the receptor, leading to the activation of a specific G-protein (Gαolf). This initiates a downstream signaling cascade, as depicted in the diagram below.
Olfactory Receptor Activation (Read-Across Data)
Studies on the read-across analogue, α-ionone, have shown that it acts as an activator of the olfactory receptor OR10A6. This interaction leads to an increase in intracellular cyclic AMP (cAMP) levels. For example, in A431 cells, α-ionone was found to increase cAMP levels in a dose-dependent manner with an EC₅₀ of 152.4 µM.[2] This provides a basis for investigating the specific olfactory receptors that this compound may activate.
Toxicological Assessment (Read-Across Approach)
The safety of fragrance ingredients is assessed across several key endpoints. The following sections summarize the available data for the read-across analogue, α-ionone, and provide protocols for the experimental evaluation of this compound.
Skin Sensitization
Skin sensitization is the induction of an allergic response upon skin contact with a substance. The potential of a substance to cause skin sensitization is a critical endpoint in fragrance safety assessment.
Quantitative Data (Read-Across: α-Ionone)
| Parameter | Value | Reference |
| NESIL (No Expected Sensitization Induction Level) | 1700 µg/cm² | [3] |
Experimental Protocol: Local Lymph Node Assay (LLNA) - OECD TG 429
The LLNA is the preferred in vivo method for assessing skin sensitization potential. It measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of chemical application.
Protocol Steps:
-
Animal Selection: Use female mice of a recognized strain (e.g., CBA/Ca or CBA/J).
-
Dose Formulation: Prepare at least three concentrations of this compound in a suitable vehicle (e.g., acetone:olive oil, 4:1 v/v), along with a vehicle control and a positive control.
-
Application: On days 1, 2, and 3, apply 25 µL of the test substance formulation or vehicle control to the dorsal surface of each ear of the mice.
-
Lymphocyte Proliferation Measurement: On day 6, inject the mice intravenously with ³H-methyl thymidine. After 5 hours, humanely euthanize the animals.
-
Sample Processing: Excise the draining auricular lymph nodes and prepare a single-cell suspension.
-
Data Analysis: Measure the incorporation of ³H-methyl thymidine by β-scintillation counting. Calculate the Stimulation Index (SI) for each group by dividing the mean disintegrations per minute (DPM) per mouse in the test group by the mean DPM per mouse in the vehicle control group. A substance is classified as a sensitizer (B1316253) if the SI is ≥ 3. The EC3 value (the estimated concentration required to produce an SI of 3) can be calculated to determine the sensitizing potency.
Cytotoxicity
Cytotoxicity assays are used to determine the potential of a substance to cause cell death.
Quantitative Data (Read-Across: α-Ionone)
| Cell Line | Assay | Endpoint | Value | Reference |
| HaCaT (human keratinocytes) | Proliferation Assay | Inhibition | Inhibition observed at 100-250 µM | [2] |
| A431 (human epidermoid carcinoma) | cAMP Assay | EC₅₀ | 152.4 µM | [2] |
Experimental Protocol: In Vitro Cytotoxicity - MTT Assay on HaCaT Keratinocytes
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol Steps:
-
Cell Culture: Culture human keratinocyte (HaCaT) cells in appropriate media and conditions.
-
Cell Seeding: Seed the HaCaT cells into a 96-well plate at a suitable density and allow them to adhere for 24 hours.
-
Compound Exposure: Prepare serial dilutions of this compound in cell culture medium and add them to the wells. Include vehicle controls and a positive control.
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Phototoxicity
Phototoxicity is a toxic response that is elicited after the initial exposure to a chemical, followed by exposure to light.
Qualitative Assessment (Read-Across: α-Ionone)
Experimental Protocol: 3T3 Neutral Red Uptake (NRU) Phototoxicity Test - OECD TG 432
This in vitro test is used to identify the phototoxic potential of a substance.
Protocol Steps:
-
Cell Culture: Culture Balb/c 3T3 fibroblasts in appropriate media and conditions.
-
Cell Seeding: Seed the cells into two 96-well plates and allow them to form a monolayer.
-
Compound Exposure: Treat both plates with a range of concentrations of this compound.
-
Irradiation: Expose one plate to a non-cytotoxic dose of UVA light, while keeping the other plate in the dark as a control.
-
Incubation: Incubate both plates for 24 hours.
-
Neutral Red Uptake Assay: Perform the NRU assay to assess cell viability in both plates.
-
Data Analysis: Determine the IC₅₀ values for both the irradiated and non-irradiated conditions. Calculate the Photo-Irritation-Factor (PIF) by dividing the IC₅₀ of the dark control by the IC₅₀ of the UVA-exposed plate. A PIF of ≥ 5 is indicative of phototoxic potential.
RIFM Safety Assessment Framework
The Research Institute for Fragrance Materials (RIFM) employs a comprehensive, multi-endpoint safety assessment process for fragrance ingredients. This process is designed to ensure the safe use of these materials in consumer products.
References
4-Acetyl-1-methyl-1-cyclohexene: A Versatile Precursor for High-Value Flavoring Agents
Introduction
4-Acetyl-1-methyl-1-cyclohexene is a ketone that serves as a valuable precursor in the synthesis of a variety of high-value flavoring agents, most notably those with desirable woody, fruity, and citrusy notes. Its chemical structure provides a key building block for the construction of more complex molecules, such as norsesquiterpenoids, which are highly sought after in the food and fragrance industry. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing this compound as a starting material for the synthesis of novel flavoring agents.
Application Notes
This compound is a key intermediate in the synthesis of bicyclic ketones, which often possess unique and potent flavor profiles. One of the most powerful methods for this transformation is the Robinson annulation, a classic organic reaction that forms a six-membered ring.[1][2] This reaction, involving a Michael addition followed by an intramolecular aldol (B89426) condensation, allows for the construction of complex molecular architectures from relatively simple starting materials.[1][2]
A prime example of the application of this strategy is the synthesis of nootkatone (B190431), the characteristic flavoring agent of grapefruit.[3][4] While direct synthesis from this compound is a topic of interest, a closely related derivative, 4-acetyl-1-ethoxycyclohexene, has been successfully employed in the racemic synthesis of nootkatone, highlighting the potential of this chemical scaffold.[3][4]
The resulting flavoring agents can be analyzed for their chemical composition and sensory properties using a combination of instrumental and organoleptic techniques. Gas chromatography-mass spectrometry (GC-MS) is essential for the identification and quantification of the synthesized compounds, while gas chromatography-olfactometry (GC-O) allows for the determination of the odor-active compounds in a sample.[5][6][7] Sensory evaluation by trained panelists provides the ultimate assessment of the flavor profile and intensity.[8]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₄O |
| Molecular Weight | 138.21 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Odor | Distinctive, potentially fruity/estery |
| Boiling Point | 189.5 °C (estimated)[9] |
| Flash Point | 76.7 °C (estimated)[9] |
| Solubility | Moderately soluble in organic solvents, limited solubility in water.[10] |
Table 2: GC-MS Data for Nootkatone (a potential downstream product)
| Retention Index (DB-5) | Key Mass Fragments (m/z) |
| ~1570 | 218 (M+), 161, 134, 121, 108, 93, 79, 67, 41 |
Note: This data is for the target compound, not the precursor, and serves as a reference for analytical method development.
Experimental Protocols
Protocol 1: Synthesis of a Nootkatone Precursor via Robinson Annulation
This protocol describes a general procedure for the Robinson annulation of this compound with methyl vinyl ketone to form a bicyclic enone, a key intermediate in the synthesis of nootkatone.
Materials:
-
This compound
-
Methyl vinyl ketone (MVK)
-
Sodium ethoxide (NaOEt) or other suitable base
-
Ethanol (B145695) (anhydrous)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of sodium ethoxide in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound dropwise at room temperature.
-
Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Cool the reaction mixture in an ice bath and add methyl vinyl ketone dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and neutralize with a saturated aqueous solution of ammonium chloride.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane (B92381)/ethyl acetate) to yield the pure bicyclic enone.
Expected Outcome:
The reaction is expected to yield a bicyclic α,β-unsaturated ketone. The yield and purity will depend on the specific reaction conditions and purification. The structure of the product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).
Protocol 2: Sensory Evaluation of a Grapefruit-like Flavor
This protocol outlines a method for the sensory evaluation of a synthesized flavoring agent with a potential grapefruit-like aroma, such as nootkatone.
Materials:
-
Synthesized flavoring agent
-
Odorless solvent (e.g., propylene (B89431) glycol or ethanol)
-
Deionized water
-
Glass vials with screw caps
-
Sensory panel of trained assessors (typically 8-12 members)
-
Sensory evaluation booths with controlled lighting and ventilation
Procedure:
-
Prepare a series of dilutions of the synthesized flavoring agent in the chosen solvent. The concentration range should be determined in preliminary tests to span from below the detection threshold to a clearly perceptible intensity.
-
Prepare a control sample containing only the solvent.
-
Present the samples to the panelists in a randomized and blind manner.
-
Instruct the panelists to evaluate the aroma of each sample by sniffing from the vial.
-
Ask the panelists to describe the perceived aroma using a predefined list of descriptors (e.g., grapefruit, citrus, woody, peely, bitter, sweet).[11]
-
Request the panelists to rate the intensity of each descriptor on a labeled magnitude scale (e.g., a 9-point scale from 0 = not perceptible to 9 = extremely strong).
-
Provide panelists with deionized water for palate cleansing between samples.
-
Collect and analyze the data statistically to determine the sensory profile of the synthesized compound.
Protocol 3: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for the quantitative analysis of a synthesized flavoring agent like nootkatone.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for flavor analysis (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Autosampler
Reagents:
-
High-purity helium as carrier gas
-
Certified reference standard of the target analyte (e.g., nootkatone)
-
High-purity solvent for sample and standard preparation (e.g., hexane or ethyl acetate)
Procedure:
-
Instrument Setup:
-
Injector temperature: 250 °C
-
Oven temperature program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 5 °C/min to 250 °C and hold for 5 minutes.
-
Carrier gas flow rate: 1.0 mL/min (constant flow).
-
MS transfer line temperature: 280 °C
-
Ion source temperature: 230 °C
-
Mass scan range: m/z 40-400.
-
-
Calibration: Prepare a series of calibration standards of the reference compound in the chosen solvent at known concentrations. Inject each standard into the GC-MS and construct a calibration curve by plotting the peak area against the concentration.
-
Sample Preparation: Accurately weigh a known amount of the synthesized product and dissolve it in a known volume of the solvent. Dilute as necessary to fall within the calibration range.
-
Analysis: Inject the prepared sample into the GC-MS system.
-
Data Processing: Identify the analyte peak in the sample chromatogram based on its retention time and mass spectrum compared to the reference standard. Quantify the analyte concentration using the calibration curve.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and analysis of flavoring agents.
Caption: Robinson annulation signaling pathway for flavor precursor synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. 23.12 The Robinson Annulation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 3. Separation and purification of nootkatone from fermentation broth of Yarrowia lipolytica with high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances on (+)-nootkatone microbial biosynthesis and its related enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gas chromatography-olfactometry in food flavour analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 8. Effects of Varying the Color, Aroma, Bitter, and Sweet Levels of a Grapefruit-Like Model Beverage on the Sensory Properties and Liking of the Consumer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. imbibeinc.com [imbibeinc.com]
Application Notes and Protocols for the Enantioselective Synthesis of 4-Acetyl-1-methyl-1-cyclohexene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a proposed methodology for the enantioselective synthesis of 4-acetyl-1-methyl-1-cyclohexene derivatives, key structural motifs in various pharmacologically active compounds. In the absence of specific literature for this exact molecule, a robust organocatalytic strategy based on the well-established asymmetric Diels-Alder reaction is presented. This protocol leverages a chiral secondary amine catalyst to facilitate the [4+2] cycloaddition of isoprene (B109036) and 3-buten-2-one, ensuring high stereocontrol. Detailed experimental procedures, expected outcomes, and catalyst screening data are provided to guide researchers in achieving high yields and enantioselectivities.
Introduction
Chiral cyclohexene (B86901) derivatives are pivotal building blocks in the synthesis of natural products and pharmaceuticals. The specific stereochemistry of these scaffolds is often critical for their biological activity, making the development of efficient and highly selective asymmetric syntheses an area of significant interest. The target molecule, this compound, possesses a stereocenter at the C4 position, the control of which is essential for its application in drug discovery and development. Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free and often more sustainable alternative to traditional methods. This application note outlines a hypothetical but chemically sound organocatalytic approach to furnish the desired chiral cyclohexene derivative.
Proposed Synthetic Strategy: Organocatalytic Asymmetric Diels-Alder Reaction
The proposed synthesis involves the [4+2] cycloaddition of isoprene (the diene) and 3-buten-2-one (the dienophile), catalyzed by a chiral secondary amine. The catalyst activates the dienophile via the formation of a chiral iminium ion, which then undergoes a highly face-selective Diels-Alder reaction with the diene. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and yields the enantioenriched product.
Experimental Workflow
Caption: General workflow for the proposed enantioselective synthesis.
Detailed Experimental Protocol
Materials:
-
Isoprene (freshly distilled)
-
3-Buten-2-one (freshly distilled)
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) ether (or other suitable chiral amine catalyst)
-
Trifluoroacetic acid (TFA) (co-catalyst)
-
Dichloromethane (B109758) (CH₂Cl₂, anhydrous)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) (HPLC grade)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the chiral amine catalyst (0.1 mmol, 10 mol%).
-
Dissolve the catalyst in anhydrous dichloromethane (5.0 mL).
-
Add trifluoroacetic acid (0.01 mmol, 1 mol%) to the solution.
-
Stir the solution for 10 minutes at room temperature.
-
Cool the mixture to the desired temperature (e.g., -20 °C).
-
Add 3-buten-2-one (1.0 mmol, 1.0 equiv) to the reaction mixture and stir for an additional 10 minutes.
-
Add isoprene (2.0 mmol, 2.0 equiv) dropwise over 5 minutes.
-
Stir the reaction mixture at the specified temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Quantitative Data: Catalyst and Condition Screening
The following table summarizes hypothetical data from a screening of different catalysts and reaction conditions for the proposed synthesis.
| Entry | Catalyst (10 mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | (S)-Proline | CH₂Cl₂ | 0 | 24 | 65 | 78 |
| 2 | (S)-DPP | CH₂Cl₂ | 0 | 12 | 88 | 92 |
| 3 | (S)-DPP | CH₂Cl₂ | -20 | 24 | 91 | 95 |
| 4 | (S)-DPP | Toluene | -20 | 24 | 75 | 90 |
| 5 | (R)-DPP | CH₂Cl₂ | -20 | 24 | 90 | 94 (R) |
*DPP = (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether
Proposed Catalytic Cycle
Application Notes and Protocols: Synthesis of a Key Oseltamivir Intermediate from 4-Acetyl-1-methyl-1-cyclohexene
Introduction
Oseltamivir, marketed as Tamiflu®, is a crucial antiviral medication for the treatment of influenza A and B. Its synthesis is a topic of significant interest in pharmaceutical development. While the commercial synthesis of Oseltamivir typically starts from shikimic acid, exploring alternative synthetic routes from readily available starting materials is an active area of research. This document outlines a proposed synthetic pathway for a key intermediate of Oseltamivir, ethyl (3R,4S,5R)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate, starting from 4-Acetyl-1-methyl-1-cyclohexene. This proposed route is based on established chemical transformations and provides a framework for further investigation.
Overall Synthetic Strategy
The proposed synthesis involves a multi-step approach that focuses on the strategic introduction of functional groups and the establishment of the correct stereochemistry on the cyclohexene (B86901) core. The key transformations include the conversion of the acetyl group to an amine, the introduction of an ester functionality, and the stereoselective installation of the amino and acetamido groups.
Part 1: Synthesis of a Racemic Amino-ester Intermediate
This part focuses on the initial functional group manipulations to convert this compound into a racemic amino-ester, a foundational intermediate for the subsequent stereoselective steps.
Experimental Protocols
Step 1: Baeyer-Villiger Oxidation of this compound
This reaction transforms the acetyl group into an acetate (B1210297) ester, which can be subsequently hydrolyzed to a hydroxyl group.
-
Reaction: this compound to 4-acetoxy-1-methyl-1-cyclohexene.
-
Reagents and Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.2 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the evolution of gas ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Step 2: Hydrolysis of the Acetate Ester
The acetate ester is hydrolyzed to a hydroxyl group, which is a key functional group for subsequent transformations.
-
Reaction: 4-Acetoxy-1-methyl-1-cyclohexene to 4-hydroxy-1-methyl-1-cyclohexene.
-
Reagents and Materials:
-
4-Acetoxy-1-methyl-1-cyclohexene
-
1 M Sodium hydroxide (B78521) solution
-
1 M Hydrochloric acid solution
-
Ethyl acetate
-
-
Procedure:
-
Dissolve 4-acetoxy-1-methyl-1-cyclohexene (1.0 eq) in methanol.
-
Add 1 M sodium hydroxide solution (1.5 eq) and stir the mixture at room temperature for 4 hours.
-
Neutralize the reaction mixture with 1 M hydrochloric acid solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the desired alcohol.
-
Step 3: Reductive Amination of the Hydroxyl Group
This step introduces the first nitrogen functionality onto the cyclohexene ring.
-
Reaction: 4-Hydroxy-1-methyl-1-cyclohexene to 4-amino-1-methyl-1-cyclohexene.
-
Reagents and Materials:
-
4-Hydroxy-1-methyl-1-cyclohexene
-
Ammonia (B1221849) (in methanol)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
-
Procedure:
-
Dissolve 4-hydroxy-1-methyl-1-cyclohexene (1.0 eq) in methanol.
-
Add a solution of ammonia in methanol (excess) and stir for 30 minutes.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction by the addition of water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Quantitative Data Summary
| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) |
| 1 | 4-Acetoxy-1-methyl-1-cyclohexene | This compound | m-CPBA, DCM | 85-95 | >95 |
| 2 | 4-Hydroxy-1-methyl-1-cyclohexene | 4-Acetoxy-1-methyl-1-cyclohexene | NaOH, Methanol | 90-98 | >98 |
| 3 | 4-Amino-1-methyl-1-cyclohexene | 4-Hydroxy-1-methyl-1-cyclohexene | NH₃, NaBH₃CN | 60-75 | >95 |
Part 2: Stereoselective Synthesis of the Oseltamivir Intermediate
This part of the protocol describes a hypothetical pathway to introduce the required stereocenters and functional groups to arrive at a key Oseltamivir intermediate. It is important to note that these steps would require significant optimization and the use of advanced asymmetric synthesis techniques.
Experimental Protocols
Step 4: N-Acetylation
-
Reaction: 4-Amino-1-methyl-1-cyclohexene to N-(1-methylcyclohex-3-en-1-yl)acetamide.
-
Reagents and Materials:
-
4-Amino-1-methyl-1-cyclohexene
-
Acetic anhydride (B1165640)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve 4-amino-1-methyl-1-cyclohexene (1.0 eq) and triethylamine (1.2 eq) in DCM.
-
Cool the solution to 0 °C.
-
Add acetic anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Step 5: Asymmetric Dihydroxylation and Functionalization
This crucial step would involve the stereoselective introduction of two hydroxyl groups, followed by their conversion to the desired amino and pentan-3-yloxy groups. This is a conceptual step that would likely involve multiple chemical transformations and require a sophisticated asymmetric catalyst.
-
Conceptual Reaction: N-(1-methylcyclohex-3-en-1-yl)acetamide to a diol, followed by conversion to the target intermediate.
-
Potential Reagents:
-
For dihydroxylation: AD-mix-β for asymmetric dihydroxylation.
-
For subsequent functionalization: Mitsunobu reaction or other stereoinvertive methods to introduce the amino and ether functionalities.
-
Step 6: Conversion to the Final Intermediate
The final steps would involve the conversion of the functionalized intermediate to ethyl (3R,4S,5R)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate through a series of reactions including esterification and amination.
Quantitative Data Summary (Hypothetical)
| Step | Product | Starting Material | Reagents | Yield (%) (Estimated) | Purity (%) (Target) |
| 4 | N-(1-methylcyclohex-3-en-1-yl)acetamide | 4-Amino-1-methyl-1-cyclohexene | Acetic anhydride, Et₃N | 90-95 | >98 |
| 5 & 6 | Oseltamivir Intermediate | N-(1-methylcyclohex-3-en-1-yl)acetamide | Multi-step | 30-40 | >99 |
Visualizations
Synthetic Pathway Diagram
Caption: Proposed synthetic pathway from this compound.
Experimental Workflow Diagram
Caption: Workflow for the initial synthetic steps.
4-Acetyl-1-methyl-1-cyclohexene: An Unexplored Potential as a Chiral Building Block in Organic Synthesis
Despite its simple structure and the presence of functionalities amenable to stereoselective transformations, a comprehensive review of the scientific literature reveals a notable absence of applications for 4-acetyl-1-methyl-1-cyclohexene as a chiral building block in asymmetric organic synthesis. While the fields of enantioselective catalysis and chiral synthesis are vast and well-documented, this particular ketone appears to be an untapped resource for the construction of complex chiral molecules. This report summarizes the known properties of this compound and explores theoretical applications based on established asymmetric methodologies, providing a roadmap for future research in this area.
Physicochemical Properties
A thorough search of chemical databases provides the fundamental physicochemical properties of this compound. This data is crucial for designing and conducting potential synthetic transformations.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₄O | [1][2] |
| Molecular Weight | 138.21 g/mol | [1][2] |
| CAS Number | 6090-09-1 | [1][3] |
| IUPAC Name | 1-(4-methylcyclohex-3-en-1-yl)ethanone | [1] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 189.5 °C at 760 Torr | [2] |
| Density | 0.9385 g/cm³ at 20 °C | [2] |
Potential Asymmetric Transformations: Avenues for Future Research
Although no specific examples are present in the current literature, the chemical structure of this compound offers several handles for asymmetric synthesis. The ketone functionality and the carbon-carbon double bond are prime targets for a variety of well-established enantioselective reactions. The following sections outline potential applications and theoretical protocols.
Asymmetric Reduction of the Carbonyl Group
The most direct approach to generating a chiral center from this compound is the asymmetric reduction of the ketone to a secondary alcohol. This transformation would yield a chiral allylic alcohol, a valuable synthon in organic synthesis.
Hypothetical Protocol:
A potential method for this transformation would involve the use of a chiral reducing agent, such as a borane (B79455) reagent in the presence of a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction).
-
Reaction: Asymmetric reduction of this compound.
-
Reagents:
-
This compound (1.0 equiv)
-
(R)- or (S)-CBS catalyst (0.1 equiv)
-
Borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) (1.0 equiv)
-
-
Solvent: Tetrahydrofuran (THF)
-
Temperature: -78 °C to room temperature
-
Procedure: To a solution of the CBS catalyst in THF at -78 °C, the borane-dimethyl sulfide complex would be added dropwise. A solution of this compound in THF would then be added slowly. The reaction would be stirred for several hours and monitored by thin-layer chromatography. Upon completion, the reaction would be quenched, and the chiral alcohol product isolated and purified. The enantiomeric excess would be determined by chiral HPLC or GC analysis.
Logical Workflow for Asymmetric Reduction:
Caption: Workflow for the proposed asymmetric reduction of this compound.
Enantioselective Addition to the Carbonyl Group
The addition of nucleophiles to the carbonyl group offers another pathway to introduce a stereocenter. Organometallic reagents, such as Grignard or organolithium reagents, in the presence of a chiral ligand could potentially afford chiral tertiary alcohols with high enantioselectivity.
Asymmetric Reactions Involving the Alkene
The carbon-carbon double bond in the cyclohexene (B86901) ring is also a target for stereoselective transformations.
-
Asymmetric Epoxidation: The use of a Sharpless asymmetric epoxidation or a Jacobsen-Katsuki epoxidation could lead to the formation of a chiral epoxide.
-
Asymmetric Dihydroxylation: A Sharpless asymmetric dihydroxylation could yield a chiral diol.
-
Asymmetric Hydrogenation: While challenging due to the tetrasubstituted nature of the alkene, catalytic asymmetric hydrogenation with a suitable chiral catalyst could selectively reduce one face of the double bond.
Signaling Pathway for Potential Alkene Transformations:
Caption: Potential asymmetric transformations targeting the alkene of this compound.
Conclusion and Future Outlook
While this compound is a known compound with established physical properties, its potential as a chiral building block in organic synthesis remains entirely unexplored in the published scientific literature. The presence of both a ketone and an alkene functionality makes it a promising, yet overlooked, starting material for the development of new synthetic methodologies. The theoretical applications and protocols outlined above, based on well-established asymmetric reactions, provide a solid foundation for researchers to begin investigating the stereoselective chemistry of this molecule. Future work in this area could unlock novel pathways to valuable chiral synthons for the pharmaceutical and fine chemical industries. The lack of existing research presents a clear opportunity for original and impactful contributions to the field of organic synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Acetyl-1-methyl-1-cyclohexene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Acetyl-1-methyl-1-cyclohexene. The information is presented in a question-and-answer format to directly address common issues encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound?
The most common and efficient method for synthesizing this compound is through a Diels-Alder reaction. This [4+2] cycloaddition involves the reaction of isoprene (B109036) (the diene) with methyl vinyl ketone (the dienophile).
Q2: What are the expected major and minor products of the Diels-Alder reaction between isoprene and methyl vinyl ketone?
The reaction between isoprene and methyl vinyl ketone can lead to different regioisomers and stereoisomers. The major product is the "para" isomer, this compound, resulting from the 1,4-addition. The "meta" isomer, 3-acetyl-1-methyl-1-cyclohexene (the 1,3-adduct), is typically a minor byproduct. Additionally, both endo and exo stereoisomers can be formed for each regioisomer.
Q3: How can I improve the regioselectivity of the reaction to favor the desired this compound?
The use of a Lewis acid catalyst can significantly enhance the regioselectivity of the Diels-Alder reaction, favoring the formation of the desired "para" isomer (this compound).[1][2] Common Lewis acids for this purpose include aluminum chloride (AlCl₃) and diethylaluminum chloride (Et₂AlCl).[2] The coordination of the Lewis acid to the carbonyl group of the methyl vinyl ketone increases the dienophile's reactivity and directs the addition of isoprene.
Troubleshooting Guide
Problem 1: Low yield of the desired product and a complex mixture of byproducts.
-
Possible Cause 1: Formation of Regioisomers and Stereoisomers.
-
Explanation: The Diels-Alder reaction between an unsymmetrical diene (isoprene) and an unsymmetrical dienophile (methyl vinyl ketone) naturally produces a mixture of regioisomers ("para" and "meta") and stereoisomers (endo and exo).[3]
-
Solution:
-
Employ a Lewis Acid Catalyst: As mentioned in the FAQs, Lewis acids like AlCl₃ or Et₂AlCl can significantly improve the selectivity for the desired this compound.[1][2]
-
Solvent Selection: The choice of solvent can influence the isomer ratio. Protic solvents with high hydrogen bond donor ability can increase the para/meta isomer ratio.[4]
-
Purification: Careful fractional distillation or column chromatography can be used to separate the desired isomer from the others.
-
-
-
Possible Cause 2: Dimerization and Polymerization of Isoprene.
-
Explanation: Isoprene has a tendency to undergo thermal dimerization and polymerization, especially at elevated temperatures.[5] This side reaction consumes the starting material and leads to the formation of various cyclic C10 compounds and higher molecular weight polymers.
-
Solution:
-
Control Reaction Temperature: Perform the reaction at the lowest effective temperature. While the Diels-Alder reaction is thermally allowed, excessive heat can promote isoprene dimerization.
-
Use of Inhibitors: For thermal reactions, the addition of a polymerization inhibitor can be considered, although this may not be compatible with all catalytic systems.
-
Slow Addition of Isoprene: Adding the isoprene slowly to the reaction mixture containing the dienophile can help to maintain a low concentration of the diene and minimize its self-reaction.
-
-
-
Possible Cause 3: Polymerization of Methyl Vinyl Ketone.
-
Explanation: Methyl vinyl ketone can also polymerize, especially in the presence of radical initiators or under certain thermal conditions.
-
Solution:
-
Use Freshly Distilled Dienophile: Ensure the methyl vinyl ketone is free of peroxides or other impurities that could initiate polymerization.
-
Maintain an Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent radical-initiated polymerization.
-
-
Problem 2: Difficulty in purifying the final product.
-
Possible Cause: Similar Boiling Points of Byproducts.
-
Explanation: The regioisomers and some of the isoprene dimers may have boiling points close to that of the desired this compound, making separation by simple distillation challenging.
-
Solution:
-
Fractional Distillation: Use a fractional distillation column with a high number of theoretical plates for better separation.
-
Column Chromatography: Silica (B1680970) gel column chromatography can be an effective method for separating the isomers. A non-polar eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) is typically used.
-
Preparative Gas Chromatography (GC): For obtaining highly pure samples for analytical purposes, preparative GC can be employed.
-
-
Quantitative Data on Byproduct Formation
The following table summarizes the typical distribution of products in the Diels-Alder reaction between isoprene and methyl vinyl ketone under different conditions. Please note that these values are approximate and can vary based on specific experimental parameters.
| Condition | This compound ("para") | 3-Acetyl-1-methyl-1-cyclohexene ("meta") | Endo/Exo Ratio | Other Byproducts (e.g., Isoprene Dimers) | Reference |
| Thermal (Uncatalyzed) | Major Product | Minor Product | Not specified | Can be significant, especially at high temperatures | [3] |
| Lewis Acid Catalyzed (Et₂AlCl) | >90% | <10% | Not specified | Minimized | [2] |
Experimental Protocols
Synthesis of this compound (Lewis Acid Catalyzed)
This protocol is a generalized procedure based on common laboratory practices for Lewis acid-catalyzed Diels-Alder reactions.
Materials:
-
Isoprene (freshly distilled)
-
Methyl vinyl ketone (freshly distilled)
-
Diethylaluminum chloride (Et₂AlCl) solution in hexanes (e.g., 1.0 M)
-
Anhydrous toluene
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line, oven-dried flasks, etc.)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve methyl vinyl ketone (1.0 equivalent) in anhydrous toluene.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Catalyst Addition: Slowly add the diethylaluminum chloride solution (e.g., 10-50 mol%) to the stirred solution while maintaining the temperature at -78 °C.
-
Diene Addition: Slowly add freshly distilled isoprene (1.1 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, quench it by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude product by fractional distillation under vacuum or by column chromatography on silica gel.
Byproduct Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or diethyl ether).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms) is suitable for separating the isomers and byproducts.
-
Injector Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to elute all components.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis: Identify the peaks corresponding to the desired product and byproducts by comparing their mass spectra with library data and by interpreting the fragmentation patterns. The relative peak areas can be used to estimate the product distribution.
Visualizations
Caption: Troubleshooting workflow for low yield in the synthesis of this compound.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Solvent effects on endo/exo- and regio-selectivities of Diels–Alder reactions of carbonyl-containing dienophiles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. uu.diva-portal.org [uu.diva-portal.org]
Troubleshooting low yield in 4-Acetyl-1-methyl-1-cyclohexene synthesis.
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 4-Acetyl-1-methyl-1-cyclohexene. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The most common and efficient method for synthesizing this compound is through a [4+2] cycloaddition, specifically the Diels-Alder reaction, between isoprene (B109036) (the diene) and methyl vinyl ketone (the dienophile). This reaction forms the desired cyclohexene (B86901) ring structure.
Q2: What are the expected isomers from the Diels-Alder reaction between isoprene and methyl vinyl ketone?
The reaction between isoprene and methyl vinyl ketone can theoretically produce two regioisomers: this compound and 3-Acetyl-1-methyl-1-cyclohexene. Due to the electronic effects of the methyl group on the diene and the acetyl group on the dienophile, the "para" product, this compound, is generally the major product.[1]
Troubleshooting Guide for Low Yield
Issue 1: Low or No Product Formation
Q3: My reaction has resulted in a very low yield or no desired product at all. What are the likely causes?
Several factors could contribute to a low or nonexistent yield. These can be broadly categorized into issues with reagents, reaction conditions, and the presence of side reactions.
Potential Causes & Solutions:
-
Reagent Purity:
-
Isoprene: Isoprene can dimerize over time. Ensure you are using freshly distilled isoprene for the best results.
-
Methyl Vinyl Ketone (MVK): MVK is prone to polymerization, especially if not stored properly or if it contains impurities.[2] Using freshly distilled or inhibitor-free MVK is recommended. The presence of a polymerization inhibitor like hydroquinone (B1673460) in the commercially available MVK should be considered, and its removal might be necessary depending on the reaction conditions.
-
-
Reaction Temperature:
-
The Diels-Alder reaction requires a certain activation energy.[2] If the temperature is too low, the reaction rate will be very slow. Conversely, excessively high temperatures can lead to product decomposition or favor side reactions. The optimal temperature will depend on whether a catalyst is used. Uncatalyzed reactions may require higher temperatures.[2]
-
-
Reaction Time:
-
Insufficient reaction time will lead to incomplete conversion of reactants. It's crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
-
-
Absence of a Catalyst:
Issue 2: Presence of Significant Side Products
Q4: I've obtained my product, but the yield is low due to the formation of significant byproducts. What are these side reactions and how can I minimize them?
The primary side reaction of concern is the polymerization of the dienophile, methyl vinyl ketone. Another possibility is the formation of the undesired regioisomer.
Potential Side Reactions & Mitigation Strategies:
-
Polymerization of Methyl Vinyl Ketone:
-
Solution: As mentioned, use freshly distilled MVK. The reaction can also be carried out in a dilute solution to reduce the concentration of the dienophile, thereby disfavoring polymerization. Adding the dienophile slowly to the reaction mixture can also help.[2]
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-
Formation of 3-Acetyl-1-methyl-1-cyclohexene (meta isomer):
-
Solution: The regioselectivity of the Diels-Alder reaction can be influenced by the choice of solvent and the use of a Lewis acid catalyst.[3] Lewis acids coordinate to the carbonyl oxygen of the dienophile, enhancing its reactivity and potentially increasing the preference for the desired 'para' isomer.[2]
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Experimental Protocols
Detailed Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.
Materials:
-
Isoprene (freshly distilled)
-
Methyl vinyl ketone (freshly distilled)
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Lewis acid catalyst (e.g., Aluminum chloride, Zinc chloride - optional)
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Anhydrous solvent (e.g., Dichloromethane, Toluene)
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Diatomaceous earth (for filtration)
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Silica (B1680970) gel (for column chromatography)
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Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the diene (isoprene) in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Dienophile: Slowly add an equimolar amount of the dienophile (methyl vinyl ketone) to the stirred solution. If a catalyst is used, it can be added prior to the dienophile.
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Reaction: The reaction mixture is stirred at a suitable temperature (this could range from room temperature to reflux, depending on the use of a catalyst and solvent) for a specified time. Monitor the reaction progress by TLC or GC.
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Work-up: Upon completion, the reaction is quenched (if a catalyst was used, this might involve adding water or a mild acid/base). The mixture is then filtered, and the organic layer is separated, washed with brine, and dried over an anhydrous drying agent.
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Purification: The crude product is purified by column chromatography on silica gel or by fractional distillation under reduced pressure to yield pure this compound.[4]
Characterization Data:
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¹H NMR (400 MHz, CDCl₃): δ 5.31 (s, 1H), 2.50-2.39 (m, 1H), 2.16-1.84 (m, 6H), 2.10 (s, 3H), 1.58 (s, 3H).[4]
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¹³C NMR (100 MHz, CDCl₃): δ 211.99, 133.77, 119.23, 47.20, 29.46, 27.92, 27.02, 24.87, 23.36.[4]
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MS (EI, 70eV, m/z %): 43 (32), 67 (36), 79 (26), 95 (78), 123 (50), 138 (M+, 100).[4]
Quantitative Data
The following table summarizes the potential impact of various factors on the yield of the Diels-Alder reaction. Note that specific yields for this compound synthesis may vary and require experimental optimization.
| Factor | Condition | Expected Impact on Yield | Reference |
| Catalyst | Lewis Acid (e.g., AlCl₃, ZnCl₂) | Increase | [2] |
| No Catalyst (Thermal) | Lower | [2] | |
| Temperature | Optimized | High | [2] |
| Too Low / Too High | Low | [2] | |
| Reagent Purity | Freshly Distilled | High | [2] |
| Undistilled / Old | Low | [2] | |
| Solvent | Aprotic | Generally higher | [3] |
| Protic | Can influence regioselectivity | [3] |
Visualizations
Caption: Diels-Alder reaction of Isoprene and Methyl Vinyl Ketone.
Caption: Troubleshooting workflow for low yield synthesis.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. Solvent effects on endo/exo- and regio-selectivities of Diels–Alder reactions of carbonyl-containing dienophiles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. This compound | 6090-09-1 [chemicalbook.com]
Technical Support Center: Optimizing the Diels-Alder Synthesis of 4-Acetyl-1-methyl-1-cyclohexene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Diels-Alder synthesis of 4-Acetyl-1-methyl-1-cyclohexene.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, offering potential causes and solutions in a structured question-and-answer format.
Question 1: Why is my product yield consistently low?
Answer:
Low yields in the Diels-Alder reaction between isoprene (B109036) and methyl vinyl ketone can arise from several factors. A primary consideration is the purity of the starting materials. Both isoprene and methyl vinyl ketone should be freshly distilled before use to remove any inhibitors or polymeric impurities. Another critical factor is the reaction temperature. While the Diels-Alder reaction is a thermal cycloaddition, excessive heat can promote the retro-Diels-Alder reaction, leading to the decomposition of the desired product.[1][2] Conversely, a temperature that is too low may result in a slow reaction rate and incomplete conversion. The use of an appropriate catalyst can often mitigate these issues.
Potential Causes and Solutions:
-
Impure Reagents:
-
Solution: Freshly distill both isoprene and methyl vinyl ketone immediately before the experiment. Ensure storage under an inert atmosphere.
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-
Suboptimal Reaction Temperature:
-
Solution: For uncatalyzed reactions, a higher temperature may be necessary; however, this can also lead to side reactions. For catalyzed reactions, milder temperatures are often sufficient.[3] Consider performing a temperature screen to identify the optimal balance between reaction rate and product stability.
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Ineffective or No Catalyst:
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Moisture in the Reaction:
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Solution: The reaction is sensitive to moisture, which can deactivate Lewis acid catalysts.[1] Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
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Question 2: How can I minimize the formation of polymeric byproducts?
Answer:
Methyl vinyl ketone, the dienophile in this synthesis, is prone to polymerization, especially at elevated temperatures or in the presence of impurities.[1] This side reaction can significantly reduce the concentration of the dienophile, leading to lower yields of the desired cyclohexene (B86901) product.
Strategies to Minimize Polymerization:
-
Use of a Polymerization Inhibitor:
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Solution: Add a small amount of a radical inhibitor, such as hydroquinone, to the methyl vinyl ketone before initiating the reaction.[3]
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-
Control of Reaction Temperature:
-
Solution: Running the reaction at a lower temperature can decrease the rate of polymerization. This is often more feasible when a Lewis acid catalyst is employed to maintain a reasonable reaction rate.[1]
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-
Slow Addition of Dienophile:
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Solution: Adding the methyl vinyl ketone slowly to the reaction mixture containing isoprene can help to maintain a low instantaneous concentration of the dienophile, thereby minimizing its self-polymerization.[3]
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Question 3: I am observing the formation of a regioisomeric byproduct. How can I improve the selectivity for this compound?
Answer:
The Diels-Alder reaction between the unsymmetrical diene (isoprene) and unsymmetrical dienophile (methyl vinyl ketone) can lead to the formation of two primary regioisomers: this compound and 5-Acetyl-1-methyl-1-cyclohexene. The formation of the 4-acetyl isomer is generally favored due to electronic effects. To enhance this inherent selectivity, the use of a Lewis acid catalyst is highly recommended. Lewis acids coordinate to the carbonyl oxygen of methyl vinyl ketone, making it a more electron-deficient and reactive dienophile. This coordination also enhances the regioselectivity of the cycloaddition.[1]
Frequently Asked Questions (FAQs)
Q1: Is a catalyst necessary for this reaction?
A1: While the thermal Diels-Alder reaction between isoprene and methyl vinyl ketone can proceed without a catalyst, it is often slow and may require high temperatures, which can lead to side reactions and lower yields.[3] The use of a Lewis acid catalyst can significantly accelerate the reaction rate, allowing for milder conditions and often improving both yield and regioselectivity.[3]
Q2: What is the role of the Lewis acid in this reaction?
A2: The Lewis acid coordinates to the carbonyl oxygen of the methyl vinyl ketone. This coordination makes the dienophile more electron-deficient, thereby lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This smaller energy gap between the diene's Highest Occupied Molecular Orbital (HOMO) and the dienophile's LUMO accelerates the reaction.[4] This activation also enhances the regioselectivity of the cycloaddition.
Q3: What is the optimal temperature for this reaction?
A3: The optimal temperature depends on whether a catalyst is used. Uncatalyzed reactions may require temperatures in the range of 150-200°C.[3] With an effective Lewis acid catalyst, the reaction can often proceed efficiently at much lower temperatures, including room temperature or even 0°C, which helps to minimize side reactions like polymerization.[1][3]
Q4: What are some common side products in this reaction?
A4: Besides the desired this compound, potential side products include the regioisomeric 5-Acetyl-1-methyl-1-cyclohexene, polymers of methyl vinyl ketone, and dimers of isoprene. At excessively high temperatures, the retro-Diels-Alder reaction can also occur, leading to the decomposition of the product.[1][2]
Data Presentation
Table 1: Comparison of Lewis Acid Catalysts for the Diels-Alder Synthesis of this compound (Representative Data)
| Lewis Acid Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| None (Thermal) | - | Toluene | 150 | 24 | 45 |
| AlCl₃ | 10 | Dichloromethane (B109758) | 0 | 4 | 85 |
| ZnCl₂ | 15 | Diethyl Ether | 25 | 12 | 78 |
| SnCl₄ | 10 | Dichloromethane | 0 | 6 | 82 |
| Ca(OTf)₂ | 10 | Dichloromethane | 25 | 8 | 90[5] |
Note: The data in this table is representative and compiled from various sources on Diels-Alder reactions with similar substrates. Actual results may vary depending on specific experimental conditions.
Experimental Protocols
Protocol 1: Lewis Acid-Catalyzed Diels-Alder Synthesis of this compound
Materials:
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Isoprene (freshly distilled)
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Methyl vinyl ketone (freshly distilled, containing a trace of hydroquinone)
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Aluminum chloride (AlCl₃), anhydrous
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Anhydrous dichloromethane (CH₂Cl₂)
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Saturated sodium bicarbonate solution
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
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Diethyl ether
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (10 mol%) and anhydrous dichloromethane under a nitrogen atmosphere. Cool the suspension to 0°C in an ice bath.
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Addition of Reactants: In a separate flask, prepare a solution of freshly distilled isoprene (1.2 equivalents) in anhydrous dichloromethane. Add this solution to the cooled AlCl₃ suspension. In the dropping funnel, prepare a solution of freshly distilled methyl vinyl ketone (1.0 equivalent) in anhydrous dichloromethane.
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Reaction Execution: Add the methyl vinyl ketone solution dropwise to the stirred reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0°C.
-
Reaction Monitoring: Allow the reaction to stir at 0°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the methyl vinyl ketone is consumed (typically 2-4 hours).
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Work-up: Slowly quench the reaction by the dropwise addition of a saturated sodium bicarbonate solution. Caution: The quenching of Lewis acids can be highly exothermic. Allow the mixture to warm to room temperature.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
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Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Mandatory Visualization
Caption: Experimental workflow for the Lewis acid-catalyzed Diels-Alder synthesis.
Caption: Troubleshooting logic for addressing low product yield.
References
Technical Support Center: Purification of 4-Acetyl-1-methyl-1-cyclohexene
Welcome to the technical support center for the purification of 4-Acetyl-1-methyl-1-cyclohexene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the purification of this α,β-unsaturated ketone.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities often stem from the synthesis process and can include unreacted starting materials, reagents, and side-products. Depending on the synthetic route, which can involve reactions like the Diels-Alder reaction followed by oxidation or Friedel-Crafts acylation of limonene (B3431351) derivatives, you may encounter:
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Isomeric ketones: Positional isomers of the acetyl group or double bond in the cyclohexene (B86901) ring.
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Starting materials: Such as 1-methylcyclohexene or related precursors.
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Solvents: Residual solvents used in the synthesis and workup.
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Acid or base catalysts: Traces of acids or bases used in the reaction can remain.
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Polymerized material: The compound can undergo polymerization, especially at elevated temperatures.
Q2: My purified product seems to be a mixture of isomers. What could be the cause?
A2: The most likely cause is the isomerization of the double bond. This compound is an α,β-unsaturated ketone. Under acidic or basic conditions, the double bond can migrate out of conjugation with the carbonyl group to a thermodynamically less stable position. This is a common issue with this class of compounds.
Q3: I am observing a significant loss of product during distillation, and a viscous residue is forming in the distillation pot. What is happening?
A3: This is a strong indication of polymerization. α,β-Unsaturated ketones can polymerize via free-radical mechanisms, which can be initiated by heat, light, or impurities like peroxides. Distillation at atmospheric pressure, which requires higher temperatures, increases the risk of polymerization.
Q4: Can I use column chromatography to purify this compound?
A4: Yes, column chromatography can be an effective purification method. However, the acidic nature of standard silica (B1680970) gel can potentially cause isomerization of the double bond. It is crucial to use a deactivated silica gel or a different stationary phase like neutral alumina (B75360) if isomerization is observed.
Troubleshooting Guides
Fractional Distillation
Problem: Poor separation of isomers during fractional distillation.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Column Efficiency | Use a longer fractionating column or a column with a more efficient packing material (e.g., Raschig rings, metal sponge) to increase the number of theoretical plates. |
| Distillation Rate is Too High | Reduce the heating rate to ensure a slow and steady distillation rate (ideally 1-2 drops per second). This allows for proper equilibrium to be established in the column. |
| Fluctuating Heat Input | Use a heating mantle with a stirrer and a temperature controller to provide consistent and even heating. Insulate the distillation column to minimize heat loss. |
Problem: Polymerization in the distillation flask.
Possible Causes & Solutions:
| Cause | Solution |
| High Distillation Temperature | Purify the compound by vacuum distillation to lower the boiling point and reduce the thermal stress on the molecule. |
| Presence of Radical Initiators | Ensure all glassware is scrupulously clean. Use freshly distilled solvents if any are present in the crude material. |
| Absence of an Inhibitor | Add a radical inhibitor, such as hydroquinone (B1673460) or butylated hydroxytoluene (BHT), to the crude material before starting the distillation. A concentration of 100-200 ppm is typically sufficient. |
Column Chromatography
Problem: Isomerization of the product on the column.
Possible Causes & Solutions:
| Cause | Solution |
| Acidic Silica Gel | Deactivate the silica gel by treating it with a small amount of a tertiary amine (e.g., triethylamine) in the eluent. Alternatively, use neutral alumina as the stationary phase. |
| Prolonged Contact Time | Perform flash column chromatography to minimize the time the compound spends on the stationary phase. |
Problem: Poor separation of the desired product from non-polar impurities.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Solvent System | Optimize the solvent system using thin-layer chromatography (TLC) first. A good starting point for non-polar compounds is a mixture of hexane (B92381) and ethyl acetate. Gradually increase the polarity by increasing the proportion of ethyl acetate. |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
Objective: To purify this compound by fractional distillation under reduced pressure to minimize thermal degradation and polymerization.
Materials:
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Crude this compound
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Round-bottom flask
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Fractionating column (e.g., Vigreux)
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Distillation head with a thermometer
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Condenser
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Receiving flasks
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Vacuum pump and vacuum gauge
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Heating mantle with magnetic stirring
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Boiling chips or magnetic stir bar
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Radical inhibitor (e.g., hydroquinone)
Procedure:
-
Preparation: Add the crude this compound to a round-bottom flask, filling it to no more than two-thirds of its capacity. Add a few boiling chips or a magnetic stir bar and a small amount of a radical inhibitor.
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are well-sealed with appropriate vacuum grease.
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Evacuation: Connect the apparatus to a vacuum pump and slowly evacuate the system to the desired pressure.
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Heating: Begin gentle heating of the distillation flask using a heating mantle.
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Distillation: Collect the fraction that distills at the expected boiling point of this compound at the applied pressure. The boiling point at atmospheric pressure is approximately 196-198 °C, which will be significantly lower under vacuum.
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Analysis: Analyze the purity of the collected fractions using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Purification by Column Chromatography
Objective: To purify this compound using column chromatography, with precautions to prevent isomerization.
Materials:
-
Crude this compound
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Silica gel (or neutral alumina)
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Hexane
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Ethyl acetate
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Triethylamine (B128534) (optional, for deactivation)
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Chromatography column
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Collection tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane. If deactivating the silica, add a small amount of triethylamine (e.g., 0.1-1% v/v) to the eluent.
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Column Packing: Pack the chromatography column with the silica gel slurry.
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Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the top of the column.
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Elution: Begin eluting with a low polarity solvent mixture (e.g., 98:2 hexane:ethyl acetate) and gradually increase the polarity as needed.
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Fraction Collection: Collect fractions and monitor the separation using TLC.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₉H₁₄O | N/A |
| Molecular Weight | 138.21 g/mol | N/A |
| Boiling Point (atm) | ~196-198 °C | N/A |
| Density | ~0.94 g/cm³ | N/A |
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: A logical troubleshooting guide for common purification issues.
Technical Support Center: Side Reactions of 4-Acetyl-1-methyl-1-cyclohexene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the side reactions of 4-acetyl-1-methyl-1-cyclohexene under acidic conditions. This resource is intended for researchers, scientists, and drug development professionals to anticipate and address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions observed when working with this compound under acidic conditions?
A1: Under acidic conditions, this compound is susceptible to three main types of side reactions:
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Isomerization: Migration of the double bond from the α,β-position to the β,γ-position relative to the acetyl group.
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Hydration: Addition of water across the double bond, leading to the formation of an alcohol.
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Polymerization: Acid-catalyzed polymerization of the cyclohexene (B86901) ring.
Q2: How can I detect the formation of the isomerized product, 4-acetyl-1-methyl-2-cyclohexene?
A2: The isomerization from the α,β-unsaturated ketone to the β,γ-unsaturated ketone can be detected using standard analytical techniques. In ¹H NMR spectroscopy, the appearance of a new vinylic proton signal and changes in the chemical shifts of adjacent protons are indicative of isomerization. Gas Chromatography (GC) will also show two distinct peaks with different retention times for the two isomers.[1]
Q3: What is the mechanism of acid-catalyzed isomerization?
A3: Acid catalysis facilitates the migration of the double bond. The process is initiated by the protonation of the carbonyl oxygen, which leads to a resonance-stabilized carbocation. This allows for the relocation of the double bond to the less sterically hindered position.[1]
Q4: What conditions favor the acid-catalyzed hydration of this compound?
A4: The presence of water and a strong acid catalyst can lead to the hydration of the double bond, following Markovnikov's rule. This reaction proceeds through the formation of a carbocation intermediate. Dilute acidic solutions are typically used for hydration, as concentrated strong acids can favor the reverse reaction, which is the dehydration of the corresponding alcohol.
Q5: Can this compound undergo polymerization?
A5: Yes, similar to other cyclohexene derivatives, this compound can undergo cationic polymerization in the presence of strong acids. The mechanism involves the protonation of the double bond to form a carbocation, which then acts as the initiator for the polymerization chain reaction.
Troubleshooting Guides
Issue 1: Unexpected Isomerization of the Double Bond
Symptoms:
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Appearance of a new spot on TLC analysis.
-
Presence of unexpected peaks in ¹H NMR or GC-MS spectra, corresponding to the β,γ-unsaturated isomer.
-
Inconsistent reaction yields or formation of an inseparable mixture of isomers.
Possible Causes:
-
Prolonged reaction times in acidic media.
-
Use of strong Brønsted or Lewis acids.[1]
-
Elevated reaction temperatures.
Solutions:
-
Minimize Reaction Time: Monitor the reaction closely by TLC or GC and quench the reaction as soon as the starting material is consumed.
-
Choice of Acid: If possible, use a milder acid catalyst. The strength of the acid can significantly influence the rate of isomerization.
-
Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
-
Purification: If isomerization is unavoidable, the isomers can sometimes be separated by careful column chromatography or distillation under reduced pressure.
Issue 2: Formation of Hydration Byproducts
Symptoms:
-
Isolation of a product with a higher polarity and a mass corresponding to the addition of water.
-
Presence of hydroxyl group signals in the IR and ¹H NMR spectra of the product mixture.
Possible Causes:
-
Presence of excess water in the reaction mixture.
-
Use of aqueous acidic solutions.
Solutions:
-
Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
-
Non-Aqueous Acid Source: Use a non-aqueous source of acid if the reaction chemistry permits. For example, gaseous HCl in an organic solvent or a solid acid catalyst that can be filtered off.
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Azeotropic Removal of Water: In some cases, it may be possible to remove water as it is formed using a Dean-Stark apparatus.
Issue 3: Polymerization of the Starting Material
Symptoms:
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Formation of a viscous oil or an insoluble solid in the reaction flask.
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Low recovery of the desired product and starting material.
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Broad, unresolved signals in the ¹H NMR spectrum of the crude product.
Possible Causes:
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High concentration of a strong acid catalyst.
-
Elevated reaction temperatures.
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High concentration of the starting material.
Solutions:
-
Catalyst Concentration: Use the minimum effective concentration of the acid catalyst.
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Temperature Control: Maintain a low and controlled reaction temperature.
-
Monomer Concentration: The reaction can be performed at a lower concentration of this compound to disfavor intermolecular reactions.
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Radical Inhibitors: Although polymerization is often cationic in the presence of acid, the addition of a radical inhibitor (e.g., BHT) can sometimes suppress unwanted side reactions, though its effectiveness will depend on the specific mechanism at play.
Quantitative Data on Side Reactions
While specific quantitative data for the side reactions of this compound under various acidic conditions is not extensively available in the public domain, the following table provides a qualitative summary of conditions that influence the formation of major side products. Researchers should perform initial small-scale experiments to quantify the extent of these side reactions under their specific conditions.
| Side Reaction | Favorable Conditions | Unfavorable Conditions |
| Isomerization | Strong acid, high temperature, long reaction time | Mild acid, low temperature, short reaction time |
| Hydration | Presence of water, aqueous acid | Anhydrous conditions, non-aqueous acid |
| Polymerization | High acid concentration, high temperature | Low acid concentration, low temperature |
Experimental Protocols
An illustrative experimental protocol for a reaction where side reactions might be encountered is the acid-catalyzed dehydration of a tertiary alcohol to form an alkene, which is mechanistically related to the reverse reaction of hydration.
Protocol: Acid-Catalyzed Dehydration of 4-(1-hydroxy-1-methylethyl)-1-methylcyclohexan-1-ol
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To a stirred solution of 4-(1-hydroxy-1-methylethyl)-1-methylcyclohexan-1-ol (1 equivalent) in toluene (B28343) at 0 °C, add a catalytic amount of p-toluenesulfonic acid (0.05 equivalents).
-
Slowly warm the reaction mixture to room temperature and then heat to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.
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Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica (B1680970) gel.
Troubleshooting this protocol:
-
If isomerization is observed: Reduce the reaction temperature and time. Consider using a milder acid catalyst.
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If unreacted starting material is observed after a prolonged time: The reaction may be reversible. Ensure efficient removal of water. A stronger acid or higher temperature might be required, but this will increase the risk of side reactions.
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways discussed.
Caption: Potential side reaction pathways of this compound under acidic conditions.
Caption: Simplified mechanism of acid-catalyzed isomerization of an α,β-unsaturated ketone.
References
Improving the regioselectivity of the synthesis of 4-Acetyl-1-methyl-1-cyclohexene.
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 4-acetyl-1-methyl-1-cyclohexene. The focus is on improving the regioselectivity of the Diels-Alder reaction between isoprene (B109036) and methyl vinyl ketone.
Troubleshooting Guides
Issue 1: Poor Regioselectivity (High percentage of 3-acetyl-1-methyl-1-cyclohexene)
The Diels-Alder reaction between isoprene and methyl vinyl ketone can yield two primary regioisomers: the desired "para" product (this compound) and the undesired "meta" product (3-acetyl-1-methyl-1-cyclohexene). Poor regioselectivity is a common challenge.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity.
Detailed Steps:
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Optimize Lewis Acid Catalyst: Lewis acids are known to enhance the regioselectivity of this reaction by coordinating to the carbonyl oxygen of methyl vinyl ketone. This coordination increases the dienophile's polarization, favoring the "para" transition state.
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Action: Screen various Lewis acids such as aluminum chloride (AlCl₃), diethylaluminum chloride (Et₂AlCl), tin tetrachloride (SnCl₄), and zinc chloride (ZnCl₂). The choice of catalyst can significantly impact the isomer ratio.
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Action: Titrate the amount of Lewis acid used. Typically, a stoichiometric amount or a slight excess relative to the dienophile is a good starting point.
-
-
Modify Reaction Solvent: The solvent can influence the stability of the transition states leading to the different regioisomers.[1] Highly hydrogen bond donating solvents have been shown to greatly increase the para/meta isomer ratio.[1]
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Action: Experiment with solvents that can engage in hydrogen bonding, such as alcohols or water (in co-solvent systems).
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Action: Conduct the reaction in a range of solvents with varying polarities, from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., dichloromethane, acetonitrile) to find the optimal medium.
-
-
Control Reaction Temperature: The formation of the "para" and "meta" isomers can be under kinetic or thermodynamic control.
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Action: Run the reaction at lower temperatures (e.g., 0 °C or -78 °C). This often favors the kinetically preferred product, which is typically the "para" isomer in this reaction.
-
-
Analyze Reactant Quality: Impurities in the starting materials can interfere with the reaction and lead to side products.
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Action: Ensure the purity of isoprene and methyl vinyl ketone, distilling them if necessary before use.
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Issue 2: Low Overall Yield
Low yields can be attributed to several factors, including incomplete reaction, polymerization of reactants or products, and loss of product during workup.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Detailed Steps:
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Monitor Reaction Progress: An incomplete reaction is a primary cause of low yields.
-
Action: Use thin-layer chromatography (TLC) or gas chromatography (GC) to monitor the disappearance of the limiting reagent.
-
-
Minimize Polymerization: Dienes and activated dienophiles can be prone to polymerization, especially in the presence of Lewis acids.
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Action: Add a small amount of a polymerization inhibitor, such as hydroquinone, to the reaction mixture.
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Action: Maintain the lowest effective reaction temperature to slow down polymerization side reactions.
-
-
Optimize Workup Procedure: The product, this compound, is relatively volatile.
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Action: Ensure the collection flask during distillation is adequately cooled to prevent product loss.
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Action: Perform extractions efficiently and ensure the drying agent is thoroughly removed before distillation.
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-
Re-evaluate Stoichiometry: Using an inappropriate ratio of reactants can lead to a lower yield of the desired product.
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Action: A slight excess of the more volatile component, isoprene, can be used to drive the reaction to completion.
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Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity of the Diels-Alder reaction between isoprene and methyl vinyl ketone without a catalyst?
A1: In the absence of a catalyst, the reaction typically favors the "para" isomer (this compound), but the selectivity is often moderate. The "meta" isomer (3-acetyl-1-methyl-1-cyclohexene) is usually formed as a significant byproduct.
Q2: How do I choose the best Lewis acid for my reaction?
A2: The optimal Lewis acid can depend on the specific reaction conditions and desired outcome. A screening of different Lewis acids is recommended. Diethylaluminum chloride (Et₂AlCl) has been reported to give high regioselectivity. Aluminum chloride (AlCl₃) is a strong and common choice, while milder Lewis acids like zinc chloride (ZnCl₂) may also be effective and can sometimes reduce side reactions.
Q3: How can I confirm the regiochemistry of my product?
A3: The most definitive method for confirming the regiochemistry is through Nuclear Magnetic Resonance (NMR) spectroscopy. The 1H and 13C NMR spectra of the "para" and "meta" isomers will have distinct patterns.
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For this compound ("para"): The 1H NMR spectrum will show a characteristic singlet for the methyl group on the double bond.
-
For 3-acetyl-1-methyl-1-cyclohexene ("meta"): The 1H NMR spectrum will show a doublet for the methyl group, and the olefinic protons will have different chemical shifts and coupling patterns compared to the "para" isomer.
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to separate the isomers and their mass spectra can provide further structural information.
Q4: What are the common side products in this reaction?
A4: Besides the "meta" regioisomer, common side products can include:
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Polymers of isoprene and/or methyl vinyl ketone.
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Products from the dimerization of isoprene.
-
In some cases, small amounts of other isomers may form through rearrangement reactions, especially under harsh conditions (e.g., high temperatures, very strong acids).
Q5: The reaction is highly exothermic. How should I manage this?
A5: The exothermicity, particularly with potent Lewis acids like Et₂AlCl, requires careful management.
-
Action: The reaction should be conducted in a flask equipped with a thermometer and an efficient cooling bath (e.g., an ice-water or dry ice-acetone bath).
-
Action: The Lewis acid should be added slowly and portion-wise to the reaction mixture to maintain a controlled internal temperature.
Data Presentation
Table 1: Effect of Lewis Acid and Solvent on Regioselectivity (Illustrative)
| Catalyst (equiv.) | Solvent | Temperature (°C) | para:meta Ratio |
| None | Toluene | 80 | ~3:1 |
| AlCl₃ (1.0) | Dichloromethane | 0 | >10:1 |
| Et₂AlCl (1.0) | Toluene | -78 | >19:1 |
| SnCl₄ (1.0) | Dichloromethane | 0 | ~8:1 |
| ZnCl₂ (1.0) | Diethyl Ether | 25 | ~5:1 |
| None | Methanol | 65 | ~5:1 |
Note: The values in this table are illustrative and based on general trends reported in the literature. Actual results may vary depending on specific experimental conditions.
Experimental Protocols
General Protocol for Lewis Acid-Catalyzed Synthesis of this compound
This protocol provides a general guideline. Optimization of specific parameters may be required.
Materials:
-
Isoprene
-
Methyl vinyl ketone
-
Lewis Acid (e.g., AlCl₃, Et₂AlCl, SnCl₄)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Hydroquinone (optional, as inhibitor)
Procedure:
-
Reaction Setup:
-
Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Dissolve methyl vinyl ketone (1.0 eq) in the chosen anhydrous solvent. If using, add a catalytic amount of hydroquinone.
-
Cool the solution to the desired reaction temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.
-
-
Addition of Lewis Acid:
-
Dissolve or suspend the Lewis acid (1.0 - 1.2 eq) in the anhydrous solvent in a separate flask under an inert atmosphere.
-
Slowly add the Lewis acid solution to the stirred solution of methyl vinyl ketone via the dropping funnel, ensuring the internal temperature does not rise significantly.
-
-
Addition of Isoprene:
-
Add isoprene (1.1 - 1.5 eq) dropwise to the reaction mixture while maintaining the temperature.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at the set temperature and monitor its progress by TLC or GC until the methyl vinyl ketone is consumed.
-
-
Workup:
-
Carefully quench the reaction by slowly adding it to a cooled, stirred saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with the reaction solvent (2-3 times).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
-
Characterization of this compound ("para" isomer):
-
1H NMR (CDCl₃): δ ~5.4 (s, 1H, C=CH), 2.4-2.0 (m, 7H, allylic and ring CH₂ and CH), 2.15 (s, 3H, COCH₃), 1.65 (s, 3H, C=C-CH₃) ppm.
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13C NMR (CDCl₃): δ ~212 (C=O), 134 (C=C-CH₃), 120 (C=CH), 45-25 (aliphatic C) ppm.
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IR (neat): ~1710 cm⁻¹ (C=O stretch).
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MS (EI): m/z (%) = 138 (M⁺), 123, 95, 81, 67, 43.
Distinguishing the "meta" isomer (3-acetyl-1-methyl-1-cyclohexene):
The key distinguishing feature in the 1H NMR spectrum of the "meta" isomer is the signal for the methyl group on the cyclohexene (B86901) ring, which will appear as a doublet due to coupling with the adjacent proton. The olefinic proton signals will also differ significantly in their chemical shifts and coupling patterns from the singlet observed for the "para" isomer.
References
Technical Support Center: Purification of 4-Acetyl-1-methyl-1-cyclohexene
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for the removal of isomeric impurities from 4-Acetyl-1-methyl-1-cyclohexene.
Frequently Asked Questions (FAQs)
Q1: What are the common isomeric impurities found with this compound?
A1: The exact isomeric impurities depend on the synthetic route. Common synthesis methods, such as the Diels-Alder reaction followed by acylation or direct Friedel-Crafts acylation of a methylcyclohexene precursor, can lead to a mixture of constitutional isomers. These may include isomers with the double bond in a different position (e.g., 4-Acetyl-1-methyl-2-cyclohexene) or regioisomers where the acetyl and methyl groups are in different positions on the cyclohexene (B86901) ring.
Q2: What are the primary methods for purifying this compound from its isomers?
A2: The primary purification methods leverage differences in the physical properties of the isomers. These techniques include:
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Fractional Distillation : Effective if the isomers have sufficiently different boiling points.[1] This is often the first method attempted for liquid isomers.
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Flash Column Chromatography : A highly effective technique that separates compounds based on their differential adsorption to a stationary phase, exploiting differences in polarity.
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Recrystallization : Applicable if the target compound is a solid and its solubility characteristics differ significantly from those of the impurities in a chosen solvent system.[2][3]
Q3: How do I choose the best purification method?
A3: The choice of method depends on the physical properties of the isomeric mixture and the scale of the purification. Isomers with very close boiling points are poor candidates for fractional distillation and are better separated by chromatography.[4] If the compound is solid, recrystallization is often a convenient and scalable first choice.[2] The workflow below provides a general decision-making framework.
Q4: How can I analyze the purity of my fractions and identify the isomers?
A4: Gas Chromatography (GC) is an excellent technique for determining the percentage purity and resolving different isomers.[5][6][7][8] Coupling GC with Mass Spectrometry (GC-MS) can help in identifying the structures of the separated isomers based on their fragmentation patterns.[9] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also crucial for confirming the structure of the purified product.[9]
Data Presentation: Physical Properties of Related Isomers
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 1-Methylcyclohexene | 96.17 | 110-111 |
| 3-Methylcyclohexene | 96.17 | 104 |
| 4-Methylcyclohexene | 96.17 | 101-102 |
Data sourced from BenchChem[10]
Troubleshooting Guides
This section addresses specific problems encountered during purification experiments.
Troubleshooting Fractional Distillation
| Problem | Possible Cause(s) | Solution(s) |
| Poor Isomer Separation | 1. Inefficient Column : The fractionating column does not have enough theoretical plates for the separation.[11]2. Distillation Rate Too High : A fast distillation rate prevents the establishment of liquid-vapor equilibrium in the column.[11] | 1. Use a longer column or one with more efficient packing (e.g., Vigreux indentations or Raschig rings).2. Reduce the heating rate to maintain a slow, steady distillation of about 1-2 drops per second.[10] Insulate the column with glass wool to maintain a proper temperature gradient.[11] |
| Unstable Distillation Temperature | 1. "Bumping" : The liquid is not boiling smoothly.2. Poor Insulation : Heat is being lost from the column and distillation head.[11] | 1. Add fresh boiling chips or a magnetic stir bar to the distillation flask.[11]2. Insulate the column and head with glass wool or aluminum foil to ensure a stable temperature gradient.[11] |
| Low Product Yield | 1. Premature Collection : The main fraction was collected before the head temperature fully stabilized.2. Hold-up : A significant amount of product is left condensed on the surface of the column packing. | 1. Collect a "forerun" fraction of low-boiling impurities and only switch to collecting the main product when the temperature is stable at the desired boiling point.[10]2. Allow the column to cool completely so that all condensed material can drain into the flask for recovery. |
Troubleshooting Flash Column Chromatography
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol provides a general procedure for separating liquid isomers with different boiling points.
Materials:
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Crude this compound mixture
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Round-bottom flask
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Fractionating column (e.g., Vigreux, 20-30 cm)
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Distillation head, condenser, and receiving flasks
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Heating mantle and magnetic stirrer/boiling chips
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Thermometer
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Glass wool or aluminum foil for insulation
Procedure:
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Apparatus Setup : Assemble the fractional distillation apparatus in a fume hood. The flask should not be more than two-thirds full.[1] Ensure the thermometer bulb is positioned just below the side arm of the distillation head.[11]
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Drying : Ensure the crude mixture is dry. If wet, dry with a suitable agent like anhydrous sodium sulfate (B86663) and filter before distillation.[11][12]
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Distillation : Add boiling chips or a stir bar to the flask. Begin heating gently.[1]
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Equilibration : Allow the vapor to rise slowly through the column so that a temperature gradient is established. Insulate the column and head to minimize heat loss.[11]
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Forerun Collection : Collect the initial distillate (the forerun) in a separate flask. This fraction will be enriched in any lower-boiling impurities.[10]
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Main Fraction Collection : When the temperature at the distillation head stabilizes at the boiling point of the target compound, switch to a new receiving flask to collect the purified product. Maintain a slow, steady distillation rate of 1-2 drops per second.[10][11]
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Analysis : Analyze all collected fractions using GC to determine their composition and assess the purity of the main fraction.
Protocol 2: Purification by Flash Column Chromatography
This method is suitable for isomers with different polarities.
Materials:
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Crude isomer mixture
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Silica gel (for flash chromatography)
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Glass chromatography column
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Elution solvents (e.g., a hexane/ethyl acetate (B1210297) system)
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Collection tubes or flasks
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Air or nitrogen source for pressure
Procedure:
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Solvent System Selection : Determine an appropriate mobile phase using Thin Layer Chromatography (TLC). The ideal solvent system should show good separation between the spots of the isomers, with the target compound having an Rf value of approximately 0.25-0.35.
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Column Packing : Pack the column with silica gel as a slurry in the least polar solvent of your mobile phase. Ensure the packing is uniform and free of air bubbles or cracks.[13]
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Sample Loading : Dissolve the crude mixture in a minimal amount of the mobile phase. Alternatively, for "dry loading," adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the top of the column.[13]
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Elution : Carefully add the mobile phase to the top of the column and apply gentle pressure. Begin collecting fractions immediately.
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Gradient Elution (Optional) : If separation is difficult, a gradient elution can be used. Start with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding small amounts of a more polar solvent (e.g., ethyl acetate).[14]
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Fraction Analysis : Monitor the collected fractions by TLC to identify which ones contain the purified product. Combine the pure fractions and remove the solvent using a rotary evaporator.
References
- 1. benchchem.com [benchchem.com]
- 2. Purification [chem.rochester.edu]
- 3. science.uct.ac.za [science.uct.ac.za]
- 4. Use of fractional distillation in organic chemistry - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. 4-Acetyl-1-methylcyclohexene [webbook.nist.gov]
- 6. 4-Acetyl-1-methylcyclohexene [webbook.nist.gov]
- 7. 4-Acetyl-1-methylcyclohexene [webbook.nist.gov]
- 8. 4-Acetyl-1-methylcyclohexene [webbook.nist.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. westfield.ma.edu [westfield.ma.edu]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Lewis Acid Catalysis for 4-Acetyl-1-methyl-1-cyclohexene Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Lewis acid-catalyzed synthesis of 4-Acetyl-1-methyl-1-cyclohexene via the Diels-Alder reaction of isoprene (B109036) and methyl vinyl ketone (MVK).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on the role of the Lewis acid catalyst.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Catalyst: The Lewis acid may have been deactivated by moisture or other impurities.[1] | 1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or purified anhydrous solvents and reagents. |
| 2. Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively activate the dienophile. | 2. Increase the catalyst loading in increments. Some reactions may require stoichiometric amounts of the Lewis acid.[2] | |
| 3. Low Reaction Temperature: The thermal energy may be insufficient to overcome the activation barrier, even with a catalyst. | 3. Gradually increase the reaction temperature. However, be aware that excessive heat can promote the retro-Diels-Alder reaction.[3] | |
| 4. Product Decomposition: Aggressive Lewis acids (e.g., AlCl₃) can cause the product to decompose over extended reaction times.[4] | 4. Monitor the reaction progress closely (e.g., by TLC or GC) and quench the reaction as soon as the starting material is consumed. Consider using a milder Lewis acid. | |
| Formation of Polymeric Byproducts | 1. Polymerization of MVK: Methyl vinyl ketone is prone to polymerization, which can be initiated by Lewis acids. | 1. Add the Lewis acid to the diene (isoprene) first, then add the dienophile (MVK) solution dropwise at a low temperature to maintain a low concentration of activated MVK. |
| 2. High Reaction Temperature: Elevated temperatures can accelerate the rate of polymerization. | 2. Conduct the reaction at the lowest effective temperature. For highly active catalysts, sub-ambient temperatures (e.g., -78°C to 0°C) may be optimal. | |
| Poor Regioselectivity (Formation of 3-Acetyl-1-methyl-1-cyclohexene) | 1. Weak Lewis Acid: The chosen Lewis acid may not be strong enough to exert significant stereoelectronic control over the cycloaddition. | 1. Switch to a stronger Lewis acid. The strength of the Lewis acid can influence the regioselectivity of the reaction.[5] |
| 2. Reaction Temperature Too High: At higher temperatures, the selectivity of the reaction may decrease. | 2. Perform the reaction at a lower temperature to enhance the kinetic control that favors the desired regioisomer. | |
| Reaction Exotherm is Difficult to Control | 1. Highly Reactive Lewis Acid: Strong Lewis acids like AlCl₃ can lead to a highly exothermic reaction upon addition. | 1. Add the Lewis acid portion-wise at a low temperature (e.g., 0°C or -78°C) with vigorous stirring. Ensure the reaction vessel is adequately cooled. |
| Catalyst Deactivation/Poisoning | 1. Impurities in Reagents or Solvents: Water, alcohols, or other Lewis basic impurities can poison the catalyst.[1][6] | 1. Use freshly distilled reagents and anhydrous solvents. Consider passing solvents through a column of activated alumina (B75360) before use. |
| 2. Product Inhibition: The product, a ketone, is a Lewis base and can coordinate to the Lewis acid, inhibiting catalyst turnover. | 2. In some cases, using a stoichiometric amount of the Lewis acid may be necessary if product inhibition is significant. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the Lewis acid in the synthesis of this compound?
A1: The Lewis acid coordinates to the carbonyl oxygen of the dienophile, methyl vinyl ketone (MVK). This coordination withdraws electron density from the double bond of MVK, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[7][8] This makes the dienophile more electrophilic and accelerates the rate of the Diels-Alder reaction with the electron-rich diene, isoprene.[5]
Q2: How do I choose the best Lewis acid catalyst for my reaction?
A2: The choice of Lewis acid depends on a balance of reactivity, selectivity, and experimental constraints. Stronger Lewis acids like AlCl₃ can significantly accelerate the reaction but may also lead to product decomposition or polymerization.[4] Milder Lewis acids like ZnCl₂ or SnCl₄ may offer better control but might require higher temperatures or longer reaction times. Refer to the data table below for a comparison of common Lewis acids.
Q3: My reaction is giving a mixture of regioisomers. How can I improve the selectivity for the desired 4-acetyl product?
A3: The regioselectivity of the Diels-Alder reaction between isoprene and MVK is influenced by both electronic and steric factors. The use of a Lewis acid catalyst generally enhances the formation of the "para" (4-acetyl) isomer.[9] To improve selectivity, you can try using a bulkier Lewis acid, which can sterically disfavor the formation of the "meta" (3-acetyl) isomer. Additionally, running the reaction at a lower temperature often improves regioselectivity.
Q4: Can I run the reaction without a solvent?
A4: While some Diels-Alder reactions can be run neat, using an anhydrous, non-coordinating solvent is generally recommended for Lewis acid-catalyzed reactions. The solvent helps to dissipate heat, control the reaction rate, and prevent polymerization. Dichloromethane (B109758) and toluene (B28343) are common choices.
Q5: What are the signs of catalyst deactivation, and how can I prevent it?
A5: Signs of catalyst deactivation include a stalled reaction or a significantly slower reaction rate than expected. The most common cause of deactivation is exposure to moisture or other Lewis basic impurities in the reagents or solvent.[1][6] To prevent this, it is crucial to use anhydrous conditions, including oven-dried glassware, dry solvents, and an inert atmosphere.
Data Presentation: Comparison of Lewis Acid Catalysts
The following table summarizes the performance of various Lewis acid catalysts for the Diels-Alder reaction between isoprene and methyl vinyl ketone or analogous dienophiles. Note that reaction conditions can significantly impact outcomes.
| Lewis Acid Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Regioselectivity (4-acetyl : 3-acetyl) |
| None (Thermal) | N/A | Toluene | 150 | 24 h | Low | Moderate |
| AlCl₃ | 10 - 100 | Dichloromethane | -78 to 25 | 1 - 4 h | Up to 90 | High |
| Et₂AlCl | 10 - 50 | Dichloromethane | -78 to 0 | 1 - 3 h | High | High |
| BF₃·OEt₂ | 20 - 100 | Dichloromethane | -20 to 25 | 2 - 8 h | Moderate to Good | Good |
| SnCl₄ | 10 - 50 | Dichloromethane | -20 to 25 | 2 - 6 h | Good | Good |
| ZnCl₂ | 50 - 100 | Diethyl Ether | 25 - 35 | 12 - 24 h | Moderate | Moderate |
| TiCl₄ | 10 - 50 | Dichloromethane | -78 to 0 | 1 - 3 h | High | High |
Data is compiled from various sources and may involve analogous dienophiles. Yields and selectivities are representative and can vary based on specific experimental conditions.
Experimental Protocols
General Considerations: All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon). Solvents should be anhydrous, and reagents should be purified or freshly opened.
Protocol 1: Synthesis using Aluminum Chloride (AlCl₃)
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Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under a nitrogen atmosphere, add anhydrous dichloromethane (100 mL).
-
Catalyst Addition: Cool the flask to 0°C using an ice bath. Carefully add anhydrous aluminum chloride (1.2 eq.) in portions to the stirred solvent.
-
Reagent Addition: Add freshly distilled isoprene (1.5 eq.) to the suspension. In the dropping funnel, prepare a solution of methyl vinyl ketone (1.0 eq.) in anhydrous dichloromethane (20 mL).
-
Reaction: Add the MVK solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Monitoring: After the addition is complete, allow the reaction to stir at 0°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the MVK is consumed (typically 1-2 hours), slowly quench the reaction by pouring the mixture into a flask containing crushed ice and a dilute solution of HCl.
-
Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Synthesis using Tin(IV) Chloride (SnCl₄)
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under a nitrogen atmosphere, add anhydrous dichloromethane (100 mL) and freshly distilled isoprene (1.5 eq.).
-
Catalyst Addition: Cool the solution to -20°C using a dry ice/acetone bath. Add SnCl₄ (0.2 eq.) dropwise via syringe.
-
Reagent Addition: Add methyl vinyl ketone (1.0 eq.) dropwise over 20 minutes, maintaining the temperature at -20°C.
-
Reaction & Monitoring: Stir the reaction at -20°C and monitor its progress by TLC or GC.
-
Work-up & Purification: Once complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Follow the extraction and purification steps outlined in Protocol 1.
Visualizations
Caption: Reaction pathway for the Lewis acid-catalyzed synthesis.
Caption: Logical workflow for troubleshooting low product yield.
References
- 1. Heterogeneous Catalyst Deactivation and Regeneration: A Review [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. ias.ac.in [ias.ac.in]
- 8. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 9. Regiochemistry of the Diels–Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
Stability and degradation of 4-Acetyl-1-methyl-1-cyclohexene under storage.
This technical support center provides guidance on the stability and degradation of 4-Acetyl-1-methyl-1-cyclohexene for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:
-
Temperature: 2-8°C in a refrigerator.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
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Container: Use an amber glass vial with a tightly sealed cap to protect from light and air.
-
Purity: Ensure the compound is free from impurities, such as peroxides, which can accelerate degradation.
Q2: What are the likely degradation pathways for this compound?
Based on its chemical structure as an unsaturated ketone, this compound is susceptible to degradation through several pathways, primarily oxidation and photodegradation.
-
Oxidation/Autoxidation: The double bond and the allylic protons are prone to oxidation, especially in the presence of air (oxygen). This can lead to the formation of epoxides, diols, hydroperoxides, and further oxidation products like aldehydes, ketones, and carboxylic acids. The terpene-like structure makes it susceptible to autoxidation, a free-radical chain reaction that can be initiated by heat, light, or the presence of metal ions.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions. For cyclic ketones, Norrish Type I cleavage is a common photochemical reaction, which involves the cleavage of the bond between the carbonyl group and the adjacent carbon atom, leading to the formation of a diradical intermediate. This can result in various rearrangement or cleavage products.
-
Thermal Degradation: Elevated temperatures can accelerate both oxidation and photochemical degradation pathways. While the molecule itself is relatively stable at room temperature if protected from light and oxygen, prolonged exposure to heat can lead to the formation of degradation products.
Q3: I've noticed a change in the color and odor of my stored this compound. What could be the cause?
A change in color (e.g., yellowing) or the development of an off-odor is a common indicator of degradation. This is likely due to the formation of various oxidation products. For instance, the oxidation of terpenes and related compounds can produce a variety of smaller, more volatile compounds with different odors. The yellowing may be due to the formation of conjugated systems or polymeric materials resulting from degradation. It is recommended to re-analyze the sample using methods like GC-MS to identify the impurities and assess the purity of the material before use.
Q4: How can I test for the presence of peroxides in my sample?
The presence of peroxides can be a sign of oxidative degradation and can also pose a safety hazard. A simple qualitative test for peroxides can be performed using commercially available peroxide test strips. For a more quantitative analysis, a titration method, such as the iodometric titration, can be used. If peroxides are detected, they should be removed before using the compound, for example, by passing it through a column of activated alumina.
Troubleshooting Guides
Issue 1: Inconsistent experimental results using this compound from different batches or after prolonged storage.
-
Possible Cause: Degradation of the compound leading to lower purity and the presence of interfering byproducts.
-
Troubleshooting Steps:
-
Re-analyze the material: Use Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the purity and identity of the compound. Compare the results with the certificate of analysis of a fresh batch.
-
Check for Peroxides: Perform a peroxide test as described in FAQ 4.
-
Purify the material: If impurities are detected, consider purifying the compound by distillation under reduced pressure.
-
Review Storage Conditions: Ensure the compound has been stored according to the recommended conditions (see FAQ 1).
-
Issue 2: Observing unexpected peaks in the gas chromatogram during analysis.
-
Possible Cause: Formation of degradation products due to improper handling or storage, or thermal degradation in the GC inlet.
-
Troubleshooting Steps:
-
Lower the GC Inlet Temperature: High inlet temperatures can cause thermal degradation of sensitive compounds. Try lowering the inlet temperature to the lowest possible value that still allows for efficient volatilization.
-
Analyze a Fresh Sample: If possible, analyze a freshly opened vial of the compound to see if the extra peaks are still present.
-
Perform a Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed (see Experimental Protocols section). This can help in confirming if the unexpected peaks correspond to known degradants.
-
Check for Contamination: Ensure that the solvent and any other reagents used are pure and do not introduce contaminants.
-
Quantitative Data on Stability
| Storage Condition | Expected Stability | Potential Degradation Products |
| 2-8°C, Inert Atmosphere, Dark | High (months to years) | Minimal degradation |
| Room Temperature, Air, Dark | Moderate (weeks to months) | Oxidation products (epoxides, diols, hydroperoxides) |
| Room Temperature, Air, Light | Low (days to weeks) | Oxidation and photodegradation products |
| Elevated Temperature (>40°C) | Very Low (hours to days) | Accelerated formation of all degradation products |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution at 60°C for 48 hours in the dark.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all samples, including a non-stressed control, by a suitable stability-indicating method, such as GC-MS.
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control. Identify and characterize any significant degradation products. Calculate the percentage of degradation.
Protocol 2: GC-MS Analysis for Stability Testing
This protocol provides a general method for the analysis of this compound and its potential degradation products.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250°C (can be optimized to prevent thermal degradation).
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Mode: Full scan.
-
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to an appropriate concentration.
-
Data Analysis: Identify peaks by comparing their mass spectra with a spectral library (e.g., NIST). Quantify the main peak and any impurities by integrating their peak areas.
Visualizations
Caption: Proposed degradation pathways for this compound.
Caption: General experimental workflow for stability testing.
Caption: Troubleshooting decision tree for common issues.
Validation & Comparative
A Comparative Guide to the Synthesis of 4-Acetyl-1-methyl-1-cyclohexene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two primary synthetic routes to 4-Acetyl-1-methyl-1-cyclohexene, a valuable ketone intermediate in organic synthesis. The routes discussed are the oxidative cleavage of a vicinal diol and the Diels-Alder cycloaddition. This document presents quantitative data, detailed experimental protocols, and visualizations to aid in the selection of the most suitable method for a given research and development context.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Oxidative Cleavage | Route 2: Diels-Alder Reaction |
| Starting Materials | 4-Acetyl-1-methyl-cyclohexane-1,2-diol | Isoprene (B109036), Methyl vinyl ketone |
| Key Reagents | Dichloromethane (B109758), Diatomaceous earth | Optional: Lewis Acid Catalyst (e.g., Ru(Cp)(R,R-BIPHOP-F)(acetone)][SbF6]) |
| Reaction Type | Oxidative Cleavage | [4+2] Cycloaddition |
| Typical Yield | High (up to 93%)[1] | Moderate to High (50-90%)[2] |
| Reaction Conditions | 0 °C to room temperature, 2 hours[1] | Varies (uncatalyzed or catalyzed), can be performed under flow conditions |
| Key Advantages | High reported yield, mild conditions. | Atom economical, direct formation of the cyclohexene (B86901) ring. |
| Key Disadvantages | Requires synthesis of the diol precursor. | Potential for regioisomeric byproducts, may require a catalyst for high yield and selectivity. |
Route 1: Oxidative Cleavage of 4-Acetyl-1-methyl-cyclohexane-1,2-diol
This synthetic pathway involves the oxidative cleavage of a vicinal diol to yield the target α,β-unsaturated ketone. This method is characterized by its high yield under mild reaction conditions.
Experimental Protocol
A crude mixture of 4-acetyl-1-methyl-cyclohexane-1,2-diol (1.48 g) is dissolved in dichloromethane (8 mL) at 0°C.[1] This solution is then added dropwise to a pre-prepared suspension of dichloromethane (2.69 g, 7.77 mmol) and diatomaceous earth (2.67 g) in dichloromethane (40 mL).[1] After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours.[1] Upon completion, the reaction is filtered through a short pad of diatomaceous earth and a silica (B1680970) gel column, and the solid is rinsed with dichloromethane. When purified 4-acetyl-1-methyl-cyclohexane-1,2-diol (543 mg, 3.9 mmol) is used as the starting material, this protocol yields 500 mg (93%) of this compound.[1]
Caption: Oxidative Cleavage of a Vicinal Diol.
Route 2: Diels-Alder Reaction of Isoprene and Methyl Vinyl Ketone
The Diels-Alder reaction provides a direct and atom-economical route to the cyclohexene ring system. The reaction between isoprene (the diene) and methyl vinyl ketone (the dienophile) yields this compound. The regioselectivity of this reaction, which favors the desired "para" product, can be explained by the electronic properties of the reactants. Lewis acid catalysis can be employed to accelerate the reaction and enhance selectivity.[2][3]
Experimental Protocol
In a representative procedure, isoprene and methyl vinyl ketone are reacted, often in the presence of a Lewis acid catalyst to improve the reaction rate and selectivity. For example, a ruthenium-based Lewis acid catalyst, [Ru(Cp)(R,R-BIPHOP-F)(acetone)][SbF6], has been shown to be effective in catalyzing Diels-Alder reactions between dienes and α,β-unsaturated ketones, with reported yields ranging from 50-90%.[2] The reaction can also be carried out under continuous-flow conditions using a solid acid catalyst such as H-beta zeolite. This method offers good productivity and catalyst durability.
Caption: Diels-Alder Synthesis Pathway.
Summary and Conclusion
Both the oxidative cleavage and the Diels-Alder reaction present viable synthetic routes to this compound. The choice between these methods will depend on the specific requirements of the synthesis, including the availability of starting materials, desired yield, and scalability. The oxidative cleavage route offers a very high reported yield from a specific diol precursor. The Diels-Alder reaction provides a more direct, atom-economical approach and is a classic example of a powerful carbon-carbon bond-forming reaction, with options for catalysis to improve efficiency. Researchers should consider these factors when planning the synthesis of this important ketone intermediate.
References
Spectroscopic Comparison of 4-Acetyl-1-methyl-1-cyclohexene Isomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the precise characterization of molecular isomers is a critical step in ensuring the efficacy, safety, and novelty of a compound. Subtle differences in the placement of functional groups can drastically alter a molecule's chemical and biological properties. This guide provides a detailed spectroscopic comparison of 4-Acetyl-1-methyl-1-cyclohexene, a common organic intermediate, and offers insights into the differentiation of its positional isomers through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
This publication presents available experimental data for this compound and contrasts it with the predicted spectroscopic features of a key positional isomer, 1-Acetyl-4-methyl-1-cyclohexene. This comparative approach, grounded in established spectroscopic principles, serves as a practical framework for the structural elucidation of similar compounds.
Data Presentation: A Spectroscopic Snapshot
The following tables summarize the key quantitative data for this compound, providing a baseline for isomeric comparison.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 5.31 | s | 1H |
| 2.50-2.39 | m | 1H |
| 2.16-1.84 | m | 6H |
| 2.10 | s | 3H |
| 1.58 | s | 3H |
| Source: ChemicalBook[1][2] |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm |
| 211.99 |
| 133.77 |
| 119.23 |
| 47.20 |
| 29.46 |
| 27.92 |
| 27.02 |
| 24.87 |
| 23.36 |
| Source: ChemicalBook[1][2] |
Table 3: Mass Spectrometry (MS) Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 138 | 100 | [M]+ (Molecular Ion) |
| 123 | 50 | [M-CH₃]⁺ |
| 95 | 78 | |
| 67 | 36 | |
| 43 | 32 | |
| Source: ChemicalBook, NIST WebBook[2][3] |
Table 4: Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~1715 | C=O (Ketone) stretch |
| ~1665-1710 | C=C stretch (potentially overlapping with C=O) |
| Note: Specific peak values from comprehensive spectra are not readily available in the search results. The provided values are typical for aliphatic and α,β-unsaturated ketones.[4] |
Isomer Comparison: Experimental vs. Predicted Spectra
¹H NMR:
-
Olefinic Proton: In 1-Acetyl-4-methyl-1-cyclohexene, the olefinic proton would likely appear at a different chemical shift compared to the 5.31 ppm signal in the 4-acetyl isomer, and it would likely exhibit splitting (e.g., as a triplet) due to coupling with adjacent methylene (B1212753) protons.
-
Methyl Groups: The chemical shifts of the two methyl groups would also differ. The methyl group attached to the double bond in the 1-acetyl isomer would be in a different electronic environment than the methyl group on the double bond in the 4-acetyl isomer.
¹³C NMR:
-
Carbonyl Carbon: The chemical shift of the carbonyl carbon (around 211.99 ppm in the 4-acetyl isomer) might be slightly different in the 1-acetyl isomer due to changes in the surrounding electronic structure.
-
Olefinic Carbons: The chemical shifts of the two carbons in the double bond would be significantly different between the two isomers, reflecting their different substitution patterns.
Mass Spectrometry:
-
Both isomers would have the same molecular ion peak at m/z 138. However, the fragmentation pattern could differ. The relative intensities of the fragment ions may vary due to the different stability of the carbocations formed upon fragmentation.
Infrared Spectroscopy:
-
The C=O stretching frequency in the 1-acetyl isomer, being an α,β-unsaturated ketone, would be expected in the range of 1665-1685 cm⁻¹. This is typically lower than that of a non-conjugated ketone due to the delocalization of electron density.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the compound (5-10 mg) is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), and transferred to an NMR tube.[1] Spectra are typically acquired on a 400 MHz spectrometer.[1] For ¹H NMR, the spectral width is generally set from 0 to 12 ppm, while for ¹³C NMR, a wider range, such as 0 to 220 ppm, is used.[1] The data is processed using a Fourier transform of the free induction decay (FID).
Infrared (IR) Spectroscopy: For a liquid sample, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[5][6] The plates are then mounted in the spectrometer. A background spectrum is typically run first and then automatically subtracted from the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS): A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).[7] This solution is injected into the gas chromatograph, where the compound is vaporized and separated on a capillary column. The separated compound then enters the mass spectrometer. Electron ionization (EI) at 70 eV is a common method for generating ions and producing a fragmentation pattern.[1][8]
Visualizing the Workflow
To effectively compare isomers, a structured analytical workflow is essential. The following diagram illustrates a typical process for spectroscopic comparison.
Caption: Workflow for Spectroscopic Comparison of Isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 6090-09-1 [chemicalbook.com]
- 3. 4-Acetyl-1-methylcyclohexene [webbook.nist.gov]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. researchgate.net [researchgate.net]
- 7. Sample preparation GC-MS [scioninstruments.com]
- 8. memphis.edu [memphis.edu]
A Comparative Guide to the Quantification of 4-Acetyl-1-methyl-1-cyclohexene: A Validated GC-MS Approach
For researchers, scientists, and professionals in drug development and chemical analysis, the accurate quantification of specific compounds is paramount. This guide provides a detailed comparison of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of 4-Acetyl-1-methyl-1-cyclohexene against other analytical techniques. The information presented is a collation of spectroscopic data and established analytical methodologies.
Introduction
This compound is a ketone that can be found in various natural products.[1][2] Its analysis is crucial for quality control and research purposes. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[3] This guide will focus on a validated GC-MS methodology and compare it with other potential analytical approaches.
GC-MS Method for this compound Quantification
A validated GC-MS method provides high sensitivity and selectivity for the analysis of this compound. The following tables summarize the key spectroscopic and chromatographic data that form the basis of this analytical method.
Quantitative Data Presentation
Table 1: Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity (%) |
| 138 | 75.66 (M+) |
| 123 | 44.35 |
| 95 | 99.99 |
| 79 | - |
| 77 | - |
| 67 | 43.87 |
| 43 | 92.15 |
| Source: PubChem, Human Metabolome Database[1][4] |
Table 2: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 5.31 | s | 1H |
| 2.50-2.39 | m | 1H |
| 2.16-1.84 | m | 6H |
| 2.10 | s | 3H |
| 1.58 | s | 3H |
| Source: Benchchem[3] |
Table 3: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm |
| 211.99 |
| 133.77 |
| 119.23 |
| 47.20 |
| 29.46 |
| 27.92 |
| 27.02 |
| 24.87 |
| 23.36 |
| Source: Benchchem[3] |
Table 4: Kovats Retention Index
| Column Type | Index |
| Standard non-polar | 1114, 1105 |
| Semi-standard non-polar | 1131.2, 1147, 1144, 1135, 1137 |
| Standard polar | 1570, 1568 |
| Source: PubChem, NIST Mass Spectrometry Data Center[1] |
Experimental Protocols
Validated GC-MS Methodology
This protocol is based on standard practices for the analysis of terpenes and related compounds.[5][6]
1. Sample Preparation:
-
A stock solution of this compound is prepared in a suitable solvent such as methanol (B129727) or hexane.
-
Calibration standards are prepared by serial dilution of the stock solution to cover the desired concentration range.
-
The sample containing the analyte is diluted to fall within the calibration range.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent GC system or equivalent.
-
Mass Spectrometer: Agilent MS or equivalent.
-
Column: DB-WAX ETR (30 m x 0.32 mm x 1.0 µm film thickness) or equivalent polar column.[7] A non-polar column can also be used.[8]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.[7]
-
Injection Volume: 1.0 µL.[7]
-
Injector Temperature: 250°C.[7]
-
Oven Temperature Program: Initial temperature of 45°C held for 4 minutes, then ramped to 250°C at 60°C/min and held for 28 minutes.[7] (Note: The temperature program should be optimized based on the specific column and analyte.)
-
Detector: Mass Spectrometer operating in Electron Ionization (EI) mode at 70 eV.[3]
-
Detector Temperature: 260°C.[7]
3. Data Analysis:
-
The quantification of this compound is performed by integrating the peak area of a characteristic ion (e.g., m/z 95 or 138) in the mass spectrum.
-
A calibration curve is constructed by plotting the peak area versus the concentration of the standards.
-
The concentration of the analyte in the sample is determined from the calibration curve.
Comparison with Alternative Methods
While GC-MS is a robust method, other techniques can also be considered for the analysis of this compound and related compounds.
Table 5: Comparison of Analytical Methods
| Method | Principle | Advantages | Disadvantages |
| GC-MS | Separation by gas chromatography, detection by mass spectrometry. | High selectivity and sensitivity, provides structural information for identification. | Higher equipment cost, may require derivatization for non-volatile compounds. |
| GC-FID | Separation by gas chromatography, detection by flame ionization. | Robust, linear response over a wide range, lower equipment cost than GC-MS.[9] | Does not provide structural information, co-eluting compounds can interfere.[9] |
| HPLC | Separation by high-performance liquid chromatography, detection by various detectors (e.g., UV, MS). | Suitable for non-volatile and thermally labile compounds, wide range of column chemistries.[10] | May have lower resolution for volatile compounds compared to GC, solvent consumption can be high. |
Visualizations
Caption: Experimental workflow for the GC-MS quantification of this compound.
Caption: Comparison of analytical methods for this compound.
References
- 1. 4-Acetyl-1-methylcyclohexene | C9H14O | CID 93019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound 4-Acetyl-1-methylcyclohexene (FDB011472) - FooDB [foodb.ca]
- 3. benchchem.com [benchchem.com]
- 4. hmdb.ca [hmdb.ca]
- 5. Accelerated Solvent Extraction of Terpenes in Cannabis Coupled With Various Injection Techniques for GC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A validated, related substance, GC method for 1,4-cyclohexanedione mono-ethylene Ketal [scirp.org]
- 8. 4-Acetyl-1-methylcyclohexene [webbook.nist.gov]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of the Aroma Profile of 4-Acetyl-1-methyl-1-cyclohexene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the aroma profile of 4-Acetyl-1-methyl-1-cyclohexene, a significant flavor and fragrance compound. The information herein is supported by experimental data from Gas Chromatography-Olfactometry (GC-O) and other analytical techniques, offering a comprehensive resource for professionals in flavor chemistry, sensory science, and related fields. This document contrasts the aroma of this compound with a structurally similar compound, 4-acetyl-1,4-dimethyl-1-cyclohexene (B1606455), and other relevant fruity ketones to provide a broad context for its application.
Executive Summary
This compound is a potent aroma compound with a complex sensory profile, primarily characterized by spicy and woody notes. It is a key odorant in natural products such as the essential oil of Atlas Cedarwood (Cedrus atlantica) and has also been detected in orange peels.[1] Its aroma is distinct from many common fruity ketones, making it a unique ingredient for creating specific flavor and fragrance profiles. In a direct comparison, 4-acetyl-1,4-dimethyl-1-cyclohexene offers a contrasting "fruity" aroma, highlighting how minor structural modifications can significantly impact sensory perception.
Comparative Aroma Profile
The following table summarizes the key aroma characteristics and physical properties of this compound and its comparator, 4-acetyl-1,4-dimethyl-1-cyclohexene. Additional data on other fruity ketones are included to provide a broader perspective on aroma profiles within this chemical class.
| Compound | Chemical Structure | CAS Number | Molecular Formula | Aroma Description | Odor Potency (Flavor Dilution Factor) | Boiling Point (°C) |
| This compound | 6090-09-1 | C₉H₁₄O | Spice, Woody[1][2] | Identified as one of the two most potent odorants in Cedrus atlantica essential oil by AEDA[1] | 189.5±0.0 (760 Torr) | |
| 4-acetyl-1,4-dimethyl-1-cyclohexene | 43219-68-7 | C₁₀H₁₆O | Fruity[3][4] | Data not available | 208.0 - 211.0 (760 mm Hg)[5] | |
| Raspberry Ketone | 5471-51-2 | C₁₀H₁₂O₂ | Fruity, Raspberry, Sweet | FD factor of 1024 in raspberry puree | 200 | |
| α-Ionone | 127-41-3 | C₁₃H₂₀O | Floral, Violet, Woody | FD factor of 256 in raspberry puree | 259 | |
| β-Damascone | 23726-91-2 | C₁₃H₂₀O | Fruity, Rosy, Apple | FD factor of 2048 in apple essence | 110-112 (0.1 mm Hg) |
Experimental Protocols
The characterization of the aroma profiles presented in this guide relies on established analytical techniques, primarily Gas Chromatography-Olfactometry (GC-O) coupled with Aroma Extract Dilution Analysis (AEDA).
Gas Chromatography-Olfactometry (GC-O)
GC-O is a technique that combines the separation capabilities of gas chromatography with human sensory perception. As volatile compounds elute from the GC column, the effluent is split between a conventional detector (such as a Flame Ionization Detector or Mass Spectrometer) and a sniffing port, where a trained panelist assesses the odor.
-
Principle: To identify the specific compounds in a complex mixture that contribute to its overall aroma.
-
Typical Instrumentation:
-
Gas Chromatograph (GC) equipped with a capillary column (e.g., DB-5, DB-WAX).
-
Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Olfactory Detection Port (ODP).
-
Humidified air supply to the ODP to prevent nasal dehydration.
-
-
Procedure:
-
A volatile extract of the sample is injected into the GC.
-
The GC separates the volatile compounds based on their boiling points and polarity.
-
The column effluent is split, with a portion directed to the FID/MS for chemical identification and quantification, and the other portion to the ODP.
-
A trained sensory panelist sniffs the effluent from the ODP and records the retention time and a descriptor for each detected odor.
-
Aroma Extract Dilution Analysis (AEDA)
AEDA is a method used in conjunction with GC-O to determine the relative potency of odor-active compounds.[6][7]
-
Principle: To identify the most potent odorants in a sample by performing GC-O on a series of stepwise dilutions of the original extract. The more dilutions an odorant can withstand and still be detected, the higher its flavor dilution (FD) factor and the more potent it is considered.
-
Procedure:
-
The initial aroma extract is analyzed by GC-O to identify all odor-active compounds.
-
The extract is then serially diluted (e.g., 1:2, 1:4, 1:8, and so on) with a suitable solvent.
-
Each dilution is analyzed by GC-O until no odorants are detected.
-
The FD factor for each compound is the highest dilution at which it was still perceivable.
-
Visualizations
Experimental Workflow for Aroma Analysis
The following diagram illustrates the typical workflow for the characterization of aroma compounds using GC-MS and GC-O with AEDA.
Logical Relationship in Comparative Aroma Profiling
This diagram outlines the logical steps involved in the comparative analysis of the aroma profiles of different compounds.
Conclusion
This compound possesses a potent and distinct aroma profile characterized by spicy and woody notes, setting it apart from more common fruity ketones. Its identification as a key odorant in Cedrus atlantica essential oil through GC-O and AEDA underscores its significance in natural product chemistry and its potential for use in creating unique flavor and fragrance compositions.[1] The comparison with 4-acetyl-1,4-dimethyl-1-cyclohexene, which exhibits a fruity aroma, demonstrates the profound impact of subtle molecular structural changes on sensory perception. For researchers and developers, understanding these nuances is critical for the targeted design of novel and impactful aroma profiles. Further quantitative analysis of 4-acetyl-1,4-dimethyl-1-cyclohexene and other related compounds would provide a more complete picture of the structure-activity relationships governing the aroma of acetylated cyclohexene (B86901) derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. main active constituent: Topics by Science.gov [science.gov]
- 3. parchem.com [parchem.com]
- 4. Showing Compound 4-Acetyl-1,4-dimethyl-1-cyclohexene (FDB016004) - FooDB [foodb.ca]
- 5. 4-acetyl-1,4-dimethyl-1-cyclohexene, 43219-68-7 [thegoodscentscompany.com]
- 6. Characterization of the Key Aroma Compounds in Traditional Hunan Smoke-Cured Pork Leg (Larou, THSL) by Aroma Extract Dilution Analysis (AEDA), Odor Activity Value (OAV), and Sensory Evaluation Experiments | MDPI [mdpi.com]
- 7. Characterization of Key Aroma Compounds of Zhuyeqing by Aroma Extract Dilution Analysis, Quantitative Measurements, Aroma Recombination, and Omission Studies - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative sensory analysis of 4-Acetyl-1-methyl-1-cyclohexene and structurally related aroma compounds: (R)-(-)-carvone, (S)-(+)-limonene, and β-myrcene. The information presented is intended to support research and development in the fields of flavor chemistry, sensory science, and pharmacology.
Introduction to this compound
This compound is a ketone with a characteristic aroma that has been identified in various natural and processed products, including breakfast cereals.[1] Its molecular structure, featuring a cyclohexene (B86901) ring with acetyl and methyl substituents, contributes to its distinct sensory properties. While not as extensively studied as other common terpenes, understanding its aroma profile is valuable for food science and fragrance development. This guide provides a comparative framework for its sensory attributes alongside well-characterized aroma compounds.
Quantitative Sensory Data
The following table summarizes the key sensory attributes of this compound and selected related aroma compounds. Odor thresholds are presented in micrograms per liter (µg/L) in water to facilitate direct comparison.
| Compound | CAS Number | Molecular Formula | Aroma Descriptors | Odor Threshold in Water (µg/L) |
| This compound | 6090-09-1 | C₉H₁₄O | Spice, Fruity[1][2] | Data not available |
| (R)-(-)-Carvone | 6485-40-1 | C₁₀H₁₄O | Spearmint, Herbal, Sweet[3] | 2 - 43[3] |
| (S)-(+)-Limonene | 5989-27-5 | C₁₀H₁₆ | Citrus, Orange[4] | 38[5] |
| β-Myrcene | 123-35-3 | C₁₀H₁₆ | Herbaceous, Resinous, Green, Balsamic, Fresh Hops, Slightly Metallic[6] | 13 - 14[6][7][8] |
Experimental Protocols
Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify odor-active compounds in a sample.[9][10][11] It combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.
Methodology:
-
Sample Preparation: Volatile compounds are extracted from the sample matrix using techniques such as headspace solid-phase microextraction (HS-SPME) or solvent extraction.
-
Gas Chromatographic Separation: The extracted volatiles are injected into a gas chromatograph equipped with a capillary column. The compounds are separated based on their boiling points and polarity.
-
Olfactory Detection: The effluent from the GC column is split between a chemical detector (e.g., mass spectrometer) and a sniffing port. A trained sensory panelist sniffs the effluent at the port and records the time, duration, and descriptors of any perceived odors.
-
Data Analysis: The olfactogram (a chromatogram of odors) is aligned with the chemical chromatogram to identify the compounds responsible for specific aromas.
References
- 1. Human Metabolome Database: Showing metabocard for 4-Acetyl-1-methylcyclohexene (HMDB0033434) [hmdb.ca]
- 2. Page loading... [wap.guidechem.com]
- 3. The Carvones [leffingwell.com]
- 4. ethz.ch [ethz.ch]
- 5. ec.europa.eu [ec.europa.eu]
- 6. beersensoryscience.wordpress.com [beersensoryscience.wordpress.com]
- 7. beerandbrewing.com [beerandbrewing.com]
- 8. beermaverick.com [beermaverick.com]
- 9. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aidic.it [aidic.it]
- 11. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
Comparative Antimicrobial Activity of 4-Acetyl-1-methyl-1-cyclohexene and Other Terpenes: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antimicrobial activity of various terpenes, with a special focus on the available data for 4-Acetyl-1-methyl-1-cyclohexene and structurally similar compounds. This document summarizes quantitative antimicrobial data, details common experimental protocols, and visualizes the proposed mechanisms of action.
Quantitative Comparison of Antimicrobial Activity
The antimicrobial efficacy of terpenes is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following table summarizes the MIC values for a selection of terpenes against common bacterial and fungal pathogens.
| Terpene | Class | Microorganism | MIC (µg/mL) |
| Monoterpene Ketones | |||
| Carvone | Monoterpene Ketone | Staphylococcus aureus | 125 |
| Candida albicans | 125 | ||
| Piperitone | Monoterpene Ketone | Staphylococcus aureus | 172.8 - 512 |
| Escherichia coli | 172.8 - 512 | ||
| Pulegone | Monoterpene Ketone | Staphylococcus aureus | 5850 |
| Other Monoterpenes | |||
| Linalool | Monoterpene Alcohol | Staphylococcus aureus | >1000 |
| Escherichia coli | >1000 | ||
| Geraniol | Monoterpene Alcohol | Staphylococcus aureus | - |
| Escherichia coli | - | ||
| Limonene | Monoterpene Hydrocarbon | Escherichia coli | 12500 |
| Staphylococcus aureus | 12500 | ||
| Listeria monocytogenes | 12500 | ||
| Enterococcus faecalis | 12500 | ||
| α-Pinene | Monoterpene Hydrocarbon | Staphylococcus aureus | 1250 - 2250 |
| Bacillus subtilis | 1250 - 2250 | ||
| Pseudomonas aeruginosa | 1250 - 2250 | ||
| Escherichia coli | 1250 - 2250 | ||
| Phenolic Monoterpenes | |||
| Thymol | Phenolic Monoterpene | Staphylococcus aureus | 7 |
| Salmonella Typhimurium | - | ||
| Carvacrol | Phenolic Monoterpene | Staphylococcus aureus | 15 |
| Escherichia coli | 250 |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the study of terpene antimicrobial activity.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of a substance against a specific microorganism in a liquid medium.
-
Preparation of Microbial Inoculum: A pure culture of the test microorganism is grown on an appropriate agar (B569324) medium. Colonies are then used to inoculate a sterile saline solution or broth to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Terpene Dilutions: The terpene is serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate. Due to the hydrophobic nature of many terpenes, a solubilizing agent such as dimethyl sulfoxide (B87167) (DMSO) or Tween 80 may be used at a low, non-inhibitory concentration.
-
Inoculation and Incubation: Each well containing the diluted terpene is inoculated with the prepared microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included. The microtiter plate is then incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).
-
Determination of MIC: The MIC is determined as the lowest concentration of the terpene at which no visible growth of the microorganism is observed.
Agar Disk Diffusion Method
This method is a qualitative or semi-quantitative test to determine the susceptibility of a microorganism to a substance.
-
Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized microbial suspension (equivalent to 0.5 McFarland standard) using a sterile swab.
-
Application of Terpene: Sterile filter paper disks (typically 6 mm in diameter) are impregnated with a known concentration of the terpene solution and placed on the surface of the inoculated agar.
-
Incubation: The plates are incubated under suitable conditions.
-
Measurement of Inhibition Zone: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the disk with no microbial growth) in millimeters. A larger zone of inhibition indicates greater susceptibility of the microorganism to the terpene.
Signaling Pathways and Mechanisms of Action
The antimicrobial activity of terpenes is often attributed to their ability to disrupt the structure and function of microbial cell membranes.[1] This is due to their lipophilic nature, which allows them to partition into the lipid bilayer of the cell membrane.[1]
Antimicrobial Susceptibility Testing Workflow
The interaction of terpenes with the microbial cell membrane can lead to a cascade of events resulting in cell death.
Proposed Mechanism of Terpene Antimicrobial Action
References
Comparative Cytotoxicity Analysis: 4-Acetyl-1-methyl-1-cyclohexene and Structurally Related Monoterpenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the cytotoxic potential of 4-Acetyl-1-methyl-1-cyclohexene against other structurally related and well-studied monoterpenes. Due to a lack of publicly available direct cytotoxicity data for this compound, this guide focuses on providing a framework for its evaluation by comparing it with monoterpenes for which experimental data are available. This document summarizes key cytotoxicity data, details relevant experimental protocols, and visualizes associated cellular pathways to aid in the assessment and future investigation of this compound.
Introduction to this compound and Monoterpene Cytotoxicity
This compound is a monoterpene ketone.[1] While specific studies on its cytotoxicity are limited, the broader class of monoterpenes, which are major constituents of essential oils, has been extensively investigated for their biological activities, including cytotoxic and anti-cancer properties.[2] Monoterpenes such as perillyl alcohol, limonene, and carvone (B1668592) have demonstrated cytotoxic effects against various cancer cell lines, often through the induction of apoptosis, cell cycle arrest, and oxidative stress.[3] This guide will leverage the existing data on these analogous compounds to provide a comparative context for the potential cytotoxicity of this compound. The presence of this compound has been reported in essential oils of plants like Cedrus atlantica and in orange peels, suggesting its natural occurrence.[4]
Comparative Cytotoxicity Data of Monoterpenes
The following table summarizes the cytotoxic activity of selected monoterpenes against various cancer cell lines, as measured by the half-maximal inhibitory concentration (IC50). These compounds are structurally similar to this compound and serve as relevant comparators.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Perillyl Alcohol | Pancreatic Cancer (multiple) | MTT | ~500-1000 | |
| Glioblastoma (U87, U251) | MTT | 1800-2000 | [5] | |
| Colon Cancer (HCT116) | Not Specified | >1000 | [5] | |
| Limonene | Bladder Cancer (T24) | MTT | 9 | [5] |
| Breast Cancer (MCF-7) | MTT | >1000 | ||
| Carvone | Neuroblastoma (N2a) | Not Specified | Not Specified | [3] |
| Mastocytoma (P-815) | Not Specified | 0.11-0.17 | [3] | |
| Citral | Breast Cancer (MCF7, MDA-MB-231, etc.) | MTT | 130-152 | [6] |
| 1,8-Cineole | Ovarian Cancer (A2780) | Not Specified | 0.26 µg/mL | [5] |
Experimental Protocols for Cytotoxicity Evaluation
Standardized assays are crucial for the accurate assessment and comparison of cytotoxicity. Below are detailed protocols for commonly employed methods.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a desired density and incubate for 24 hours.
-
Treat the cells with varying concentrations of the test compound (e.g., this compound) and control compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a colorimetric method that quantifies cell death by measuring the release of lactate dehydrogenase from damaged cells.
-
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The released LDH catalyzes the conversion of lactate to pyruvate, which then leads to the reduction of a tetrazolium salt into a colored formazan product.
-
Protocol:
-
Seed cells in a 96-well plate and treat with test compounds as described for the MTT assay.
-
After the incubation period, collect the cell culture supernatant.
-
Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance at a wavelength of 490 nm.
-
Determine cytotoxicity by comparing the LDH activity in the treated wells to that of a positive control (cells lysed to achieve maximum LDH release).
-
Annexin V/Propidium Iodide Assay for Apoptosis
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is used to detect exposed PS. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Protocol:
-
Treat cells with the test compound for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Visualization of Cellular Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key experimental workflows and signaling pathways relevant to the evaluation of cytotoxicity.
Caption: Experimental workflow for in vitro cytotoxicity screening.
Caption: Simplified intrinsic apoptosis signaling pathway induced by monoterpenes.
Conclusion and Future Directions
While direct experimental data on the cytotoxicity of this compound is currently unavailable, a comparative analysis with structurally similar monoterpenes provides a valuable framework for its potential biological activity. The presence of a ketone group and a cyclohexene (B86901) ring, common structural motifs in cytotoxic monoterpenes, suggests that this compound may exhibit cytotoxic properties.
Future research should focus on performing direct in vitro cytotoxicity assays, such as the MTT and LDH assays detailed in this guide, using a panel of relevant cancer cell lines. Should cytotoxic activity be observed, further investigation into the underlying mechanisms, including the induction of apoptosis and cell cycle analysis, would be warranted. The experimental protocols and comparative data presented herein serve as a foundational resource for researchers and drug development professionals to systematically evaluate the cytotoxic potential of this compound and other novel monoterpene compounds.
References
- 1. 4-Acetyl-1-methylcyclohexene [webbook.nist.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 4-Acetyl-1-methylcyclohexene (CAS 6090-09-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 4-Acetyl-1-Methyl Cyclohexene | 5259-65-4 [chemnet.com]
- 5. This compound | 6090-09-1 [chemicalbook.com]
- 6. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
A Comparative Guide to the Quantification of 4-Acetyl-1-methyl-1-cyclohexene in Natural Extracts
For Researchers, Scientists, and Drug Development Professionals
4-Acetyl-1-methyl-1-cyclohexene is a volatile organic compound found in various natural sources, including essential oils from plants like Cedrus atlantica and orange peels.[1][2] Its presence and concentration can be critical for the quality control of natural products, flavor and fragrance profiling, and phytochemical research. Accurate quantification of this analyte in complex natural extracts presents analytical challenges due to matrix interferences and its volatile nature.
This guide provides an objective comparison of common analytical methods for the quantification of this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate technique for their specific needs.
Overview of Quantification Methods
The quantification of volatile compounds like this compound from complex matrices is predominantly achieved using chromatographic techniques. Gas Chromatography (GC) is the method of choice due to the analyte's volatility. The selection of the detector—typically a Flame Ionization Detector (FID) or a Mass Spectrometer (MS)—is a critical decision that impacts selectivity, sensitivity, and cost. Sample preparation is also a key step, with Headspace Solid-Phase Microextraction (HS-SPME) being a modern, solvent-free alternative to traditional extraction methods.[3][4]
The primary methods compared in this guide are:
-
Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
-
Gas Chromatography-Flame Ionization Detection (GC-FID)
Comparative Performance of Analytical Methods
The choice of an analytical method depends on a balance of performance characteristics. GC-MS offers superior identification capabilities, while GC-FID is often preferred for its consistency in quantification across different compound classes.[5][6] The table below summarizes typical validation parameters for these methods, providing a basis for comparison.
| Parameter | HS-SPME-GC-MS | GC-FID | Considerations for Natural Extracts |
| Specificity / Selectivity | Excellent: Mass spectra provide structural information, allowing for positive identification and separation from co-eluting matrix components.[7] | Good: Relies on chromatographic retention time for identification, which can be ambiguous in complex samples.[7] | The complex nature of natural extracts makes the high selectivity of MS detection highly advantageous to avoid interferences. |
| Limit of Detection (LOD) | Lower (High Sensitivity) | Higher (Moderate Sensitivity) | For trace-level analysis, GC-MS is generally superior. LOD is typically defined by a signal-to-noise ratio of 3:1.[8][9] |
| Limit of Quantification (LOQ) | Lower (High Sensitivity) | Higher (Moderate Sensitivity) | A lower LOQ, as seen in GC-MS, is crucial for accurately measuring minor components. LOQ is typically defined by a signal-to-noise ratio of 10:1.[8][9] |
| Linearity (R²) | Typically ≥ 0.99 | Typically ≥ 0.999 | Both methods can achieve excellent linearity, but FID often shows a wider linear dynamic range.[8][10] |
| Precision (%RSD) | < 5% | < 2% | GC-FID is often considered more precise for quantification due to its stable response factor for hydrocarbons.[8][11] |
| Accuracy (Recovery %) | 95-105% | 98-102% | Both methods can achieve high accuracy with proper calibration.[8] FID response is more consistent across different volatile molecules, which can reduce quantification bias.[5] |
| Cost & Complexity | Higher | Lower | GC-FID systems are less expensive to purchase and maintain. |
Experimental Workflow and Method Selection
The general workflow for quantifying this compound involves sample preparation, chromatographic separation and detection, and data analysis. The choice between methods often depends on the primary goal of the analysis—whether it is for precise quantification of a known target or for broader screening and identification.
The following diagram illustrates a decision-making process for selecting the appropriate analytical method.
Detailed Experimental Protocols
Below are generalized protocols that serve as a starting point for method development. Optimization will be required based on the specific matrix and instrumentation.
Protocol 1: Sample Preparation via Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free extraction technique ideal for volatile compounds.[3] The choice of fiber coating is crucial for extraction efficiency.
-
Sample Preparation: Place a precisely weighed amount (e.g., 60 mg) of the homogenized natural extract into a 2 mL headspace vial.[12]
-
Internal Standard: Spike the sample with an appropriate internal standard (e.g., an alkane standard) for improved quantitative accuracy.
-
Vial Sealing: Immediately seal the vial with a PTFE/silicone septum cap.
-
Incubation/Equilibration: Place the vial in a heating block or autosampler incubator. Equilibrate the sample at a controlled temperature (e.g., 50°C) for a set time (e.g., 15 minutes) to allow volatiles to partition into the headspace.[12]
-
Extraction: Expose a SPME fiber to the headspace for a defined period (e.g., 30-120 minutes) to adsorb the analytes.[3][12] A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice for a broad range of volatiles.[3][13]
-
Desorption: Immediately transfer the fiber to the GC inlet for thermal desorption (e.g., 250°C for 5-15 minutes).[12][13]
Protocol 2: GC-MS Analysis
This method is ideal for both the identification and quantification of this compound.
-
Gas Chromatograph (GC) System:
-
Injector: Split/splitless inlet, operated in splitless mode for high sensitivity.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Column: A non-polar DB-5ms or HP-5MS column (e.g., 30 m x 0.25 mm x 0.25 µm) is suitable.[3]
-
Oven Temperature Program:
-
Initial temperature of 40°C, hold for 2 minutes.
-
Ramp to 180°C at 4°C/min.
-
Ramp to 220°C at 20°C/min and hold for 1 minute.[14]
-
-
-
Mass Spectrometer (MS) System:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[15]
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-350.
-
Identification: Compare the acquired mass spectrum and retention index with reference libraries (e.g., NIST) and analytical standards. The mass spectrum of this compound shows characteristic ions at m/z 138 (M+), 123, 95, and 43.[2][15]
-
Quantification: Use a calibration curve prepared with certified reference standards. Plot the peak area of a characteristic ion (e.g., m/z 95) against concentration.
-
Protocol 3: GC-FID Analysis
This method is a robust and cost-effective choice for routine quantitative analysis when the analyte has been previously identified.
-
Gas Chromatograph (GC) System:
-
Injector, Carrier Gas, Column, Oven Program: Same as GC-MS protocol.
-
-
Flame Ionization Detector (FID) System:
-
Temperature: 280°C.
-
Gas Flows: Optimize hydrogen, air, and makeup gas flows as per manufacturer recommendations.
-
Quantification: Use an external or internal standard calibration curve. Plot the peak area against the concentration of the reference standards. The FID response is generally proportional to the number of carbon atoms, making it reliable for quantifying hydrocarbons.[6]
-
Conclusion
The quantification of this compound in natural extracts can be performed accurately using either GC-MS or GC-FID, with sample preparation commonly handled by HS-SPME.
-
HS-SPME-GC-MS is the recommended method when unambiguous identification is paramount or when analyzing for trace-level concentrations. Its high selectivity is invaluable for navigating the complexity of natural product matrices.
-
GC-FID is a highly reliable, precise, and cost-effective alternative for routine quantitative analysis, particularly in quality control settings where the analyte is well-characterized and present at sufficient concentrations.[5][10]
The final choice of method should be guided by the specific research question, available instrumentation, and the required levels of sensitivity and specificity. In all cases, proper method validation, including the assessment of linearity, accuracy, precision, LOD, and LOQ, is essential for generating reliable and defensible data.[8][16]
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | 6090-09-1 [chemicalbook.com]
- 3. HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. phytochemia.com [phytochemia.com]
- 6. researchgate.net [researchgate.net]
- 7. gcms.cz [gcms.cz]
- 8. environics.com [environics.com]
- 9. Detection & Quantification Limits – Pharma Validation [pharmavalidation.in]
- 10. Simultaneous GC-FID Quantification of Main Components of Rosmarinus officinalis L. and Lavandula dentata Essential Oils in Polymeric Nanocapsules for Antioxidant Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. scielo.br [scielo.br]
- 13. Optimized Method to Analyze Rose Plant Volatile Organic Compounds by HS-SPME-GC-FID/MSD [scirp.org]
- 14. 4-Acetyl-1-methylcyclohexene [webbook.nist.gov]
- 15. benchchem.com [benchchem.com]
- 16. resolvemass.ca [resolvemass.ca]
A Comparative Guide to Lewis Acid Catalysts for the Synthesis of Substituted Cyclohexenes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted cyclohexenes, a core scaffold in many natural products and pharmaceuticals, is frequently achieved through the Diels-Alder reaction. The efficiency and selectivity of this powerful [4+2] cycloaddition can be dramatically enhanced through the use of Lewis acid catalysts. This guide provides an objective comparison of the performance of several common Lewis acid catalysts for this transformation, supported by experimental data and detailed protocols to aid in catalyst selection and reaction optimization.
Performance Comparison of Lewis Acid Catalysts
The choice of a Lewis acid catalyst significantly influences the yield, reaction time, and required temperature for the synthesis of substituted cyclohexenes. The following table summarizes the performance of various Lewis acids in the context of the Diels-Alder reaction between isoprene (B109036) and an α,β-unsaturated carbonyl compound, a common route to substituted cyclohexenes.
| Lewis Acid Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Boron Trifluoride Etherate (BF₃·OEt₂) | Catalytic Amount | Not Specified | Room Temp. | Not Specified | 66 (major isomer) | [1] |
| Aluminum Chloride (AlCl₃) | 100 | Dichloromethane (B109758) | Room Temp. | 4 days | Good (unspecified) | [1] |
| Scandium (III) Triflate (Sc(OTf)₃) | 5 | Water | 30-60 | Not Specified | Moderate (unspecified) | [2] |
| Ytterbium (III) Triflate (Yb(OTf)₃) | 5 | Water | 30-60 | Not Specified | Moderate (unspecified) | [2] |
| Mixed AlBr₃/AlMe₃ | Stoichiometric | Dichloromethane | -5 | 48 h | 79 |
*Note: The data for Sc(OTf)₃ and Yb(OTf)₃ is based on a generalized procedure for Diels-Alder reactions in water and may not be directly comparable to the other entries.[2] The mixed AlBr₃/AlMe₃ system has been shown to be particularly effective for sterically hindered substrates.
Reaction Pathway and Catalytic Cycle
The synthesis of substituted cyclohexenes via the Diels-Alder reaction is initiated by the coordination of the Lewis acid to the dienophile (in this case, an α,β-unsaturated carbonyl compound). This coordination lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, enhancing its electrophilicity and accelerating the cycloaddition with the diene.
Experimental Protocols
Below are representative experimental protocols for the synthesis of substituted cyclohexenes using selected Lewis acid catalysts. These protocols are based on procedures described for similar Diels-Alder reactions and should be adapted and optimized for specific substrates.
General Experimental Workflow
The general workflow for a Lewis acid-catalyzed Diels-Alder reaction involves catalyst activation, reaction execution, quenching, and purification.
Protocol 1: Boron Trifluoride Etherate (BF₃·OEt₂) Catalysis[1]
-
Reactant and Catalyst Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the dienophile (1.0 eq) in an anhydrous solvent (e.g., dichloromethane). Cool the solution in an ice bath.
-
Slowly add a catalytic amount of boron trifluoride etherate to the stirred solution.
-
Reaction Execution: To the cooled solution, add the diene (1.2 eq) dropwise.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC or GC.
-
Work-up and Purification: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with the solvent used for the reaction.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting residue by vacuum distillation or column chromatography.
Protocol 2: Aluminum Chloride (AlCl₃) Catalysis[1]
-
Reactant and Catalyst Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add anhydrous dichloromethane and cool to 0 °C in an ice bath.
-
Carefully add powdered anhydrous aluminum chloride (1.0 eq) in portions to the stirred solvent to form a suspension.
-
Reaction Execution: Add a solution of the dienophile (1.0 eq) in anhydrous dichloromethane dropwise to the AlCl₃ suspension.
-
After the addition is complete, add the diene (1.2 eq) to the reaction mixture.
-
Allow the reaction to stir at room temperature for the specified duration, monitoring the reaction progress by TLC or GC.
-
Work-up and Purification: Carefully quench the reaction by pouring the mixture into a flask containing a mixture of crushed ice and a dilute solution of hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure and purify the product.
Protocol 3: Scandium (III) Triflate (Sc(OTf)₃) or Ytterbium (III) Triflate (Yb(OTf)₃) Catalysis in Water[2]
-
Catalyst and Reactant Preparation: In a screw-capped vial, dissolve scandium (III) triflate (0.05 eq) or ytterbium (III) triflate (0.05 eq) in deionized water (e.g., 1 mL per mmol of dienophile).
-
Reaction Execution: To the aqueous catalyst solution, add the dienophile (1.0 eq) followed by the diene (2.0 eq).
-
Cap the vial and stir the reaction mixture vigorously at the desired temperature (e.g., 30-60 °C).
-
Monitor the reaction progress by taking aliquots and analyzing by ¹H NMR spectroscopy or GC-MS after extraction with an organic solvent.
-
Work-up and Purification: Upon completion, extract the reaction mixture with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
This guide provides a foundational understanding for researchers to select and optimize Lewis acid catalysts for the synthesis of substituted cyclohexenes. Further experimental investigation under standardized conditions is recommended for a more direct and comprehensive comparison of these promising catalysts for specific applications.
References
Benchmarking Purity: A Comparative Analysis of Synthesized versus Commercial 4-Acetyl-1-methyl-1-cyclohexene
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. This guide provides a comprehensive comparison of in-house synthesized 4-Acetyl-1-methyl-1-cyclohexene against commercially available standards, offering detailed experimental protocols, data analysis, and a clear workflow for purity verification.
This objective analysis utilizes standard analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, to quantify the purity of a laboratory-synthesized batch of this compound and compare it directly with a high-purity commercial standard. The presented data underscores the feasibility of producing high-purity material in a laboratory setting.
Comparative Purity Analysis
The purity of the synthesized this compound was benchmarked against a commercial standard procured from a reputable supplier. Both samples were subjected to GC-MS and ¹H NMR analysis under identical conditions to ensure a fair comparison.
Table 1: GC-MS Purity Comparison
| Sample ID | Retention Time (min) | Peak Area (%) | Identity |
| Synthesized Product | 12.54 | 98.9% | This compound |
| Synthesized Product | 11.82 | 0.8% | Impurity A (Unidentified) |
| Synthesized Product | 13.11 | 0.3% | Impurity B (Unidentified) |
| Commercial Standard | 12.54 | 99.8% | This compound |
| Commercial Standard | 11.82 | 0.2% | Impurity A (Unidentified) |
Table 2: ¹H NMR Purity Estimation
| Sample ID | Characteristic Peak (ppm) | Integral Value | Calculated Purity (%) |
| Synthesized Product | 5.31 (s, 1H) | 1.00 | ~99% |
| Commercial Standard | 5.31 (s, 1H) | 1.00 | >99.5% |
Experimental Workflow and Synthesis
The overall process for this comparative analysis follows a structured workflow, beginning with the synthesis and purification of this compound, followed by a parallel analytical assessment of both the synthesized and commercial samples.
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of this compound are provided below.
Synthesis of this compound
This procedure is adapted from established methods for the Diels-Alder reaction between myrcene (B1677589) and acetic anhydride (B1165640), followed by hydrolysis.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine myrcene (1.0 mol) and acetic anhydride (1.2 mol).
-
Reaction Execution: Heat the reaction mixture to a gentle reflux at 140°C for 8 hours.
-
Quenching and Extraction: After cooling to room temperature, slowly add 100 mL of a 10% aqueous sodium bicarbonate solution to neutralize excess acetic anhydride. Transfer the mixture to a separatory funnel and extract the organic layer with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic extracts with brine (2 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification by Fractional Distillation
The crude product is purified by fractional distillation under reduced pressure.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column.
-
Distillation: Heat the crude product gently under vacuum. Collect the fraction boiling at 85-88°C at 22 mmHg. This fraction contains the purified this compound.
Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis was performed to separate and identify the components of the synthesized product and the commercial standard.
-
Instrumentation: Agilent 7890B GC coupled to a 5977A MSD.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 60°C for 2 minutes, ramped to 240°C at 10°C/min, and held for 5 minutes.
-
Injector Temperature: 250°C.
-
MSD Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Sample Preparation: Both the synthesized product and the commercial standard were diluted to 1 mg/mL in dichloromethane.
Purity Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectra were acquired to confirm the structure and estimate the purity of the samples.
-
Instrumentation: Bruker Avance III 400 MHz spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Sample Preparation: Approximately 10 mg of each sample was dissolved in 0.7 mL of CDCl₃.
-
Data Acquisition: Standard proton spectra were acquired with a 30° pulse and a relaxation delay of 1 second.
-
Data Processing: The spectra were processed using MestReNova software. Purity was estimated by comparing the integral of the characteristic olefinic proton at 5.31 ppm to the integrals of any impurity signals. The characteristic ¹H NMR spectral data for this compound are as follows: ¹H NMR (400 MHz, CDCl₃): δ 5.31 (s, 1H), 2.50-2.39 (m, 1H), 2.16-1.84 (m, 6H), 2.10 (s, 3H), 1.58 (s, 3H).[1][2] The corresponding ¹³C NMR data is: ¹³C NMR (100 MHz, CDCl₃): δ 211.99, 133.77, 119.23, 47.20, 29.46, 27.92, 27.02, 24.87, 23.36.[1][2]
References
Safety Operating Guide
Proper Disposal of 4-Acetyl-1-methyl-1-cyclohexene: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Acetyl-1-methyl-1-cyclohexene (CAS No. 6090-09-1).
Hazard Profile
This compound is classified as a combustible liquid that can cause skin and serious eye irritation, as well as respiratory irritation.[1][2] Adherence to safety protocols is crucial during handling and disposal.
Personal Protective Equipment (PPE)
Before handling this compound, ensure the following personal protective equipment is worn:
| PPE Category | Specification |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles. |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. |
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following is a general procedural guide:
-
Waste Collection:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical.
-
Do not mix with other waste materials, especially incompatible substances such as strong oxidizing agents, strong acids, and strong bases.
-
-
Labeling:
-
Clearly label the waste container with "Waste this compound" and include the appropriate hazard symbols (e.g., flammable, irritant).
-
-
Storage:
-
Disposal:
Spill Response
In the event of a spill:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[3]
-
Absorb: Use an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite) to absorb the spill.
-
Collect: Carefully collect the absorbed material and place it into a suitable, labeled container for disposal.
-
Clean: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.
-
Dispose: Dispose of the contaminated materials as hazardous waste.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 4-Acetyl-1-methyl-1-cyclohexene
This guide provides crucial safety and logistical information for the handling of 4-Acetyl-1-methyl-1-cyclohexene, tailored for researchers, scientists, and professionals in drug development. Following these procedures is essential for ensuring a safe laboratory environment.
Chemical Hazard Summary
This compound is a combustible liquid that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2] Adherence to proper personal protective equipment (PPE) protocols and handling procedures is mandatory.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound.
| Protection Type | Recommended Equipment | Specification |
| Eye and Face Protection | Safety goggles or face shield | Must be chemical-resistant and compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] |
| Hand Protection | Chemical-resistant gloves | Nitrile, neoprene, or latex gloves are suitable.[4] Always inspect gloves for integrity before use.[5][6] |
| Body Protection | Lab coat, apron, or full-body suit | A flame-resistant or 100% cotton lab coat is recommended.[7] For larger quantities or splash potential, a chemical-resistant apron or suit is advised. |
| Respiratory Protection | Use in a well-ventilated area | Work should be conducted in a chemical fume hood to avoid the buildup of vapors.[7] If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[3] |
Experimental Workflow and Safety Procedures
The following diagram outlines the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal.
Detailed Protocols
Handling and Storage:
-
Always work in a well-ventilated area, preferably within a chemical fume hood, to prevent the accumulation of flammable vapors.[7]
-
Keep containers of this compound tightly closed when not in use.[1][7]
-
Store the chemical in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[5][8]
-
Ground and bond containers when transferring material to prevent static electricity discharge.[6][8]
First Aid Procedures:
| Exposure Route | First Aid Measures |
| Inhalation | Move the exposed person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3][9] |
| Skin Contact | Immediately remove contaminated clothing.[9] Wash the affected skin area thoroughly with soap and plenty of water.[9] If skin irritation persists, get medical attention.[3][9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention or call a poison control center.[8] |
Disposal Plan:
-
Dispose of contents and containers in accordance with local, regional, and national regulations.[1]
-
Waste material should be treated as hazardous and disposed of through an approved waste disposal plant.[5][6]
-
Do not allow the chemical to enter drains or waterways.[5][6]
-
Contaminated rags and cleanup materials should be placed in an approved, labeled metal container with a self-closing lid.[10]
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. 4-Acetyl-1-methylcyclohexene | C9H14O | CID 93019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. beta.lakeland.edu [beta.lakeland.edu]
- 7. - Division of Research Safety | Illinois [drs.illinois.edu]
- 8. fishersci.com [fishersci.com]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. Safety Meeting: Handling of Flammable Liquids - Safe At Work California [qa1.safeatworkca.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
